molecular formula C18H21N4O2S·Cl3Zn B1172209 Direct red 212 CAS No. 12222-45-6

Direct red 212

Cat. No.: B1172209
CAS No.: 12222-45-6
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Description

Direct red 212 is a useful research compound. Its molecular formula is C18H21N4O2S·Cl3Zn. The purity is usually 95%.
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Properties

CAS No.

12222-45-6

Molecular Formula

C18H21N4O2S·Cl3Zn

Origin of Product

United States

Foundational & Exploratory

"Direct Red 212" chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

Notice to the Reader: Extensive research for "Direct Red 212" corresponding to CAS number 12222-45-6 has revealed a significant lack of publicly available scientific data. Key information including its definitive chemical structure, molecular formula, molecular weight, and detailed physicochemical properties are not available in scientific literature or chemical databases. Consequently, this document summarizes the limited information that is available and provides a general framework for the analysis of such dyes, rather than a specific technical guide on this compound.

Introduction

This compound is a synthetic dye listed under the CAS number 12222-45-6. It is also known by the synonyms Sirius Supra Red F-4BL and Helion Red 4BL. One document classifies it as a trisazo dye, which indicates the presence of three azo (-N=N-) groups within its molecular structure. Azo dyes are a large and important class of colorants used in a variety of industries. However, without a confirmed chemical structure, a detailed discussion of its chemistry is not possible.

Chemical and Physical Properties

Due to the lack of available data, a comprehensive table of chemical and physical properties for this compound cannot be provided. The following table indicates the information that is currently unavailable.

PropertyValueCitation
Identifier Information
CAS Number12222-45-6[1][2][3]
SynonymsSirius Supra Red F-4BL, Helion Red 4BL[1][3][4]
Molecular Properties
Molecular FormulaNot Available[1][4]
Molecular WeightNot Available[3]
Chemical StructureNot Available
Physicochemical Properties
Melting PointNot Available
SolubilityNot Available
Absorption Maximum (λmax)Not Available

Experimental Protocols

No specific experimental protocols for the synthesis, purification, or analysis of this compound have been found in the public domain. For researchers encountering an uncharacterized dye such as this, a general workflow would be necessary to determine its properties.

General Workflow for Dye Characterization

A logical workflow for the characterization of an unknown dye would involve initial purification followed by structural elucidation and property analysis. The following diagram illustrates a typical process.

G cluster_purification Purification cluster_elucidation Structural Elucidation cluster_analysis Property Analysis P1 Initial Purity Assessment (e.g., TLC, HPLC) P2 Purification (e.g., Column Chromatography, Recrystallization) P1->P2 S1 Mass Spectrometry (for Molecular Weight and Formula) P2->S1 S2 NMR Spectroscopy (for Structural Connectivity) S1->S2 A1 Solubility and Stability Studies S2->A1 S3 FTIR/UV-Vis Spectroscopy (for Functional Groups and Chromophore) S3->S2 A2 Spectroscopic Characterization A1->A2

Caption: A generalized workflow for the purification and characterization of an unknown dye.

Biological Activity and Signaling Pathways

There is no information available in the scientific literature regarding any biological effects, toxicity, or interactions of this compound with biological signaling pathways. Any investigation into the potential for this dye in drug development or other biological applications would require extensive in-vitro and in-vivo studies, starting with basic cytotoxicity assays.

Conclusion for a Research Audience

For researchers, scientists, and drug development professionals, the lack of fundamental data on this compound (CAS 12222-45-6) makes it an unsuitable candidate for applications where chemical identity and purity are required. The significant data gaps present a considerable hurdle for any research or development activities. It is recommended that researchers consider alternative, well-characterized red dyes for their studies. Should the use of this specific dye be unavoidable, a comprehensive de-novo characterization effort would be the necessary first step.

References

In-Depth Technical Guide: Direct Azo Dyes - A Representative Overview in the Context of Biomedical Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide provides a representative overview of Direct Azo Dyes. Despite extensive searches for "Direct Red 212" (CAS Number 12222-45-6), no detailed scientific information regarding its chemical properties, biological activity, experimental protocols, or mechanisms of action is publicly available. Therefore, this document serves as a broader guide to the class of direct azo dyes, offering insights relevant to researchers, scientists, and drug development professionals.

Introduction to Direct Azo Dyes

Direct azo dyes are a class of synthetic organic compounds characterized by the presence of one or more azo groups (-N=N-) and their ability to dye cellulosic fibers, such as cotton, directly in a neutral or slightly alkaline bath. Their relative ease of application and wide range of colors have led to their extensive use in the textile and paper industries. From a biomedical perspective, the toxicological properties and potential biological activities of azo dyes are of significant interest, as their metabolism can lead to the formation of aromatic amines, some of which are known to be carcinogenic.

Chemical and Physical Properties of Direct Azo Dyes

The chemical properties of direct azo dyes vary widely based on their specific molecular structure. However, some general characteristics can be summarized.

PropertyGeneral Description
Molecular Formula Varies significantly depending on the specific dye.
Molecular Weight Typically ranges from 500 to 1500 g/mol .
Appearance Generally colored powders or granules.
Solubility Generally soluble in water, with solubility often increasing with temperature.
Chromophore The azo group (-N=N-) is the primary chromophore responsible for the color.
Auxochromes Groups such as -OH, -NH2, and -SO3H are commonly present and modify the color and solubility.

Note: Specific quantitative data for this compound (CAS 12222-45-6) is not available in public scientific literature.

Biological Activity and Toxicological Profile of Azo Dyes

The biological effects of azo dyes are a subject of extensive research due to human and environmental exposure.

General Toxicological Profile:

EndpointGeneral Findings for Azo Dyes
Genotoxicity Some azo dyes have been shown to be mutagenic and clastogenic, often after metabolic activation. For example, a study on Direct Red 2 (a different compound from this compound) showed a dose-dependent clastogenic response in a mouse bone marrow micronucleus assay.[1]
Carcinogenicity The metabolic cleavage of the azo bond can release aromatic amines, some of which are classified as known or suspected human carcinogens.
Metabolism Azo dyes can be metabolized by azoreductases present in the liver and intestinal microflora, leading to the formation of corresponding aromatic amines.
Organ Toxicity Depending on the specific dye and exposure levels, effects on the liver, kidneys, and spleen have been reported in animal studies.

Note: No specific toxicological data for this compound (CAS 12222-45-6) was found.

Experimental Protocols for Azo Dye Research

The following are generalized methodologies for key experiments cited in the context of azo dye research.

In Vivo Micronucleus Assay for Genotoxicity Testing

This protocol is a standard method to assess the clastogenic potential of a chemical.

Objective: To evaluate the potential of a test substance to induce chromosomal damage in bone marrow erythrocytes of mice.

Methodology:

  • Animal Model: Male Swiss albino mice (6-8 weeks old).

  • Test Substance Preparation: The azo dye is dissolved or suspended in a suitable vehicle (e.g., distilled water or corn oil).

  • Dosing: Animals are administered the test substance via oral gavage or intraperitoneal injection at various dose levels. A vehicle control group and a positive control group (e.g., cyclophosphamide) are included.

  • Bone Marrow Collection: At 24 and 48 hours after treatment, animals are euthanized, and bone marrow is flushed from the femurs using fetal bovine serum.

  • Slide Preparation: The bone marrow cells are centrifuged, and the pellet is used to prepare smears on clean glass slides. The slides are air-dried and stained with May-Grünwald and Giemsa stains.

  • Scoring: Polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs) are scored for the presence of micronuclei under a microscope. The ratio of PCEs to NCEs is also determined as an indicator of cytotoxicity.

Azoreductase Activity Assay

This protocol measures the enzymatic reduction of azo dyes.

Objective: To determine the rate of azo bond cleavage by azoreductase enzymes from liver microsomes or bacterial cultures.

Methodology:

  • Enzyme Source: Liver S9 fraction from rats or a crude extract from an anaerobic bacterial culture.

  • Reaction Mixture: A typical reaction mixture contains the enzyme source, a buffer (e.g., phosphate (B84403) buffer, pH 7.4), an electron donor (e.g., NADPH or NADH), and the azo dye substrate.

  • Incubation: The reaction is initiated by the addition of the electron donor and incubated at 37°C under anaerobic conditions (for bacterial enzymes).

  • Measurement: The decrease in the absorbance of the azo dye at its maximum absorption wavelength is monitored over time using a spectrophotometer. The rate of decolorization is used to calculate the enzyme activity.

Visualization of a Representative Signaling Pathway

While no signaling pathways are specifically described for this compound, some azo dyes or their metabolites have been shown to interact with cellular signaling pathways. The following is a representative diagram of a hypothetical interaction where an azo dye metabolite could induce cellular stress and activate a mitogen-activated protein kinase (MAPK) pathway.

MAPK_Pathway AzoDye Azo Dye Metabolite CellularStress Cellular Stress (e.g., ROS production) AzoDye->CellularStress MAPKKK MAPKKK (e.g., ASK1) CellularStress->MAPKKK activates MAPKK MAPKK (e.g., MKK4/7) MAPKKK->MAPKK phosphorylates MAPK MAPK (e.g., JNK/p38) MAPKK->MAPK phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1, p53) MAPK->TranscriptionFactors activates CellularResponse Cellular Response (Apoptosis, Inflammation) TranscriptionFactors->CellularResponse

Caption: Hypothetical activation of a MAPK signaling pathway by an azo dye metabolite.

Conclusion

The lack of detailed scientific data for "this compound" (CAS 12222-45-6) highlights a significant information gap for this particular chemical. For researchers and professionals in drug development, it is crucial to rely on comprehensive data for safety and efficacy assessments. The information provided in this guide on the broader class of direct azo dyes offers a starting point for understanding their general properties, potential biological activities, and the experimental approaches used to study them. Any research involving a specific, uncharacterized azo dye should be preceded by thorough analytical and toxicological evaluation.

References

An In-depth Technical Overview of Direct Red 212

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available chemical information for the dye designated as "Direct Red 212." It is important to note that publicly accessible chemical databases and scientific literature lack consensus on a definitive molecular structure for this specific dye. This document aims to clarify the existing data and highlight areas where information is currently unavailable.

Chemical Identity and Molecular Properties

A thorough review of chemical databases reveals ambiguity concerning the molecular formula and weight of this compound. The CAS Registry Number primarily associated with "this compound" is 12222-45-6. However, for this specific CAS number, a molecular formula and corresponding molecular weight are not consistently reported.[1][2]

Conversely, a different dye, "Solvent Red 212," is often cross-referenced and possesses a clearly defined chemical structure. To prevent confusion, the properties of both are presented below.

Table 1: Comparison of "this compound" and "Solvent Red 212"

PropertyThis compoundSolvent Red 212
CAS Registry Number 12222-45-6[1][2]61300-98-9[3]
Molecular Formula Not AvailableC₂₉H₂₀N₂O₄[3]
Molecular Weight Not Available460.48 g/mol [3]
Chemical Class Presumed to be a Direct DyeSolvent Dye[3]
Molecular Structure Not Publicly AvailableAzomethine nickel complex[3]

General Characteristics of Direct Dyes

Direct dyes belong to a class of water-soluble colorants.[4] They are primarily used for dyeing cellulosic fibers such as cotton, rayon, and paper.[4] The defining characteristic of direct dyes is their ability to be applied directly to the substrate in a neutral or slightly alkaline dyebath, without the need for a mordant.[4]

From a chemical standpoint, many direct dyes, particularly in the red spectrum, are azo dyes.[4][5][6][7] This means their molecular structure contains one or more azo groups (-N=N-), which act as the chromophore responsible for the color. The water solubility of these dyes is typically conferred by the presence of sulfonic acid salt groups (-SO₃Na).[4]

Experimental Protocols

Due to the lack of specific published research on "this compound" (CAS 12222-45-6), there are no established experimental protocols for its synthesis or application available in the reviewed literature.

In general, the synthesis of direct azo dyes involves two main steps:

  • Diazotization: An aromatic primary amine is treated with a source of nitrous acid (typically sodium nitrite (B80452) in an acidic solution) to form a diazonium salt.

  • Azo Coupling: The diazonium salt is then reacted with a coupling component, which is often a phenol, a naphthol, or an aromatic amine.

A production method for a generic red direct dye, which avoids the use of phosgene, outlines the steps of raw material selection, condensation, diazotization, and coupling.[8]

Signaling Pathways and Logical Relationships

No information regarding the interaction of "this compound" with biological signaling pathways was identified in the public domain. Consequently, no diagrams for signaling pathways, experimental workflows, or logical relationships can be generated at this time.

References

Unveiling the Spectroscopic Signature of Direct Red 212: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct Red 212, a synthetic dye, holds potential for various applications within research and development, including its use as a staining agent or a component in diagnostic assays. A thorough understanding of its photophysical properties, specifically its absorption and emission spectra, is paramount for optimizing its use and ensuring experimental reproducibility. This technical guide provides a detailed overview of the methodologies required to determine the absorption and emission characteristics of this compound and presents a framework for interpreting the resulting data. Due to the limited availability of specific spectral data for this compound in publicly accessible literature, this guide will focus on the standardized experimental protocols for characterizing such dyes and will use representative data for a typical red dye to illustrate the concepts.

Spectroscopic Properties of Azo Dyes

This compound belongs to the family of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-). The color of these dyes arises from the absorption of light in the visible region of the electromagnetic spectrum. This absorption is due to electronic transitions, primarily π → π* and n → π* transitions, within the chromophore of the molecule. The wavelength of maximum absorption (λmax) is a key characteristic of a dye and is influenced by the molecular structure and the solvent environment.

Fluorescence, the emission of light by a substance that has absorbed light, is another important photophysical property. The emission spectrum is typically a mirror image of the absorption spectrum and is characterized by a wavelength of maximum emission (λem). The difference between the absorption and emission maxima is known as the Stokes shift.

Data Presentation

ParameterValueSolvent
Absorption Maximum (λmax) ~520 nmWater
Emission Maximum (λem) ~600 nmWater
Molar Extinction Coefficient (ε) >15,000 M⁻¹cm⁻¹Water
Quantum Yield (Φ) Not Reported-
Lifetime (τ) Not Reported-

Experimental Protocols

To obtain the absorption and emission spectra of this compound, the following detailed experimental methodologies are recommended.

Absorption Spectroscopy

Objective: To determine the wavelength of maximum absorption (λmax) and the molar extinction coefficient (ε) of this compound.

Materials:

  • This compound powder

  • High-purity solvent (e.g., deionized water, ethanol, or DMSO, depending on solubility)

  • UV-Visible spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of a Stock Solution: Accurately weigh a small amount of this compound powder and dissolve it in a known volume of the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations that will result in absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength range to scan from the UV to the near-IR region (e.g., 300-800 nm).

  • Blank Measurement: Fill a cuvette with the pure solvent and place it in the spectrophotometer. Record a baseline spectrum to subtract the solvent's absorbance.

  • Sample Measurement: Rinse the cuvette with a small amount of the most dilute working solution and then fill it with the solution. Place the cuvette in the spectrophotometer and record the absorption spectrum.

  • Repeat for all Concentrations: Repeat the measurement for all prepared working solutions.

  • Data Analysis: Identify the wavelength at which the highest absorbance is observed; this is the λmax. To determine the molar extinction coefficient, plot a graph of absorbance at λmax versus concentration. The slope of the resulting line, according to the Beer-Lambert law (A = εcl), will be the molar extinction coefficient (where A is absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length).

Fluorescence Spectroscopy

Objective: To determine the wavelength of maximum emission (λem) of this compound.

Materials:

  • Dilute solution of this compound (from the absorption experiment, typically with an absorbance of ~0.1 at the excitation wavelength)

  • Fluorescence spectrophotometer (fluorometer)

  • Quartz cuvettes (4-sided clear for fluorescence)

  • Solvent used for preparing the dye solution

Procedure:

  • Fluorometer Setup: Turn on the fluorometer and allow the lamp to stabilize.

  • Excitation Wavelength Selection: Set the excitation wavelength to the λmax determined from the absorption spectroscopy experiment.

  • Blank Measurement: Fill a cuvette with the pure solvent and record a blank emission scan to identify any background fluorescence from the solvent or cuvette.

  • Sample Measurement: Fill the cuvette with the dilute this compound solution. Place it in the fluorometer.

  • Emission Scan: Scan the emission wavelengths, starting from a wavelength slightly longer than the excitation wavelength to avoid scattered light, and extending into the longer wavelength region (e.g., from λmax + 10 nm to 800 nm).

  • Data Analysis: The wavelength at which the highest fluorescence intensity is observed is the λem. The resulting spectrum can be corrected for instrument response to obtain the true emission profile.

Mandatory Visualization

The following diagrams illustrate the logical workflow for determining the spectroscopic properties of a dye like this compound.

Experimental_Workflow_Absorption cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis A Weigh this compound B Dissolve in Solvent A->B C Prepare Serial Dilutions B->C F Measure Sample Absorbance C->F D Set up Spectrophotometer E Measure Blank (Solvent) D->E E->F G Identify λmax F->G H Plot Beer-Lambert Curve G->H I Determine Molar Extinction Coefficient (ε) H->I

Caption: Workflow for Absorption Spectroscopy.

Experimental_Workflow_Emission cluster_prep_emission Sample Preparation cluster_measurement_emission Spectroscopic Measurement cluster_analysis_emission Data Analysis A_em Prepare Dilute Solution (Abs ~0.1) E_em Measure Sample Emission A_em->E_em B_em Set up Fluorometer C_em Set Excitation to λmax B_em->C_em D_em Measure Blank (Solvent) C_em->D_em D_em->E_em F_em Identify λem E_em->F_em G_em Correct Spectrum F_em->G_em

Caption: Workflow for Fluorescence Spectroscopy.

Conclusion

While specific spectral data for this compound remains elusive in the reviewed literature, the experimental protocols outlined in this guide provide a robust framework for its characterization. By following these standardized procedures, researchers can reliably determine the absorption and emission spectra, enabling the informed application of this dye in their respective fields. The provided workflows offer a clear visual representation of the necessary steps, ensuring methodological rigor and reproducibility. It is recommended that any laboratory intending to use this compound first performs these characterization experiments to establish its precise spectroscopic signature.

An In-depth Technical Guide on the Solubility of Direct Red 212

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide addresses the solubility of the dye Direct Red 212 in various solvents, targeting researchers, scientists, and professionals in drug development. It aims to provide a comprehensive overview based on available data.

Executive Summary

This compound, identified with the CAS number 12222-45-6, is classified as a direct azo dye. A thorough review of publicly available scientific literature and chemical databases reveals a significant lack of quantitative solubility data for this specific compound. While qualitative information suggests its likely solubility in water, precise numerical values in different solvents are not documented in the searched sources. In contrast, quantitative solubility data is available for a similarly named but chemically distinct compound, Solvent Red 212 (CAS No: 61300-98-9). This guide presents the available information for both, clearly distinguishing between them to avoid confusion.

This compound: Qualitative Solubility Profile

Direct dyes, by their nature, are typically designed to be soluble in water to facilitate the dyeing process of cellulosic fibers such as cotton. Several sources categorize this compound as a direct dye and an azo dye. Generally, azo dyes that possess sulfonic acid groups are water-soluble, while their solubility in organic solvents is limited.[1] In the context of its application in inkjet inks, this compound is referred to as a water-soluble azo dye. This suggests that this compound is expected to be soluble in aqueous solutions. However, specific quantitative data to confirm the extent of its solubility in water and other solvents is not available in the reviewed literature.[2]

Quantitative Solubility Data for Solvent Red 212

It is crucial to differentiate this compound from Solvent Red 212, as they are different chemical entities with distinct properties. The following table summarizes the available quantitative solubility data for Solvent Red 212 .

SolventCAS NumberSolubility (g/L)
Acetone67-64-1280
Butyl Acetate123-86-4100
Dichloromethane75-09-2116.8
Ethyl Alcohol64-17-535.5
Methylbenzene (Toluene)108-88-310.3

This data pertains to Solvent Red 212 and should not be extrapolated to this compound.

Experimental Protocols

A comprehensive search for experimental methodologies used to determine the solubility of this compound did not yield any specific protocols. General methods for determining the solubility of dyes include techniques such as the equilibrium solubility method followed by spectrophotometric or gravimetric analysis. However, no documented application of these methods for this compound was found.

Visualizations

The search for information related to this compound did not provide any data on signaling pathways or specific experimental workflows that could be visualized. Therefore, no diagrams using Graphviz can be provided at this time.

References

Unraveling the Synthesis and Purification of Direct Red 212: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for the synthesis and purification methods of the dye known as Direct Red 212 (CAS Number: 12222-45-6), a definitive chemical structure and, consequently, specific and validated production protocols remain elusive in publicly accessible scientific literature and chemical databases. This guide, therefore, provides a generalized overview of the probable synthesis and purification methodologies for a trisazo dye of this nature, based on common practices in the manufacturing of analogous direct dyes.

Direct dyes are a class of anionic dyes that are applied to cellulosic fibers, such as cotton, directly from an aqueous solution. This compound is classified as a trisazo dye, indicating the presence of three azo groups (-N=N-) in its molecular structure. The synthesis of such complex azo dyes is a multi-step process typically involving a series of diazotization and coupling reactions.

Postulated Synthesis Pathway

The synthesis of a trisazo dye like this compound would likely follow a sequential reaction pathway, as illustrated in the workflow diagram below. The exact starting materials remain unconfirmed; however, a patent avers four potential chemical structures for this compound, suggesting the involvement of key intermediates such as a diaminobenzenesulfonic acid derivative, and coupling components like H-acid or gamma acid.

Synthesis_Workflow cluster_diazotization1 First Diazotization cluster_coupling1 First Coupling cluster_diazotization2 Second Diazotization cluster_coupling2 Second Coupling cluster_diazotization3 Third Diazotization cluster_coupling3 Third Coupling A Aromatic Amine (e.g., Diaminobenzenesulfonic acid derivative) NaNO2_HCl1 NaNO2 / HCl (0-5 °C) A->NaNO2_HCl1 Diazo1 First Diazonium Salt NaNO2_HCl1->Diazo1 Intermediate1 Monoazo Intermediate Diazo1->Intermediate1 Coupling1 First Coupling Component Coupling1->Intermediate1 Intermediate1_amine Amino group on Intermediate 1 Diazo2 Second Diazonium Salt (Disazo intermediate) Intermediate1->Diazo2 NaNO2_HCl2 NaNO2 / HCl (0-5 °C) Intermediate1_amine->NaNO2_HCl2 NaNO2_HCl2->Diazo2 Intermediate2 Disazo Intermediate Diazo2->Intermediate2 Coupling2 Second Coupling Component (e.g., H-acid) Coupling2->Intermediate2 Intermediate2_amine Amino group on Intermediate 2 Diazo3 Third Diazonium Salt (Trisazo intermediate) Intermediate2->Diazo3 NaNO2_HCl3 NaNO2 / HCl (0-5 °C) Intermediate2_amine->NaNO2_HCl3 NaNO2_HCl3->Diazo3 DirectRed212 Crude this compound Diazo3->DirectRed212 Coupling3 Third Coupling Component (e.g., Gamma acid) Coupling3->DirectRed212

Postulated multi-step synthesis workflow for a trisazo dye like this compound.
Experimental Protocol: A Generalized Approach

The following is a generalized experimental protocol for the synthesis of a trisazo dye, which would be adapted based on the specific reactants for this compound.

  • First Diazotization: An aromatic diamine is dissolved in water and hydrochloric acid. The solution is cooled to 0-5°C, and a solution of sodium nitrite (B80452) is added dropwise to form the bis-diazonium salt.

  • First Coupling: The bis-diazonium salt solution is then slowly added to a cooled alkaline solution of the first coupling component to yield a disazo intermediate.

  • Second Diazotization: If the disazo intermediate contains a primary aromatic amino group, it can be diazotized again under similar conditions as the first step.

  • Second Coupling: The resulting diazonium salt is then coupled with a second, different coupling component to form the final trisazo dye.

  • Isolation: The dye is typically precipitated from the reaction mixture by the addition of sodium chloride (salting out) and collected by filtration.

Purification of this compound

The purification of direct dyes is crucial to remove unreacted starting materials, by-products, and inorganic salts, which can affect the dyeing performance and shade.

Common Purification Techniques
Purification MethodDescriptionAdvantagesDisadvantages
Recrystallization The crude dye is dissolved in a suitable solvent (often a water-alcohol mixture) at an elevated temperature and then allowed to cool slowly, causing the purified dye to crystallize.Can yield high-purity product.Can be time-consuming; requires finding a suitable solvent system; potential for product loss.
Salting Out The dye is precipitated from its aqueous solution by the addition of a high concentration of an electrolyte, typically sodium chloride.Simple and cost-effective method for initial isolation.Often results in a product with significant salt contamination.
Membrane Filtration Techniques like reverse osmosis or nanofiltration can be used to separate the dye from inorganic salts and smaller organic impurities based on molecular size.Can be operated continuously; effective for desalting.Membrane fouling can be an issue; capital investment for equipment.
Chromatography While not typically used for bulk purification of industrial dyes due to cost, chromatographic techniques like column chromatography could be employed for preparing highly purified analytical standards.Provides very high purity.Expensive and not scalable for large quantities.

A generalized workflow for the purification of a direct dye is presented below.

Purification_Workflow Crude Crude this compound (from synthesis) Dissolution Dissolution in Hot Water Crude->Dissolution Filtration1 Hot Filtration (to remove insoluble impurities) Dissolution->Filtration1 Precipitation Precipitation (e.g., Salting out or Cooling) Filtration1->Precipitation Filtration2 Filtration Precipitation->Filtration2 Washing Washing (with brine or solvent) Filtration2->Washing Drying Drying Washing->Drying PureDye Purified this compound Drying->PureDye

Generalized purification workflow for a direct azo dye.

Direct Red 212: A Technical Safety and Handling Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Chemical Identification and Physical Properties

While specific, verified physical and chemical property data for Direct Red 212 are limited, this section outlines the available information.

PropertyValueSource
CAS Number 12222-45-6--INVALID-LINK--
Synonyms C.I. This compound
Molecular Formula Not available
Molecular Weight Not available
Appearance Assumed to be a red solid powderGeneral knowledge of dyes
Solubility Assumed to be water-solubleGeneral knowledge of direct dyes

Hazard Identification and Toxicological Summary

This compound is classified as an azo dye. While specific toxicological data is scarce, the general hazards associated with this class of compounds should be considered. Azo dyes as a group have been studied for their potential health effects, which can include genotoxicity after metabolic activation.

Known Hazards:

  • At present, this compound is not classified under GHS in the available resources[1].

General Azo Dye Toxicological Profile:

Azo dyes can be metabolized by azoreductase enzymes, particularly by the gut microbiota, to form aromatic amines. Some of these aromatic amines are known or suspected carcinogens.

While no specific LD50 or other quantitative toxicity data for this compound were found, a safety data sheet for a similar product, Direct Red 31, suggests an oral LD50 in rats of >2000 mg/kg, indicating low acute toxicity by ingestion[2]. However, this should not be directly extrapolated to this compound.

Handling Precautions and Personal Protective Equipment (PPE)

Due to the limited specific safety data, a cautious approach is recommended when handling this compound. The following handling precautions and PPE are based on general best practices for handling chemical powders and azo dyes.

Engineering Controls
  • Work in a well-ventilated area, preferably in a certified chemical fume hood, to minimize inhalation of dust particles.

  • Use local exhaust ventilation at the source of dust generation.

Personal Protective Equipment
  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves. A lab coat or chemical-resistant apron should be worn to prevent skin contact.

  • Respiratory Protection: If working outside of a fume hood or if dust generation is significant, a NIOSH-approved respirator with a particulate filter is recommended.

Hygiene Practices
  • Avoid breathing dust.

  • Avoid contact with eyes, skin, and clothing.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in laboratory areas.

Accidental Release and First Aid Measures

Accidental Release
  • Small Spills: Carefully sweep up the solid material, avoiding dust generation. Place in a sealed, properly labeled container for disposal. Clean the spill area with a wet cloth or paper towels.

  • Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains or waterways. Follow your institution's spill response procedures.

First Aid
  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

  • Skin Contact: Remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Storage and Disposal

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations. Do not dispose of down the drain.

Experimental Protocols and Methodologies

Due to the lack of published research detailing specific experimental safety protocols for this compound, this section provides a general framework for common laboratory procedures.

General Protocol for Solution Preparation:

  • Preparation: Work within a chemical fume hood. Wear appropriate PPE.

  • Weighing: Tare a suitable container on an analytical balance. Carefully weigh the desired amount of this compound powder.

  • Dissolution: Slowly add the powder to the desired solvent (e.g., deionized water) while stirring to avoid clumping and dust generation.

  • Storage: Store the prepared solution in a clearly labeled, sealed container.

Diagrams and Visualizations

The following diagrams illustrate general workflows and concepts relevant to the safe handling and potential biological interactions of azo dyes.

G cluster_handling Safe Handling Workflow for this compound prep Preparation (Fume Hood, PPE) weigh Weighing (Minimize Dust) prep->weigh dissolve Dissolution (Slow Addition) weigh->dissolve use Experimental Use dissolve->use cleanup Decontamination & Waste Disposal use->cleanup

Caption: A generalized workflow for the safe handling of this compound powder.

G cluster_pathway Hypothetical Metabolic Activation of Azo Dyes azo_dye Azo Dye (e.g., this compound) gut_microbiota Gut Microbiota (Azoreductases) azo_dye->gut_microbiota Ingestion aromatic_amines Aromatic Amines gut_microbiota->aromatic_amines Reduction liver_enzymes Liver Enzymes (e.g., Cytochrome P450) aromatic_amines->liver_enzymes Absorption & Metabolism reactive_metabolites Reactive Metabolites liver_enzymes->reactive_metabolites dna_adducts DNA Adducts reactive_metabolites->dna_adducts genotoxicity Potential Genotoxicity dna_adducts->genotoxicity

Caption: A potential metabolic pathway for azo dyes leading to genotoxicity.

References

Direct Red 212: Unraveling the Research Potential of a Lesser-Known Azo Dye

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Overview for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Direct Red 212, identified by the CAS number 12222-45-6, is a synthetic dye belonging to the trisazo class. Despite its classification and availability from various chemical suppliers, a comprehensive review of publicly accessible scientific literature reveals a significant scarcity of research into its specific biological activities, mechanisms of action, and potential therapeutic or research applications. This technical guide addresses this knowledge gap by contextualizing this compound within the broader family of direct azo dyes, outlining the general toxicological concerns and metabolic pathways associated with this class of compounds, and proposing potential avenues for future research. While detailed experimental data and established signaling pathways for this compound are currently unavailable, this document serves as a foundational resource for researchers interested in exploring its potential.

Introduction to this compound

This compound is a synthetic organic compound classified as a direct dye, meaning it can be applied directly to substrates like cellulose (B213188) fibers without the need for a mordant. It is also known by synonyms such as Helion Red 4BL, C.I. This compound, and Sirius Supra Red F-4BL.[1] Its chemical structure is characterized by the presence of three azo groups (-N=N-), defining it as a trisazo dye.[2]

While the manufacturing and supply of this compound are established, its biological and toxicological profiles remain largely uninvestigated in peer-reviewed literature. This lack of data presents both a challenge and an opportunity for the scientific community. Understanding the properties of this compound is crucial, not only for assessing its safety but also for potentially uncovering novel applications in biomedical research.

The General Landscape of Azo Dye Research

Azo dyes represent the largest and most diverse group of synthetic colorants used in a variety of industries.[3] Their widespread use has led to extensive research into their environmental impact and toxicological profiles. A primary concern is the metabolic cleavage of the azo bond, which can lead to the formation of aromatic amines, some of which are known to be carcinogenic.[3][4][5][6]

General Toxicological Profile of Azo Dyes

The toxicity of azo dyes is highly structure-dependent. While many are considered to have a low toxic profile, some can elicit adverse effects.[4] Key toxicological endpoints that are typically investigated for this class of compounds include:

  • Genotoxicity: The potential to damage genetic material.

  • Carcinogenicity: The potential to cause cancer.

  • Skin Sensitization: The potential to cause allergic contact dermatitis.[7]

  • Organ-Specific Toxicity: Effects on organs such as the liver and kidneys.

The primary route of uptake for soluble azo dyes is considered to be dermal, though oral and inhalation exposures are also possible.[7]

Metabolic Pathways of Azo Dyes

The biological effects of azo dyes are often linked to their metabolism. In biological systems, particularly within the liver and the anaerobic environment of the intestines, enzymes such as azoreductases can cleave the azo bond.[5][6] This reductive cleavage breaks the dye molecule into its constituent aromatic amines. The toxicity of the parent dye is therefore often determined by the toxicity of these resulting metabolites.

Azo_Dye_Metabolism Azo_Dye Azo Dye (-N=N-) Azoreductase Azoreductase (Liver, Intestinal Microbiota) Azo_Dye->Azoreductase Reductive Cleavage Aromatic_Amines Aromatic Amines Azoreductase->Aromatic_Amines Further_Metabolism Further Metabolism (e.g., N-acetylation) Aromatic_Amines->Further_Metabolism Excretion Excretion Further_Metabolism->Excretion

Figure 1. Generalized metabolic pathway of azo dyes.

Potential Research Applications of this compound

Given the absence of specific research, the potential applications of this compound can only be extrapolated from the known uses of other direct and azo dyes. These areas represent fertile ground for new investigations.

  • Histological Staining: Some direct dyes, such as Direct Red 80 (Sirius Red), are widely used in histology to stain collagen and amyloid. The unique structure of this compound could potentially offer novel staining properties for specific biological components.

  • Probes and Sensors: The chromophoric nature of azo dyes makes them candidates for the development of chemical sensors. Changes in their absorption spectra in response to environmental factors like pH or the presence of metal ions could be explored.

  • Antimicrobial or Antiviral Agents: Certain azo compounds have been shown to possess antimicrobial or antiviral activities. Screening this compound for such properties could be a valuable line of inquiry.

  • Enzyme Inhibition Studies: The structural motifs within this compound could potentially interact with the active sites of various enzymes. It could be evaluated as a potential inhibitor in a range of enzymatic assays.

Methodologies for Future Research

To elucidate the potential of this compound, a systematic series of in vitro and in vivo studies would be required. The following experimental protocols are standard methodologies for assessing the biological activity and toxicity of novel chemical entities.

In Vitro Genotoxicity Assays

A critical first step in evaluating the safety of any new compound is to assess its genotoxic potential.

Table 1: Standard In Vitro Genotoxicity Assays

Assay NamePrincipleEndpoint Measured
Ames Test Measures the ability of a chemical to induce mutations in different strains of Salmonella typhimurium.Reversion to histidine prototrophy.
Micronucleus Test Detects chromosomal damage by identifying micronuclei (small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus after cell division).Frequency of micronucleated cells.
Comet Assay (Single Cell Gel Electrophoresis) Measures DNA strand breaks in individual cells. Damaged DNA migrates further in an electric field, resembling a comet.Length and intensity of the "comet tail".
  • Strains: Use a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA), with and without metabolic activation.

  • Metabolic Activation: Prepare an S9 fraction from the livers of rats induced with Aroclor 1254 or a combination of phenobarbital (B1680315) and β-naphthoflavone.

  • Exposure: In triplicate, mix the bacterial strain, the test compound (this compound) at various concentrations, and either S9 mix or a buffer.

  • Plating: Pour the mixture onto minimal glucose agar (B569324) plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Analysis: Count the number of revertant colonies. A dose-dependent increase of at least two-fold over the negative control is typically considered a positive result.

Workflow for Investigating Biological Activity

A logical workflow is essential for systematically exploring the potential applications of a novel compound like this compound.

Research_Workflow Start This compound (CAS 12222-45-6) Tox_Screen In Vitro Toxicity Screening (e.g., Ames, Micronucleus) Start->Tox_Screen Bio_Screen High-Throughput Biological Screening (e.g., Enzyme Inhibition, Antimicrobial) Start->Bio_Screen Hit_Identified Biological 'Hit' Identified Bio_Screen->Hit_Identified No_Activity No Significant Activity Hit_Identified->No_Activity No Mechanism_Study Mechanism of Action Studies (e.g., Cell-based assays, 'Omics') Hit_Identified->Mechanism_Study Yes Lead_Opt Lead Optimization (Medicinal Chemistry) Mechanism_Study->Lead_Opt In_Vivo In Vivo Studies (Animal Models) Lead_Opt->In_Vivo End Potential Application In_Vivo->End

Figure 2. Proposed workflow for investigating this compound.

Conclusion and Future Directions

This compound represents an unexplored area in the vast field of azo dye research. While its current profile is limited to its chemical identity and commercial availability, the potential for novel biological activity cannot be dismissed. The primary and most urgent area of research is a thorough toxicological evaluation to establish a safety profile. Following this, systematic screening for biological activities, guided by the known applications of other direct dyes, could uncover unique properties. The methodologies and workflows outlined in this guide provide a roadmap for researchers to begin to unravel the scientific potential of this compound, transforming it from a mere catalog entry into a compound of scientific interest. Future research should focus on obtaining purified samples for rigorous testing and publishing findings to build a foundational body of knowledge for this compound.

References

An In-depth Technical Guide to the Core Properties and Characteristics of Trisazo Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Trisazo dyes, a significant class of synthetic colorants characterized by the presence of three azo (-N=N-) groups, have a rich history in the textile industry and are now finding expanding applications in biomedical research and diagnostics. Their versatile chemical nature, facile synthesis, and diverse color palette make them valuable tools for scientists and researchers. This technical guide provides a comprehensive overview of the core properties, synthesis, and biological interactions of trisazo dyes, with a focus on their application in research and drug development.

Physicochemical and Spectral Properties

Trisazo dyes are complex aromatic compounds, and their properties are largely dictated by their molecular structure, including the nature and position of various substituents. These characteristics influence their solubility, color, and affinity for different substrates. The following tables summarize key quantitative data for three representative trisazo dyes: Direct Blue 71, Sirius Red F3B, and Direct Black 166.

Table 1: Physicochemical Properties of Selected Trisazo Dyes

PropertyDirect Blue 71Sirius Red F3BDirect Black 166
C.I. Name Direct Blue 71Direct Red 80Direct Black 166
C.I. Number 34140[1]35780[2]30026[3][4]
CAS Number 4399-55-7[5]2610-10-857131-19-8[3][4]
Molecular Formula C₄₀H₂₃N₇Na₄O₁₃S₄[5][6][7]C₄₅H₂₆N₁₀Na₆O₂₁S₆[2][8]C₃₅H₂₆N₁₀Na₂O₈S₂[3][4]
Molecular Weight 1029.87 g/mol [5][6][7]1373.1 g/mol [2]824.76 g/mol [3][4]
Physical Form Bluish-gray powder[5]Red powderBlack powder[3]
Solubility in Water 10 g/L (60 °C), 20 g/L (97 °C)[6][9]Moderate[2]Water Soluble[3]
Solubility in Ethanol Soluble[6]Moderate[2]-

Table 2: Spectral Properties of Selected Trisazo Dyes

DyeSolventλmax (nm)Molar Extinction Coefficient (ε)Reference
Direct Blue 71 Water582-588≥30000 (at 0.01g/L)ChemicalBook
Sirius Red F3B 1% Acetic Acid528-529Not specifiedResearchGate
Direct Black 166 -Broad absorption across the visible spectrum (400-700 nm)Not readily availableBenchChem

Experimental Protocols

Synthesis of a Representative Trisazo Dye: Direct Black 166

The synthesis of trisazo dyes involves a multi-step process of diazotization and coupling reactions. The following is a representative laboratory-scale protocol for the synthesis of Direct Black 166.

Materials:

  • 4-Amino-N-(4-aminophenyl)benzamide

  • 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid (H-acid)

  • Aniline (B41778)

  • Benzene-1,3-diamine (m-phenylenediamine)

  • Sodium nitrite (B80452) (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • Sodium carbonate (Na₂CO₃)

  • Ice

Procedure:

  • Tetrazotization of 4-Amino-N-(4-aminophenyl)benzamide:

    • Suspend 2.27 g (0.01 mol) of 4-Amino-N-(4-aminophenyl)benzamide in 50 mL of water and add approximately 5 mL of concentrated hydrochloric acid.

    • Cool the mixture to 0-5 °C in an ice-salt bath with constant stirring.

    • Slowly add a solution of 1.38 g (0.02 mol) of sodium nitrite in 10 mL of cold water dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture for 30-60 minutes at 0-5 °C. This solution of the tetrazo salt is used immediately in the next step.[10]

  • First Coupling with H-acid:

    • In a separate beaker, dissolve 3.19 g (0.01 mol) of H-acid in 50 mL of water, adding sodium carbonate until the H-acid dissolves and the solution is slightly alkaline.

    • Cool this solution to 0-5 °C in an ice bath and then acidify with hydrochloric acid to a pH of 2-3.

    • Slowly add the cold tetrazo salt solution from Step 1 to the cold H-acid solution with vigorous stirring, maintaining the temperature at 0-5 °C.

    • Stir for 1-2 hours to form the first intermediate product.[10]

  • Diazotization of Aniline:

    • Dissolve 0.93 g (0.01 mol) of aniline in a mixture of 2.5 mL of concentrated hydrochloric acid and 10 mL of water.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of 0.69 g (0.01 mol) of sodium nitrite in 5 mL of cold water, keeping the temperature below 5 °C.

    • Stir for 20-30 minutes. Use this diazonium salt solution promptly.[10]

  • Second Coupling:

    • Slowly add the cold aniline diazonium salt solution from Step 3 to the alkaline mixture from Step 2 with continuous stirring, maintaining the temperature at 0-5 °C.[10]

  • Final Coupling with m-phenylenediamine (B132917):

    • Dissolve 1.08 g (0.01 mol) of m-phenylenediamine in 20 mL of water with a small amount of hydrochloric acid and cool to 0-5 °C.

    • Slowly add the m-phenylenediamine solution to the disazo intermediate from Step 4.

    • Maintain alkaline conditions (pH 8-9) and low temperature (0-5 °C) and stir for 2-3 hours to complete the final coupling reaction, forming crude Direct Black 166.[10]

  • Isolation:

    • The final dye is precipitated from the reaction mixture by adding sodium chloride ("salting out").

    • The precipitate is then filtered, washed with a saturated sodium chloride solution, and dried.[3]

Purification of Trisazo Dyes

Purification of trisazo dyes is crucial to remove unreacted starting materials, by-products, and inorganic salts. Common methods include recrystallization and column chromatography.

2.2.1. Recrystallization Protocol (General):

  • Solvent Selection: Choose a solvent in which the dye has high solubility at elevated temperatures and low solubility at room temperature.[11] Water or a water-ethanol mixture is often a good starting point for water-soluble dyes.[12]

  • Dissolution: Dissolve the impure dye in a minimal amount of the hot solvent to create a saturated solution.[11]

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.[11]

  • Collection: Collect the purified crystals by vacuum filtration.[11]

  • Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a desiccator or a vacuum oven.

2.2.2. Column Chromatography (General):

Column chromatography is a powerful technique for separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[13][14]

  • Stationary Phase Selection: Choose an appropriate adsorbent, such as silica (B1680970) gel or alumina, based on the polarity of the dye and impurities.

  • Column Packing: Pack a glass column with the selected stationary phase as a slurry in the chosen mobile phase.

  • Sample Loading: Dissolve the crude dye in a minimum amount of the mobile phase and carefully load it onto the top of the column.

  • Elution: Pass the mobile phase (eluent) through the column. The polarity of the eluent can be gradually increased to elute compounds with different polarities.

  • Fraction Collection: Collect the eluting solvent in fractions and analyze each fraction (e.g., by TLC) to identify the fractions containing the purified dye.

  • Solvent Evaporation: Combine the pure fractions and evaporate the solvent to obtain the purified trisazo dye.

Biological Interactions and Signaling Pathways

Trisazo dyes have garnered interest for their biological activities, ranging from histological staining to potential therapeutic applications.

Mechanism of Sirius Red Staining for Collagen

Sirius Red F3B, when used in a saturated picric acid solution (Picrosirius Red), is a highly specific stain for collagen fibers.[15] The mechanism relies on the following principles:

  • Electrostatic Interactions: The sulfonic acid groups (-SO₃⁻) on the linear Sirius Red molecule are strongly anionic. In the acidic environment provided by picric acid, the basic amino acid residues (lysine and arginine) in collagen become protonated (-NH₃⁺). This leads to strong electrostatic interactions between the dye and the collagen fibers.[15][16]

  • Structural Alignment: The elongated, linear structure of the Sirius Red molecule allows it to align parallel to the long axis of collagen fibers. This ordered arrangement of dye molecules enhances the natural birefringence of collagen when viewed under polarized light.[17]

SiriusRed_Collagen_Staining cluster_0 Staining Solution cluster_1 Collagen Fiber Sirius_Red Sirius Red F3B (-SO3-) Protonated_Collagen Protonated Collagen (-NH3+) Sirius_Red->Protonated_Collagen Electrostatic Interaction Picric_Acid Picric Acid (Low pH) Collagen Collagen (Basic Amino Acids) Picric_Acid->Collagen Protonation Stained_Collagen Stained Collagen Fiber (Red under bright-field, Birefringent under polarized light) Protonated_Collagen->Stained_Collagen Enhanced Birefringence

Mechanism of Picrosirius Red staining of collagen.
Trisazo Dyes as Enzyme Inhibitors

Recent studies have explored the potential of azo dyes as enzyme inhibitors, which could have therapeutic implications. For example, a series of azo dyes were investigated for their ability to inhibit chorismate synthase, an essential enzyme in the shikimate pathway of prokaryotes, fungi, and plants.[18][19] This pathway is a target for the development of antimicrobial and herbicidal agents.[18] The inhibition mechanism often involves the dye binding to the active site of the enzyme, primarily through electrostatic interactions.[18]

Enzyme_Inhibition Azo_Dye Azo Dye Inhibitor Enzyme Chorismate Synthase (Active Site) Azo_Dye->Enzyme Binds to Active Site Inhibited_Complex Enzyme-Inhibitor Complex (Inactive) Azo_Dye->Inhibited_Complex Product Chorismate Enzyme->Product Catalyzes Reaction Enzyme->Inhibited_Complex Substrate EPSP Substrate->Enzyme Binds to Active Site Inhibited_Complex->Product Reaction Blocked

General mechanism of enzyme inhibition by an azo dye.
Trisazo Dyes in Cancer Research

Some azo dyes have demonstrated antiproliferative effects on various cancer cell lines.[20][21] The proposed mechanisms of action include the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation and survival.[20] For instance, certain azo dyes have been shown to down-regulate the phosphorylation of key proteins in the PI3K/Akt and ERK1/2 signaling pathways, which are often dysregulated in cancer.[21][22][23][24]

Cancer_Signaling_Inhibition Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K ERK ERK1/2 Receptor->ERK activates Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation ERK->Proliferation Azo_Dye Azo Dye Azo_Dye->PI3K inhibits Azo_Dye->ERK inhibits

Inhibition of cancer cell signaling pathways by azo dyes.

Conclusion

Trisazo dyes represent a versatile class of compounds with a broad range of properties and applications. While their traditional use has been in the coloration of textiles and other materials, their unique chemical structures and biological activities are paving the way for their use in advanced research and development. A thorough understanding of their synthesis, purification, and interactions with biological systems is essential for harnessing their full potential in areas such as diagnostics, drug delivery, and as probes for studying cellular processes. Further research into the specific molecular targets and signaling pathways modulated by trisazo dyes will undoubtedly unlock new and exciting applications in the biomedical field.

References

An In-depth Technical Guide to C.I. Direct Red 81 as a Textile Dye

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Direct Red 81, also known by other names such as Direct Red 4B and Direct Fast Red 8B, is a double azo dye extensively used in the textile industry for dyeing cellulosic fibers like cotton and viscose.[1][2] Its popularity stems from its vibrant red shade, good solubility in water, and straightforward application process. This technical guide provides a comprehensive overview of the chemical properties, synthesis, dyeing mechanism, fastness characteristics, and environmental and toxicological aspects of C.I. Direct Red 81, intended for researchers and professionals in related scientific fields.

Chemical and Physical Properties

Direct Red 81 is a sodium salt of a complex aromatic sulfonic acid. Its chemical structure is characterized by the presence of two azo groups (-N=N-), which are responsible for its color. The sulfonic acid groups (-SO3Na) impart water solubility to the dye molecule.

PropertyValueReference(s)
C.I. Name Direct Red 81[1][2]
C.I. Number 28160[2]
CAS Number 2610-11-9, 12237-71-7[1][3]
Molecular Formula C₂₉H₁₉N₅Na₂O₈S₂[1][2]
Molecular Weight 675.60 g/mol [1][2]
Appearance Red powder[1][2]
Solubility Soluble in water, slightly soluble in alcohol, insoluble in other organic solvents.[1][2]
Melting Point 240 °C (decomposes)

Synthesis of C.I. Direct Red 81

The synthesis of C.I. Direct Red 81 involves a two-step process: diazotization followed by an azo coupling reaction.[1]

  • Diazotization: 4-((4-Aminophenyl)diazenyl)benzenesulfonic acid is treated with a cold solution of sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., hydrochloric acid) to form a diazonium salt.

  • Azo Coupling: The resulting diazonium salt is then coupled with 7-Benzamido-4-hydroxynaphthalene-2-sulfonic acid. The coupling reaction typically occurs at a specific pH and temperature to ensure the correct isomer is formed.

Synthesis_of_Direct_Red_81 cluster_diazotization Diazotization cluster_coupling Azo Coupling A 4-((4-Aminophenyl)diazenyl)benzenesulfonic acid B NaNO₂ / HCl 0-5 °C A->B C Diazonium Salt B->C E Coupling Reaction C->E D 7-Benzamido-4-hydroxynaphthalene-2-sulfonic acid D->E F C.I. Direct Red 81 E->F

Figure 1: Synthesis pathway of C.I. Direct Red 81.

Dyeing Mechanism on Cellulosic Fibers

The application of Direct Red 81 to cellulosic fibers like cotton is an exhaust dyeing process that relies on the principles of substantivity, diffusion, and fixation.

The dyeing process is influenced by several factors:

  • Electrolytes: Salts such as sodium chloride (NaCl) or sodium sulfate (B86663) (Na₂SO₄) are added to the dyebath to enhance dye exhaustion. The salt neutralizes the negative surface charge of the cellulosic fibers in water, reducing the electrostatic repulsion between the anionic dye molecules and the fiber, thereby promoting dye uptake.[4]

  • Temperature: The dyeing process is typically carried out at or near the boiling point (90-95°C).[5] Higher temperatures increase the kinetic energy of the dye molecules, facilitating their diffusion from the dyebath into the amorphous regions of the cellulose (B213188) fibers. The fibers also swell at higher temperatures, which enlarges the pore size and allows for better dye penetration.

  • pH: A neutral to slightly alkaline pH (7-9) is generally maintained during the dyeing of cellulosic fibers with direct dyes.[5]

The mechanism involves the following stages:

  • Adsorption: The dye molecules are adsorbed onto the surface of the cellulosic fibers.

  • Diffusion: The adsorbed dye molecules diffuse into the amorphous regions of the fiber structure.

  • Fixation: The dye molecules are held within the fiber primarily through non-covalent interactions, such as hydrogen bonds and van der Waals forces.

Dyeing_Workflow A Dye Bath Preparation (Direct Red 81, Water, Electrolyte, Wetting Agent) B Introduction of Cellulosic Fabric A->B C Temperature Ramp-up (to 90-95°C) B->C D Dyeing at Constant Temperature (30-60 min) C->D E Cooling D->E F Rinsing E->F G After-treatment (Optional) (Fixing Agent) F->G H Drying G->H

Figure 2: Experimental workflow for dyeing cotton with Direct Red 81.

Fastness Properties

The fastness properties of a dye refer to its resistance to various agencies it may encounter during processing and subsequent use. The fastness of Direct Red 81 on cotton is summarized in the table below. It's important to note that these values can be influenced by the dyeing process, depth of shade, and the use of after-treatments.

Fastness PropertyRating (ISO Standards)Rating (AATCC Standards)Reference(s)
Light Fastness 44-5[1][2]
Washing Fastness (Fading) 1-21[1]
Washing Fastness (Staining) 11[1]
Rubbing Fastness (Dry) -4-5[2]
Rubbing Fastness (Wet) -3[2]
Acid Resistance (Fading) 44[1]
Alkali Resistance (Fading) 33-4[1]

Experimental Protocol: Dyeing of Cotton Fabric with C.I. Direct Red 81

This protocol describes a typical laboratory procedure for dyeing a 10-gram sample of scoured and bleached cotton fabric.

6.1. Materials and Reagents:

  • C.I. Direct Red 81

  • Scoured and bleached cotton fabric (10 g)

  • Sodium chloride (NaCl)

  • Sodium carbonate (Na₂CO₃) (for pH adjustment, if necessary)

  • Wetting agent

  • Distilled water

  • Beakers, graduated cylinders, stirring rods

  • Heating mantle or water bath with temperature control

  • Thermometer

6.2. Dye Bath Preparation:

  • Calculate the required amount of dye based on the desired shade percentage (e.g., 1% on weight of fabric, owf). For a 10 g fabric sample, this would be 0.1 g of dye.

  • Prepare a stock solution of the dye by dissolving a known amount in a specific volume of distilled water.

  • In a separate beaker, prepare the dyebath with the required volume of water to achieve a liquor ratio of, for example, 20:1 (200 mL for 10 g of fabric).

  • Add the calculated amount of dye solution to the dyebath.

  • Add a wetting agent (e.g., 1 g/L).

  • Add the electrolyte (e.g., 10-20 g/L of NaCl). The amount of salt depends on the desired depth of shade.[5]

6.3. Dyeing Procedure:

  • Introduce the pre-wetted cotton fabric into the dyebath at room temperature.

  • Gradually raise the temperature of the dyebath to 90-95°C over 30 minutes.

  • Maintain the temperature at 90-95°C and continue dyeing for 45-60 minutes with occasional stirring.

  • After the dyeing is complete, allow the dyebath to cool down to about 60°C.

  • Remove the fabric from the dyebath and rinse it thoroughly with cold water until the water runs clear.

6.4. After-treatment (Optional but Recommended): To improve the wet fastness properties, an after-treatment with a cationic fixing agent can be applied according to the manufacturer's instructions. This is typically done in a fresh bath at around 30-40°C.[5]

6.5. Drying: Squeeze the excess water from the fabric and allow it to air dry or dry in an oven at a moderate temperature.

Toxicological and Environmental Profile

7.1. Toxicology: Direct Red 81 may cause irritation to the eyes, skin, and respiratory tract.[6] It is harmful if swallowed and may cause stomach discomfort.[6] While not listed as a carcinogen by major agencies, mutagenicity data has been reported.[6] It is important to handle the dye powder with appropriate personal protective equipment, including safety goggles, gloves, and a respirator, especially in poorly ventilated areas.[6]

7.2. Environmental Fate: Direct Red 81 is a sulfonated azo dye, and like many other azo dyes, it can be resistant to degradation under aerobic conditions. The discharge of untreated effluents containing this dye can cause significant water coloration, which reduces light penetration and affects aquatic ecosystems.

However, several studies have demonstrated the potential for the biodegradation and decolorization of Direct Red 81 by various microorganisms under anaerobic or microaerophilic conditions.[7][8][9] The degradation pathway often involves the reductive cleavage of the azo bonds, which can lead to the formation of aromatic amines.[7][9] While the parent dye may have some toxicity, studies have shown that the metabolites formed after microbial degradation can be non-toxic.[7][8] Advanced oxidation processes, such as Fenton reactions, have also been shown to be effective in degrading Direct Red 81, although this can sometimes lead to the formation of more ecotoxic byproducts if not fully mineralized.[10]

Conclusion

C.I. Direct Red 81 is a widely used dye for cellulosic fibers due to its ease of application and vibrant color. However, its relatively poor wash fastness necessitates after-treatments to meet the quality standards for many textile products. From a scientific perspective, understanding its chemical properties, synthesis, and interaction with textile fibers is crucial for optimizing its use and developing more sustainable dyeing processes. Furthermore, ongoing research into its environmental fate and detoxification is essential for mitigating its ecological impact. This guide provides a foundational understanding of C.I. Direct Red 81 for researchers and professionals, encouraging further investigation into improving its performance and environmental profile.

References

In-Depth Technical Guide to Solvent Red 212 in Ink Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Solvent Red 212, a metal-complex solvent dye utilized in various ink formulations. The information presented herein is intended for researchers, scientists, and professionals in drug development who may encounter or utilize such dyes in their work. This document details the dye's chemical and physical properties, toxicological data, and general protocols for its incorporation and evaluation in solvent-based ink systems.

Introduction to Solvent Red 212

Solvent Red 212, identified by CAS Number 61300-98-9 and Colour Index (C.I.) Name 48530, is a metal-complex dye known for its application in inks, coatings, and plastics.[1][2][3] Its molecular structure as an azomethine nickel complex imparts a yellowish-red to bluish-red shade and offers good solubility in organic solvents, a crucial characteristic for its use in solvent-based ink formulations.[4]

Physicochemical Properties

The performance of Solvent Red 212 in ink formulations is largely dictated by its physical and chemical properties. These properties influence its solubility in various resin and solvent systems, as well as the final characteristics of the printed ink, such as color strength, lightfastness, and heat stability.

General Properties
PropertyValueReference
CAS Number 61300-98-9[1][2][3][5]
C.I. Name 48530[1][2][4]
Molecular Formula C₂₉H₂₀N₂O₄ (as per C.I. 48530)[4]
Molecular Weight 460.48 g/mol [4]
Appearance Yellowish-red to bluish-red powder[1][4]
Melting Point >300 °C
Solubility Data

The solubility of Solvent Red 212 in various organic solvents is a critical parameter for ink formulators. The following table summarizes its solubility in grams per liter (g/L) at ambient temperature.

SolventSolubility (g/L)
Ethanol100
1-Methoxy-2-propanol200
n-Propanol10
2-Ethoxyethanol300
Methyl Ethyl Ketone (MEK)500
Ethyl Acetate10
Toluene30
Performance Characteristics

The stability and fastness properties of a dye are paramount for ensuring the longevity and durability of the resulting ink.

Performance MetricRating/Value
Light Fastness (ISO) 7-8
Heat Resistance (°C) Stable
Water Resistance 5
5% Sodium Carbonate Resistance 5
5% Hydrochloric Acid Resistance 5

Experimental Protocols

This section outlines general methodologies for the formulation of solvent-based inks containing Solvent Red 212 and the subsequent quality control testing of the final product. These protocols are intended as a guide and may require optimization based on specific substrate and application requirements.

General Ink Formulation Procedure

The preparation of a solvent-based ink typically involves the dispersion of the colorant (Solvent Red 212) into a vehicle composed of a resin, solvent, and various additives.

Materials and Equipment:

  • Solvent Red 212

  • Resin (e.g., nitrocellulose, polyurethane, acrylic)

  • Solvent system (e.g., alcohols, ketones, esters)

  • Additives (e.g., plasticizers, slip agents, defoamers)

  • High-shear mixer or disperser

  • Laboratory balance

  • Beakers and mixing vessels

Procedure:

  • Varnish Preparation:

    • In a suitable mixing vessel, dissolve the chosen resin in the selected solvent system under agitation. The ratio of resin to solvent will depend on the desired viscosity and solids content of the final ink.

    • Continue mixing until the resin is completely dissolved, forming a clear varnish.

  • Dye Incorporation:

    • Slowly add the pre-weighed Solvent Red 212 powder to the varnish under continuous agitation.

    • Increase the mixing speed to ensure uniform dispersion of the dye. High-shear mixing may be required to break down any agglomerates.

  • Additive Integration:

    • Once the dye is fully dispersed, introduce any required additives to the formulation. These may include plasticizers to improve flexibility, slip agents to modify surface friction, and defoamers to prevent air entrapment.

    • Mix thoroughly until a homogenous ink is obtained.

  • Quality Control and Adjustment:

    • Allow the ink to equilibrate.

    • Perform quality control tests as described in Section 3.2.

    • Adjust viscosity, color strength, and other properties as needed by adding small amounts of solvent or other components.

Quality Control Test Methods

Consistent ink quality is essential for reliable printing performance. The following are key quality control tests for solvent-based inks.

3.2.1 Viscosity Measurement

Viscosity is a critical parameter that affects ink flow and transfer characteristics.

  • Method: ASTM D4040 - Standard Test Method for Viscosity of Printing Inks and Vehicles by the Falling-Rod Viscometer.[6][7][8]

  • Procedure: A rotational viscometer is used to measure the resistance of the ink to flow at a specified shear rate and temperature. The viscosity is typically reported in centipoise (cP) or Pascal-seconds (Pa·s). Consistent temperature control is crucial as viscosity is temperature-dependent.

3.2.2 Surface Tension Evaluation

Surface tension influences how the ink wets the substrate and forms a uniform film.

  • Method: Dyne test inks or pens.

  • Procedure: A series of test inks with known surface tension values are applied to the substrate.[9][10][11] The ink that remains as a continuous film without beading up for at least 2 seconds indicates the surface energy of the substrate.[12] For good adhesion, the surface tension of the ink should be lower than the surface energy of the substrate.

3.2.3 Color Strength and Shade Assessment

  • Method: Spectrophotometric analysis and visual comparison.

  • Procedure: A drawdown of the ink is made on a standard substrate and compared to a reference standard. A spectrophotometer is used to measure the color coordinates (e.g., CIELAB values) to quantitatively assess color differences.

3.2.4 Adhesion Test

  • Method: ASTM D3359 - Standard Test Methods for Measuring Adhesion by Tape Test.

  • Procedure: A cross-hatch pattern is cut into the dried ink film. A pressure-sensitive tape is applied over the pattern and then rapidly removed. The amount of ink removed from the substrate is assessed against a standard scale to determine the adhesion rating.

Toxicological and Safety Information

Based on the Material Safety Data Sheet (MSDS) for Solvent Red 212, the following toxicological and safety information should be considered.

Acute Toxicity
TestResultSpecies
Oral LD50 8300 mg/kgRat
Fish LC50 1000 mg/LFish
Handling and Safety Precautions
  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a respirator when handling the powder form of the dye.

  • First Aid:

    • Skin Contact: Immediately flush the skin with plenty of water.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

    • Ingestion: Induce vomiting and seek medical attention.

    • Inhalation: Remove to fresh air. If not breathing, give artificial respiration.

  • Storage: Keep containers tightly closed and store in a cool, dry place.

Visualizations

Generalized Synthesis of Metal-Complex Dyes

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling cluster_2 Step 3: Metallization A Aromatic Amine C Diazonium Salt A->C Reacts with B Sodium Nitrite + Acid (e.g., HCl) B->C E Azo Dye Ligand C->E Couples with D Coupling Component (e.g., Naphthol derivative) D->E G Solvent Red 212 (Metal-Complex Dye) E->G Chelates with F Metal Salt (e.g., Nickel Salt) F->G

Caption: Generalized synthesis pathway for a metal-complex azo dye.

Workflow for Solvent-Based Ink Formulation and Quality Control

The following diagram outlines the typical workflow from raw material selection to the final quality assessment of a solvent-based ink formulated with Solvent Red 212.

G cluster_0 Formulation cluster_1 In-Process Quality Control cluster_2 Final Product Testing A Raw Material Selection (Solvent Red 212, Resin, Solvents) B Varnish Preparation (Resin + Solvents) A->B C Dye Dispersion (Varnish + Solvent Red 212) B->C D Additive Incorporation C->D E Viscosity Measurement D->E Testing F Color Matching D->F Testing G Grind Fineness D->G Testing H Final Ink Product E->H F->H G->H I Adhesion Test H->I Performance Evaluation J Surface Tension Evaluation H->J Performance Evaluation K Print Performance H->K Performance Evaluation L Approved for Use I->L J->L K->L

Caption: Workflow for solvent-based ink formulation and quality control.

References

Methodological & Application

Application Notes and Protocols: Direct Red 212 Staining for Fibers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct Red 212, identified by CAS number 12222-45-6, is a direct dye used for staining cellulosic fibers such as cotton.[1][2][3] Direct dyes are water-soluble anionic compounds that can be applied directly to substrates from an aqueous solution.[4] The staining process relies on the dye's affinity for the fiber, which is typically enhanced by the addition of electrolytes and heat. This document provides a generalized protocol for the application of a direct red dye, which can be adapted for this compound, to cellulosic fibers. It is important to note that optimization of the following parameters is recommended to achieve desired staining results with this compound.

Data Presentation: General Parameters for Direct Dyeing of Cellulosic Fibers

ParameterRangeRemarks
Dye Concentration 0.5 - 4.0% (on weight of fiber)Varies based on the desired shade intensity (light to dark).
Salt Concentration (NaCl or Na₂SO₄) 5 - 20% (on weight of fiber)Added incrementally to aid in dye exhaustion. Higher concentrations are used for darker shades.[5]
Material-to-Liquor Ratio (M:L) 1:10 to 1:20Ensures even dye distribution and prevents fabric creasing.
Staining Temperature 40°C to boiling (approx. 100°C)The temperature is gradually raised to boiling and maintained for optimal dye fixation.[5]
Staining Time 45 - 60 minutes at boiling temperatureSufficient time is required for the dye to penetrate and bind to the fibers.[5]
pH Neutral to slightly alkalineDirect dyes are typically applied in a neutral or slightly alkaline dye bath.

Experimental Protocol: Generalized Staining of Cellulosic Fibers

This protocol outlines a standard laboratory procedure for staining cotton fibers with a direct red dye.

Materials:

  • This compound dye powder

  • Scoured and bleached 100% cotton fabric

  • Sodium chloride (NaCl) or Glauber's salt (Na₂SO₄)

  • Soda ash (Na₂CO₃) (optional, for pH adjustment)

  • Distilled or deionized water

  • Laboratory-scale dyeing machine or a beaker with a heating and stirring apparatus

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Stirring rods

  • Analytical balance

Procedure:

  • Preparation of the Dye Solution:

    • Accurately weigh the desired amount of this compound dye powder based on the weight of the fabric to be stained.

    • Create a smooth paste of the dye powder with a small amount of cold water.

    • Gradually add boiling water to the paste while stirring continuously to ensure the complete dissolution of the dye.

  • Setting the Dyebath:

    • Prepare a dyebath with the required volume of distilled or deionized water to achieve the desired material-to-liquor ratio (e.g., 1:20).

    • Add the prepared dye stock solution to the dyebath and stir thoroughly to ensure a homogenous mixture.

    • If necessary, adjust the pH of the dyebath to a neutral or slightly alkaline range using a dilute solution of soda ash.

  • Staining Process:

    • Introduce the pre-wetted cotton fabric into the dyebath at an initial temperature of approximately 40°C.[5]

    • Allow the fabric to agitate in the dyebath for 10-15 minutes to ensure even wetting.

    • Gradually add the required amount of sodium chloride or Glauber's salt to the dyebath in two to three portions at 10-15 minute intervals. This helps in the gradual exhaustion of the dye onto the fiber.

    • Slowly raise the temperature of the dyebath to boiling (approximately 95-100°C) over a period of 30-45 minutes.[5]

    • Continue the staining process at boiling temperature for 45-60 minutes, ensuring continuous and gentle agitation of the fabric.[5]

  • Rinsing and Drying:

    • After the staining is complete, allow the dyebath to cool down to about 70°C.

    • Remove the stained fabric from the dyebath and rinse it thoroughly with hot water, followed by cold water, until the rinse water runs clear. This step removes any unfixed dye from the fiber surface.

    • Squeeze the excess water from the fabric and allow it to air dry or dry in an oven at a low temperature.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_staining Staining Process cluster_post Post-Staining prep_dye Prepare Dye Solution prep_bath Set Dyebath prep_dye->prep_bath add_fabric Introduce Fabric at 40°C prep_bath->add_fabric add_salt Add Salt Incrementally add_fabric->add_salt heat_boil Heat to Boiling add_salt->heat_boil stain_boil Stain at Boil (45-60 min) heat_boil->stain_boil cool_down Cool Dyebath stain_boil->cool_down rinse Rinse Fabric cool_down->rinse dry Dry Fabric rinse->dry

Caption: Experimental workflow for this compound fiber staining.

References

Application Notes and Protocols for the Use of C.I. Direct Red 212 in Forensic Fiber Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for the utilization of C.I. Direct Red 212 in the forensic examination of textile fibers. While specific quantitative data and established protocols for C.I. This compound in a forensic context are not extensively available in public literature, the following methodologies are based on established principles for the analysis of direct dyes in fiber evidence.

Direct dyes, such as C.I. This compound (CAS Number: 12222-45-6), are anionic dyes typically used for cellulosic fibers like cotton and viscose, but can also show affinity for protein fibers such as wool and silk. In forensic science, the analysis of such dyes is crucial for comparing and discriminating between textile fibers, thereby providing valuable associative evidence.

Logical Workflow for Fiber and Dye Analysis

The forensic examination of a dyed fiber is a multi-step process that begins with non-destructive techniques and progresses to more specific, and potentially destructive, methods. The analysis of C.I. This compound would be integrated into this workflow.

Forensic_Fiber_Analysis_Workflow cluster_0 Preliminary Examination cluster_1 Non-Destructive Analysis cluster_2 Chemical Analysis (Potentially Destructive) A Evidence Collection (e.g., Tape Lifting) B Stereomicroscopy (Physical Characteristics) A->B Initial Observation C Comparison Microscopy (Side-by-Side Comparison) B->C D Microspectrophotometry (MSP) (UV-Vis Absorbance Spectra) C->D Objective Color Measurement E Dye Extraction D->E If further discrimination is needed F Thin-Layer Chromatography (TLC) E->F Separation of Dye Components G Instrumental Analysis (e.g., LC-MS, GC-MS) F->G Identification of Dye Structure

Caption: General workflow for the forensic examination of dyed fibers.

Experimental Protocols

Protocol 1: Differential Staining of Fiber Types with C.I. This compound

Objective: To differentiate between various fiber types based on their affinity for C.I. This compound. This is a comparative method to quickly assess the general class of an unknown fiber.

Materials:

  • C.I. This compound dye powder

  • Distilled water

  • Sodium chloride (NaCl) or Sodium sulfate (B86663) (Na₂SO₄) (Glauber's salt)

  • Acetic acid (optional, for pH adjustment)

  • Beakers

  • Hot plate with magnetic stirrer

  • Microscope slides and coverslips

  • Light microscope

  • Known fiber samples for comparison (e.g., cotton, viscose, wool, silk, nylon, polyester, acrylic)

  • Questioned fiber sample(s)

Procedure:

  • Dye Bath Preparation:

    • Prepare a 0.1% (w/v) stock solution of C.I. This compound in distilled water.

    • In a beaker, prepare the dyeing solution by diluting the stock solution to achieve a pale to medium red color. A final concentration of 0.01% to 0.05% is a good starting point.

    • Add an electrolyte, such as sodium chloride or sodium sulfate, to the dye bath at a concentration of 5-10% of the weight of the fiber. This promotes dye uptake by cellulosic fibers.

    • Adjust the pH of the dye bath to be slightly alkaline to neutral (pH 7-8) for optimal dyeing of cellulosic fibers.

  • Dyeing Procedure:

    • Introduce known reference fibers and the questioned fiber(s) into the dye bath. It is crucial to treat all fibers simultaneously under the exact same conditions.

    • Gently heat the dye bath to 80-95°C while stirring continuously.

    • Maintain this temperature for 30-60 minutes to allow for dye uptake.

  • Rinsing:

    • Carefully remove the fibers from the dye bath.

    • Rinse the fibers thoroughly with warm, then cold, distilled water until the rinse water runs clear. This removes any unfixed dye from the fiber surface.

  • Mounting and Microscopic Examination:

    • Mount the dyed fibers on separate microscope slides in a suitable mounting medium (e.g., distilled water).

    • Examine the fibers under a comparison microscope to compare the color and intensity of the staining.

Data Presentation: Expected Staining Characteristics

Fiber TypeExpected Staining with C.I. This compound
Cellulosic (e.g., Cotton, Viscose) Strong to moderate red staining
Protein (e.g., Wool, Silk) Moderate to light red staining
Synthetic (e.g., Nylon) Light to very light staining
Synthetic (e.g., Polyester, Acrylic) Very light to no staining

Note: This table presents generalized expectations for direct dyes. Actual results for C.I. This compound should be determined experimentally and recorded.

Protocol 2: Extraction of C.I. This compound from a Single Fiber for TLC Analysis

Objective: To extract C.I. This compound from a single fiber for subsequent chemical analysis, such as Thin-Layer Chromatography (TLC), to compare the dye from a questioned fiber with that from a known source.

Materials:

  • Single questioned fiber and a known fiber dyed with C.I. This compound

  • Pyridine (B92270)

  • Distilled water

  • Small conical vial or microcentrifuge tube

  • Water bath or heating block

  • Nitrogen gas supply (optional)

  • Micropipettes

  • TLC plate (silica gel)

  • Developing chamber

  • TLC solvent system (e.g., n-butanol:acetic acid:water, 4:1:5 v/v/v - this is a general starting point and may need optimization)

Procedure:

  • Extraction:

    • Place a small segment (approx. 1-2 mm) of the fiber into a clean conical vial.

    • Prepare a 50:50 (v/v) solution of pyridine and distilled water.

    • Add a minimal amount of the pyridine/water solvent (e.g., 10-20 µL) to fully immerse the fiber.

    • Seal the vial and heat it in a water bath or heating block at 100°C for approximately 20 minutes.

  • Solvent Evaporation:

    • After extraction, carefully remove the fiber from the vial.

    • Evaporate the solvent to concentrate the dye extract. This can be done by gentle heating under a stream of nitrogen or by leaving the vial in a fume hood.

  • Reconstitution and TLC Spotting:

    • Reconstitute the dried dye extract in a small, known volume (e.g., 5 µL) of the pyridine/water mixture or methanol.

    • Using a fine capillary tube, spot the entire reconstituted extract onto the origin of a silica (B1680970) gel TLC plate.

    • Similarly, prepare and spot an extract from a known fiber dyed with C.I. This compound.

  • TLC Development and Analysis:

    • Place the spotted TLC plate in a developing chamber saturated with the chosen solvent system.

    • Allow the solvent front to travel up the plate.

    • Remove the plate, mark the solvent front, and allow it to dry.

    • Examine the plate under visible and UV light to compare the resulting spots from the questioned and known fibers. The comparison is based on the color and the Retention Factor (Rf) value.

Data Presentation: Hypothetical TLC Results

SampleColor of SpotRf Value
Known C.I. This compound RedTo be determined experimentally
Questioned Fiber Extract RedTo be determined experimentally

Note: The Rf value is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front. A match in color and Rf value between the known and questioned samples provides strong evidence of a common source.

Signaling Pathways and Interaction Models

The interaction between a direct dye like C.I. This compound and a cellulosic fiber (e.g., cotton) is primarily governed by non-covalent forces. The dye molecules are typically long and planar, which allows them to align with the linear cellulose (B213188) polymer chains.

Dye_Fiber_Interaction cluster_2 Interaction Forces Dye This compound (Anionic, Planar) H_Bond Hydrogen Bonding Dye->H_Bond VdW Van der Waals Forces Dye->VdW Fiber Cellulose Polymer Chains (with -OH groups) H_Bond->Fiber VdW->Fiber

Caption: Interaction model of a direct dye with a cellulose fiber.

The primary forces of attraction are:

  • Hydrogen Bonding: Between the hydroxyl (-OH) groups on the cellulose and the nitrogen and oxygen atoms in the dye molecule.

  • Van der Waals Forces: Due to the close alignment of the planar dye molecule with the cellulose polymer chain.

Disclaimer: The protocols and data presented are based on general forensic science principles for the analysis of direct dyes. Due to the limited availability of specific data for C.I. This compound in the accessible literature, all experimental parameters, such as dye concentrations, extraction times, and TLC solvent systems, should be optimized and validated in the user's laboratory with known standards before application to casework.

Application Notes and Protocols for Dyeing Compact Yarn Knitted Fabrics with Direct Red 212

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the application of Direct Red 212 (C.I. 12222-45-6) for dyeing compact yarn knitted fabrics, primarily composed of cellulosic fibers such as cotton. The protocols outlined below are based on established principles of direct dyeing on cellulosic materials and consider the unique properties of compact yarn.

Introduction

This compound is a direct dye used for coloring cellulosic fibers. Direct dyes are characterized by their straightforward application from a neutral or slightly alkaline dyebath containing an electrolyte, typically sodium chloride (NaCl) or sodium sulfate (B86663) (Na₂SO₄).

Compact yarn, with its high fiber density, reduced hairiness, and smooth surface, offers an excellent substrate for dyeing, leading to uniform and level color application.[1] However, the dense structure of the yarn may necessitate adjustments to the dyeing parameters to ensure complete dye penetration and fixation.[1]

Materials and Equipment

2.1 Materials:

  • Pre-scoured and bleached compact yarn knitted cotton fabric

  • This compound (C.I. 12222-45-6)

  • Sodium Chloride (NaCl) or Sodium Sulfate (Na₂SO₄) (Electrolyte)

  • Sodium Carbonate (Soda Ash)

  • Acetic Acid

  • Dye-fixing agent (optional, for improved wash fastness)

  • Wetting agent

  • Distilled or deionized water

2.2 Equipment:

  • Laboratory-scale exhaust dyeing machine (e.g., beaker dyer, jet dyer)

  • Heating and stirring apparatus

  • pH meter

  • Spectrophotometer for color measurement

  • Standard laboratory glassware

  • Gray scales for color change and staining assessment

  • Lightfastness tester

  • Laundering and crockmeter testing equipment

Experimental Protocols

3.1 Pre-treatment of Compact Yarn Knitted Fabric

Prior to dyeing, it is crucial to prepare the fabric to ensure optimal dye uptake and levelness. The typical pre-treatment process for cotton knitted fabrics includes scouring and bleaching.[2]

  • Scouring: Removal of natural waxes, oils, and impurities.

    • Treat the fabric in a bath containing 1-2 g/L of a non-ionic wetting agent and 2-3 g/L of sodium carbonate.

    • Maintain a liquor-to-goods ratio of 20:1.

    • Heat to 90-100°C and hold for 60 minutes.

    • Rinse thoroughly with hot and then cold water.

  • Bleaching: To achieve a white base for bright and true shades.

    • Treat the scoured fabric in a bath containing hydrogen peroxide (2-4 g/L), sodium silicate (B1173343) (stabilizer, 5-10 g/L), and sodium hydroxide (B78521) (to maintain pH 10.5-11.0).

    • Maintain a liquor-to-goods ratio of 20:1.

    • Heat to 90-95°C and hold for 60-90 minutes.

    • Rinse thoroughly with hot and then cold water and neutralize with a dilute solution of acetic acid.

3.2 Standard Exhaust Dyeing Protocol

This protocol is a general guideline and may require optimization based on the specific shade depth and fabric characteristics.

  • Dye Bath Preparation:

    • Set the liquor ratio to 20:1 (20 parts water to 1 part fabric by weight).

    • Add a wetting agent (0.5-1.0 g/L) to the water.

    • Paste the required amount of this compound with a small amount of cold water and then dissolve it in boiling water before adding to the dyebath.[3]

  • Dyeing Procedure:

    • Introduce the pre-treated, wetted fabric into the dyebath at a starting temperature of 40°C.

    • Run for 10-15 minutes to ensure even wetting and temperature equilibrium.

    • Gradually add the pre-dissolved electrolyte (Sodium Chloride or Sodium Sulfate) in two to three portions over 15-20 minutes. The amount of salt will depend on the desired shade depth (see Table 1).

    • Raise the temperature to 90-95°C at a rate of 1-2°C per minute.

    • Hold the temperature at 90-95°C for 45-60 minutes, ensuring continuous agitation of the fabric.

    • Allow the dyebath to cool down to 60-70°C.

  • Rinsing and After-treatment:

    • Drain the dyebath.

    • Rinse the fabric with hot water (70-80°C) followed by a cold water rinse until the water runs clear.

    • For improved wash fastness, an optional after-treatment with a cationic dye-fixing agent can be applied according to the manufacturer's instructions.

    • Squeeze or hydro-extract the fabric and dry at a moderate temperature.

3.3 Low-Temperature Dyeing Protocol (Optional)

For energy conservation, a lower temperature dyeing process can be explored using an accelerator like triethanolamine (B1662121) (TEA).

  • Dye Bath Preparation:

    • Follow the standard dye bath preparation, with the addition of Triethanolamine (TEA) at a concentration of 1-2% on the weight of the fabric (owf).

  • Dyeing Procedure:

    • Introduce the fabric at 40°C.

    • Add the electrolyte as per the standard procedure.

    • Raise the temperature to 50-60°C.

    • Hold at this temperature for 60 minutes.

  • Rinsing and After-treatment:

    • Follow the standard rinsing and after-treatment procedure.

Data Presentation

Table 1: Recommended Dyeing Parameters for this compound

ParameterLight Shades (e.g., 0.5% owf)Medium Shades (e.g., 1.5% owf)Dark Shades (e.g., 3.0% owf)
This compound (% owf) 0.1 - 1.01.0 - 2.52.5 - 4.0
Sodium Chloride (g/L) 5 - 1010 - 1515 - 20
Sodium Carbonate (g/L) 0.5 - 1.01.0 - 2.01.0 - 2.0
Dyeing Temperature (°C) 90 - 9590 - 9590 - 95
Dyeing Time (minutes) 45 - 606060 - 75
pH 7.0 - 8.07.0 - 8.07.0 - 8.0

Table 2: Colorfastness Properties of this compound (Typical for Direct Dyes)

Fastness PropertyTest MethodExpected Rating (Cotton)
Light Fastness ISO 105-B02Data to be obtained from the manufacturer
Washing Fastness (Color Change) ISO 105-C06Data to be obtained from the manufacturer (Generally poor for direct dyes without fixing)
Washing Fastness (Staining) ISO 105-C06Data to be obtained from the manufacturer (Generally poor for direct dyes without fixing)
Rubbing Fastness (Dry) ISO 105-X12Data to be obtained from the manufacturer
Rubbing Fastness (Wet) ISO 105-X12Data to be obtained from the manufacturer (Generally lower than dry rubbing fastness)

Visualizations

Dyeing_Process_Workflow cluster_pretreatment Pre-treatment cluster_dyeing Dyeing cluster_posttreatment Post-treatment Scouring Scouring Bleaching Bleaching Scouring->Bleaching Neutralization Neutralization Bleaching->Neutralization Dye_Bath_Prep Dye Bath Preparation Neutralization->Dye_Bath_Prep Fabric_Loading Fabric Loading (40°C) Dye_Bath_Prep->Fabric_Loading Electrolyte_Addition Electrolyte Addition Fabric_Loading->Electrolyte_Addition Temp_Rise Temperature Rise (to 90-95°C) Electrolyte_Addition->Temp_Rise Dyeing_Hold Dyeing (45-60 min) Temp_Rise->Dyeing_Hold Cooling Cooling Dyeing_Hold->Cooling Rinsing Hot & Cold Rinsing Cooling->Rinsing Fixing Fixing (Optional) Rinsing->Fixing Drying Drying Fixing->Drying Dyeing_Parameters cluster_inputs Input Parameters cluster_outputs Output Properties Dye Dye Concentration Shade Shade Depth Dye->Shade Levelness Levelness Dye->Levelness Fastness Colorfastness Dye->Fastness Salt Electrolyte Conc. Salt->Shade Salt->Levelness Temp Temperature Temp->Shade Temp->Levelness Temp->Fastness Time Time Time->Shade pH pH pH->Shade

References

Application Notes: Direct Red 212 for Lightfast Ink Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Direct Red 212 is a trisazo dye that has demonstrated significant potential in the formulation of lightfast inks, particularly for inkjet applications. Its molecular structure contributes to its inherent stability and resistance to photodegradation. These application notes provide detailed information and protocols for researchers and formulators working on the development of high-performance, light-resistant inks utilizing this compound.

Key Performance Characteristics

This compound offers several advantages for the development of lightfast inks:

  • Excellent Lightfastness: Inks formulated with this compound exhibit superior resistance to fading upon exposure to light. Qualitative data from accelerated outdoor exposure testing has shown that prints can endure extended periods of light exposure without significant color loss. A U.S. patent indicates that a print from an ink set containing C.I. This compound lasted over 200 days under lamination in Miami.

  • Vibrant Color: this compound produces a vivid red color, making it suitable for a wide range of printing applications where color accuracy and vibrancy are critical.

  • Good Solubility: As a direct dye, it is designed to be soluble in aqueous-based ink formulations, facilitating straightforward ink manufacturing processes.

Illustrative Performance Data

While specific quantitative data for this compound is not widely published, the following tables present hypothetical yet realistic data based on typical performance characteristics of high-quality lightfast dyes. This data is intended to serve as a guideline for formulation and evaluation.

Table 1: Lightfastness Rating of a this compound Ink Formulation

Test MethodLight SourceExposure DurationBlue Wool Scale Rating
ISO 12040Xenon Arc Lamp200 hours6-7
ASTM D6901Xenon Arc Lamp400 hours6

Table 2: Colorimetric Data (CIELAB) Before and After Light Exposure

SampleL* (Initial)a* (Initial)b* (Initial)L* (After Exposure)a* (After Exposure)b* (After Exposure)ΔE*
Ink with this compound45.255.822.144.853.521.92.32
Standard Red Ink46.154.221.548.548.920.15.98

Exposure Conditions: Xenon arc lamp, 200 hours, according to ISO 12040.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the performance of this compound in an ink formulation.

Protocol 1: Preparation of a Water-Based Inkjet Ink with this compound

1. Objective: To prepare a stable, jettable inkjet ink containing this compound.

2. Materials:

  • This compound (5% by weight)
  • 2-Pyrrolidone (humectant, 15% by weight)
  • Glycerol (humectant, 10% by weight)
  • Surfynol® 465 (surfactant, 1% by weight)
  • Proxel® GXL (biocide, 0.2% by weight)
  • Deionized water (to 100%)

3. Procedure:

  • In a clean beaker, add the deionized water.
  • While stirring with a magnetic stirrer, slowly add the 2-Pyrrolidone and Glycerol.
  • Continue stirring until the humectants are fully dissolved.
  • Gradually add the this compound dye to the solution. Stir until the dye is completely dissolved. Gentle heating (40-50°C) may be applied to aid dissolution.
  • Add the Surfynol® 465 surfactant and Proxel® GXL biocide to the mixture.
  • Continue stirring for 30 minutes to ensure a homogenous mixture.
  • Filter the resulting ink through a 0.45 µm syringe filter to remove any particulates.
  • Store the ink in a clean, airtight container.

Protocol 2: Accelerated Lightfastness Testing

1. Objective: To determine the lightfastness of the prepared ink according to the ISO 12040 standard.

2. Equipment:

  • Xenon arc weather-ometer
  • Spectrophotometer or colorimeter
  • Blue Wool Scale reference card (ISO 105-B01)
  • Inkjet printer
  • Standardized paper substrate

3. Procedure:

  • Print a solid patch of the prepared ink onto the standardized paper substrate using an inkjet printer.
  • Allow the print to dry completely for 24 hours in a controlled environment (23°C, 50% RH).
  • Measure the initial CIELAB color values (L, a, b*) of the printed sample at three different locations and calculate the average.
  • Mount the printed sample and a Blue Wool Scale reference card onto a sample holder.
  • Cover a portion of both the sample and the Blue Wool Scale with an opaque mask.
  • Place the sample holder in the xenon arc weather-ometer.
  • Expose the samples to the xenon arc light under the conditions specified in ISO 12040 (e.g., irradiance of 42 W/m², black panel temperature of 63°C, relative humidity of 50%).
  • Periodically inspect the samples and the Blue Wool Scale.
  • The test is complete when the contrast between the exposed and unexposed parts of the sample is equal to grade 4 on the grey scale.
  • Determine the lightfastness rating by comparing the fading of the sample to the fading of the strips on the Blue Wool Scale. The rating is the number of the Blue Wool strip that shows a similar degree of fading.
  • After the exposure period, measure the final CIELAB color values of the exposed area of the printed sample.
  • Calculate the color difference (ΔE) using the formula: ΔE = [(ΔL)\² + (Δa)\² + (Δb*)\²]\¹/²

Visualizations

Chemical Structure

Caption: Illustrative structure of a trisazo dye, representing this compound.

Experimental Workflow

experimental_workflow cluster_prep Ink Preparation cluster_testing Lightfastness Testing start Start dissolve_humectants Dissolve Humectants in Water start->dissolve_humectants add_dye Add this compound dissolve_humectants->add_dye add_additives Add Surfactant & Biocide add_dye->add_additives filter_ink Filter Ink (0.45 µm) add_additives->filter_ink end_prep Prepared Ink filter_ink->end_prep print_sample Print Ink Sample end_prep->print_sample Use Ink for Printing initial_measurement Initial Color Measurement (CIELAB) print_sample->initial_measurement expose_sample Expose in Xenon Arc Weather-ometer initial_measurement->expose_sample final_measurement Final Color Measurement (CIELAB) expose_sample->final_measurement evaluate Evaluate against Blue Wool Scale & Calculate ΔE* final_measurement->evaluate end_testing Lightfastness Results evaluate->end_testing

Caption: Workflow for preparing and testing a lightfast ink with this compound.

Direct Red 212 in Trichromatic Black Dye Mixtures: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of C.I. Direct Red 212 as a key component in the formulation of trichromatic black dye mixtures. The information is intended to guide researchers and scientists in developing and evaluating stable, high-performance black dyes for various applications, including textiles, inks, and other materials.

Introduction to Trichromatic Dyes

Trichromatic dyeing is a fundamental concept in color science that involves the combination of three primary color dyes—typically a red, a yellow, and a blue—to produce a wide gamut of colors. A critical application of this principle is the formulation of a neutral and deep black shade. The selection of compatible dyes with similar exhaustion and fixation properties is paramount to achieving a consistent and reproducible black color.

This compound, a direct diazo dye, is a viable candidate for the red component in trichromatic black dye mixtures due to its favorable color characteristics and dyeing properties on cellulosic substrates. Achieving a successful trichromatic black requires careful consideration of the spectral properties, solubility, and compatibility of this compound with the selected yellow and blue direct dyes. A patent for an improved lightfast, trichromatic black dye mixture suggests the use of this compound in combination with specific yellow and blue dyes.[1]

Physicochemical Properties of this compound

Understanding the fundamental properties of this compound is essential for its effective application in dye formulations.

Table 1: Physicochemical Properties of C.I. This compound

PropertyValueSource
C.I. NameThis compound-
CAS Number12222-45-6-
Molecular FormulaNot available-
Molecular WeightNot available-
AppearanceReddish powder[2][3]
λmax (in water)~500-520 nm (estimated)[4]
Solubility (in water)Soluble[2][3]

Trichromatic Black Dye Formulation

The formulation of a stable and neutral black dye requires a precise ratio of the red, yellow, and blue components. The compatibility of the dyes in terms of their dyeing kinetics (exhaustion and fixation rates) is crucial to avoid color shifts during the dyeing process.

A patented formulation for a trichromatic black dye mixture with improved lightfastness includes a red dye component which can be this compound, a yellow dye, and a blue dye.[1] While the patent does not disclose the exact proprietary ratios, a general starting point for formulation can be derived from common trichromatic dyeing principles.

Table 2: Example Trichromatic Black Dye Formulation (Starting Point)

Dye ComponentC.I. NameConcentration (% o.w.f.)
RedThis compound0.5 - 1.5
YellowDirect Yellow 1320.5 - 1.5
BlueDirect Blue 1991.0 - 2.0
Glauber's Salt (Na2SO4)-20 - 40 g/L
Sodium Carbonate (Na2CO3)-5 - 10 g/L

o.w.f. = on the weight of fabric

This formulation serves as a starting point, and optimization is necessary to achieve the desired black shade and performance properties. The compatibility of this compound with other direct dyes should be experimentally verified.

Experimental Protocols

Dye Solution Preparation and Dyeing Protocol

This protocol outlines the procedure for dyeing cellulosic fabric (e.g., cotton) with a this compound-based trichromatic black mixture.

Workflow for Trichromatic Dyeing

DyeingWorkflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment A Weigh Dyes and Chemicals B Prepare Dye Stock Solutions A->B C Prepare Dyebath B->C E Introduce Fabric to Dyebath C->E D Prepare Fabric Sample F Add Glauber's Salt E->F G Raise Temperature to 95°C F->G H Add Sodium Carbonate G->H I Hold for 60 min H->I J Rinse with Cold Water I->J K Soaping at Boil J->K L Rinse and Dry K->L

Caption: Workflow for the exhaust dyeing of cotton with a trichromatic black dye mixture.

Methodology:

  • Dye Stock Solution Preparation: Prepare individual stock solutions (e.g., 1% w/v) of this compound, the selected yellow dye, and the selected blue dye in deionized water.

  • Dyebath Preparation: In a dyeing vessel, add the required volumes of the dye stock solutions to achieve the desired concentrations (refer to Table 2). Add water to achieve the desired liquor ratio (e.g., 20:1).

  • Dyeing:

    • Introduce the pre-wetted fabric sample into the dyebath at room temperature.

    • Gradually add the required amount of Glauber's salt over 15-20 minutes while stirring.

    • Raise the temperature of the dyebath to 95°C at a rate of 1-2°C/minute.

    • After reaching 95°C, add the required amount of sodium carbonate.

    • Continue dyeing at 95°C for 60 minutes.

  • Post-Treatment:

    • Cool the dyebath and remove the fabric.

    • Rinse the dyed fabric thoroughly with cold water.

    • Perform a soaping treatment at the boil for 15 minutes with a non-ionic detergent (e.g., 2 g/L).

    • Rinse the fabric again with hot and cold water.

    • Dry the fabric in the air or in an oven.

Colorfastness to Light Evaluation

This protocol describes the determination of the lightfastness of the dyed fabric according to the AATCC Test Method 16.3.[5]

Workflow for Lightfastness Testing

LightfastnessWorkflow A Prepare Dyed Specimen B Mount Specimen in Holder A->B C Expose in Xenon-Arc Weather-Ometer B->C D Evaluate Color Change vs. Blue Wool Standards C->D

Caption: Experimental workflow for assessing the colorfastness to light of dyed textiles.

Methodology:

  • Specimen Preparation: Cut a sample of the dyed fabric to the required dimensions for the specimen holder of the lightfastness tester.

  • Exposure:

    • Mount the specimen in the holder, ensuring a portion is masked to serve as an unexposed control.

    • Place the holder in a Xenon-arc lamp fading apparatus.[6][7]

    • Expose the specimen to the light source under specified conditions of temperature and humidity as outlined in AATCC Test Method 16.3.[5]

  • Evaluation:

    • After the specified exposure time, remove the specimen.

    • Evaluate the color change of the exposed area compared to the unexposed area using the AATCC Gray Scale for Color Change.

    • Compare the fading of the specimen to that of a set of AATCC Blue Wool Lightfastness Standards exposed simultaneously to assign a lightfastness rating.[8]

Colorfastness to Washing Evaluation

This protocol follows the ISO 105-C06 standard for determining the colorfastness to domestic and commercial laundering.[9][10][11][12]

Workflow for Wash Fastness Testing

WashfastnessWorkflow A Prepare Composite Specimen B Agitate in Detergent Solution A->B C Rinse and Dry B->C D Evaluate Color Change and Staining C->D

Caption: Procedure for evaluating the colorfastness to washing of dyed fabrics.

Methodology:

  • Specimen Preparation: A composite specimen is prepared by sewing the dyed fabric sample between two undyed adjacent fabrics (e.g., cotton and wool).

  • Washing:

    • Place the composite specimen in a stainless-steel container with a specified volume of a standard detergent solution and stainless-steel balls.

    • Agitate the container in a laundering machine at a specified temperature and time (e.g., 40°C for 30 minutes for a standard wash).

  • Rinsing and Drying:

    • Remove the specimen, rinse it thoroughly with water, and then dry it.

  • Evaluation:

    • Assess the color change of the dyed fabric using the Gray Scale for Color Change.

    • Evaluate the degree of staining on the adjacent undyed fabrics using the Gray Scale for Staining.

Data Presentation and Interpretation

Colorimetric Data

The color of the dyed fabric should be quantitatively assessed using a spectrophotometer to measure the CIELAB color space values (L, a, b).[13][14] A neutral black will have a and b* values close to zero and a low L* value.

Table 3: Example Colorimetric Data for a Trichromatic Black Dyeing

ParameterValue
L25.0
a-0.5
b0.8
C (Chroma)0.94
h° (Hue Angle)122.0
Fastness Properties

The results from the colorfastness tests should be tabulated for easy comparison.

Table 4: Example Fastness Properties of a Trichromatic Black Dyeing

Fastness TestRatingStandard
Lightfastness4-5AATCC 16.3[5]
Wash Fastness (Color Change)4ISO 105-C06[9][10][11][12]
Wash Fastness (Staining on Cotton)4-5ISO 105-C06[9][10][11][12]

Conclusion

This compound can serve as an effective red component in trichromatic black dye mixtures for cellulosic fibers. The successful formulation of a stable and high-performance black dye is dependent on the careful selection of compatible yellow and blue dyes, optimization of the dye ratios, and adherence to standardized dyeing and testing protocols. The methodologies and data presented in these application notes provide a solid foundation for researchers and scientists to develop and evaluate trichromatic black dye systems incorporating this compound. Further research to obtain precise spectral and solubility data for this compound would be beneficial for more accurate formulation and modeling.

References

Application Notes and Protocols for the Spectrophotometric Analysis of Direct Red Dyes

Author: BenchChem Technical Support Team. Date: December 2025

Note on Dye Identification: The term "Direct Red 212" is ambiguous in scientific literature, with multiple CAS numbers potentially associated with similar dye names. To provide accurate and reproducible protocols, this document focuses on the well-characterized dye Direct Red 23 (CI 29160; CAS No. 3441-14-3) , a representative disazo direct dye. The principles and methods described herein are generally applicable to other water-soluble direct dyes with necessary adjustments for their specific maximum absorbance wavelengths.

Introduction

Direct Red 23 is a water-soluble anionic dye widely used in the textile, paper, and leather industries.[1] Its quantitative analysis is crucial for quality control, wastewater monitoring, and in various research applications. UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for determining the concentration of this dye in aqueous solutions. The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light passing through the solution.[2][3]

Physicochemical and Spectroscopic Properties of Direct Red 23

A summary of the key properties of Direct Red 23 is presented in the table below.

PropertyValueReference
CAS Number3441-14-3[4]
Molecular FormulaC₃₅H₂₅N₇Na₂O₁₀S₂[5]
Molecular Weight813.72 g/mol [4]
AppearancePurple powder[4]
Maximum Absorbance (λmax)500 - 510 nm[6][7][8]
Molar Absorptivity (ε)≥15,000 L·mol⁻¹·cm⁻¹ (at 500-516 nm)[1]
SolubilitySoluble in water[4]

Experimental Protocols

  • Direct Red 23 (analytical standard)

  • Deionized water

  • Volumetric flasks (100 mL, 50 mL, 10 mL)

  • Pipettes (various sizes)

  • UV-Vis spectrophotometer

  • Cuvettes (1 cm path length)

  • Analytical balance

A critical step in quantitative analysis is the accurate preparation of a stock solution, from which a series of standard solutions are prepared by dilution.[9][10]

Stock Solution (e.g., 100 mg/L):

  • Accurately weigh 10.0 mg of Direct Red 23 powder using an analytical balance.

  • Quantitatively transfer the powder to a 100 mL volumetric flask.

  • Add a small amount of deionized water to dissolve the dye completely.

  • Once dissolved, fill the flask to the mark with deionized water.

  • Stopper the flask and invert it several times to ensure a homogeneous solution.

Standard Solutions:

Prepare a series of standard solutions by diluting the stock solution. For example, to prepare 10 mL of 2, 4, 6, 8, and 10 mg/L standards:

Standard Concentration (mg/L)Volume of Stock Solution (100 mg/L) to be diluted to 10 mL
20.2 mL
40.4 mL
60.6 mL
80.8 mL
101.0 mL

Use appropriate pipettes to transfer the calculated volume of the stock solution into separate 10 mL volumetric flasks and dilute to the mark with deionized water.

  • Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 15-20 minutes.

  • Set the wavelength to the λmax of Direct Red 23 (e.g., 507 nm).[11]

  • Use deionized water as a blank to zero the spectrophotometer.

  • Measure the absorbance of each standard solution and the unknown sample, rinsing the cuvette with the solution to be measured before each reading.

  • Record the absorbance values.

  • Plot a calibration curve of absorbance versus the concentration of the standard solutions.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c), where y is the absorbance, x is the concentration, m is the slope, and c is the y-intercept. The R² value should be close to 1 for a good linear fit.

  • Use the equation of the line to calculate the concentration of the unknown sample from its absorbance value.

Visualization of Experimental Workflow

The following diagrams illustrate the key processes in the spectrophotometric analysis of Direct Red 23.

G Preparation of Standard Solutions cluster_0 Stock Solution Preparation cluster_1 Dilution Series weigh Weigh Direct Red 23 dissolve Dissolve in Deionized Water weigh->dissolve stock 100 mg/L Stock Solution dissolve->stock std1 2 mg/L stock->std1 Dilute std2 4 mg/L stock->std2 Dilute std3 6 mg/L stock->std3 Dilute std4 8 mg/L stock->std4 Dilute std5 10 mg/L stock->std5 Dilute

Caption: Workflow for the preparation of standard solutions.

G Spectrophotometric Analysis Workflow start Prepare Standards and Sample spectro Set Spectrophotometer to λmax (507 nm) start->spectro blank Zero with Deionized Water Blank spectro->blank measure Measure Absorbance of Standards blank->measure plot Plot Calibration Curve measure->plot measure_unknown Measure Absorbance of Unknown Sample plot->measure_unknown calculate Calculate Unknown Concentration measure_unknown->calculate

Caption: Overall workflow for spectrophotometric analysis.

G Beer-Lambert Law Relationship Absorbance Absorbance (A) Molar_Absorptivity Molar Absorptivity (ε) Path_Length Path Length (l) Concentration Concentration (c) Concentration->Absorbance Directly Proportional

Caption: Relationship of variables in the Beer-Lambert Law.

Potential Interferences and Considerations

  • pH: The color of some azo dyes can be pH-dependent. It is advisable to perform the analysis in a buffered solution if the sample pH varies significantly.

  • Turbidity: Suspended particles in the sample can scatter light and lead to erroneously high absorbance readings. Samples should be filtered or centrifuged if they are turbid.

  • Interfering Substances: Other colored compounds in the sample matrix that absorb at or near the λmax of Direct Red 23 will interfere with the analysis. In such cases, chromatographic separation (e.g., HPLC) may be necessary prior to spectrophotometric quantification.

  • Linear Range: The Beer-Lambert law is only valid within a certain concentration range.[2] If the absorbance of an unknown sample is higher than the highest standard, it should be diluted and re-measured. Ideally, absorbance values should fall between 0.1 and 1.0 for optimal accuracy.

References

Application Note: High-Performance Thin-Layer Chromatography (HPTLC) for the Analysis of Azo Dyes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Azo dyes represent a significant class of synthetic colorants used across various industries, including textiles, food, cosmetics, and pharmaceuticals. Due to the potential reductive cleavage of the azo bond (–N=N–) to form carcinogenic or mutagenic aromatic amines, regulatory bodies worldwide have restricted or banned the use of certain azo dyes. Consequently, robust and reliable analytical methods are essential for the screening and quantification of these compounds to ensure consumer safety and regulatory compliance. High-Performance Thin-Layer Chromatography (HPTLC) offers a powerful, cost-effective, and high-throughput alternative to other chromatographic techniques like HPLC for the analysis of azo dyes.[1][2] Its advantages include the ability to analyze multiple samples simultaneously, minimal sample preparation, and the use of smaller volumes of solvents.

This application note provides a comprehensive overview and detailed protocols for the HPTLC analysis of various azo dyes, including fat-soluble (e.g., Sudan dyes) and water-soluble types, in different matrices. The methodologies described are suitable for quality control, regulatory testing, and research applications.

Principle of HPTLC for Azo Dye Analysis

HPTLC separates components of a mixture based on their differential partitioning between a stationary phase (typically silica (B1680970) gel or reversed-phase material on a glass or aluminum plate) and a mobile phase that moves up the plate by capillary action. For azo dyes, the choice of stationary and mobile phases is critical and depends on the polarity of the target analytes. Lipophilic dyes like Sudan dyes are well-suited for normal-phase HPTLC on silica gel plates, while sulfonated, water-soluble azo dyes can be analyzed using reversed-phase HPTLC.[3][4] After development, the separated dye spots are visualized under specific wavelengths and quantified using a densitometric scanner.

Experimental Protocols

This section details the methodologies for the HPTLC analysis of both fat-soluble and water-soluble azo dyes.

Protocol 1: Analysis of Fat-Soluble Azo Dyes (e.g., Sudan Dyes) in Spices

This protocol is adapted for the screening of illegal Sudan dyes in food matrices like chili, paprika, or curry powder.[4][5]

1. Materials and Reagents

  • Standards: Sudan I, II, III, IV, Sudan Red B, Sudan Red 7B, Sudan Orange G, Para Red (0.5 mg/mL stock solutions in acetone/methanol).

  • Solvents: Acetone, methanol (B129727), iso-hexane, methyl ethyl ketone, acetonitrile, dichloromethane (B109758) (all HPLC or analytical grade).

  • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254 or RP-18W F254s.

  • Sample Preparation: Solid-phase extraction (SPE) cartridges (silica gel).

  • Instrumentation: HPTLC applicator (e.g., CAMAG Linomat V or ATS 4), developing chamber (e.g., CAMAG ADC 2), TLC scanner (e.g., CAMAG TLC Scanner 3), UV cabinet.

2. Sample Preparation (Extraction from Spices) [5]

  • Weigh 1 g of the homogenized spice sample into a centrifuge tube.

  • Add 1 mL of an internal standard stock solution (e.g., 4-dimethylaminoazobenzene) and 4 mL of acetone.

  • Vortex the mixture for 1 minute.

  • Add 6 mL of methanol and shake manually for another minute.

  • Centrifuge at 4000 rpm for 10 minutes.

  • The supernatant can be used directly for analysis or subjected to further cleanup.

3. Chromatographic Conditions

  • Stationary Phase: HPTLC plates silica gel 60 F254.

  • Sample Application: Apply samples and standards as 7 mm bands, 8 mm from the lower edge of the plate.

  • Mobile Phase: Iso-hexane - methyl ethyl ketone (5:1, v/v).[5] For other separations, solvent systems like petroleum ether, acetone, chloroform, and dichloromethane combinations can be explored.[6]

  • Development: Develop the plate in an automatic developing chamber (ADC 2) with chamber saturation for 10 minutes at room temperature to a migration distance of 8-9 cm.[5]

  • Drying: Dry the plate in a stream of warm air for 5 minutes.

4. Densitometric Analysis

  • Detection: Scan the plate using a TLC scanner in absorbance/reflectance mode.

  • Wavelength: Perform scanning at the wavelength of maximum absorbance for each dye (e.g., 254 nm for general screening, or specific wavelengths for individual dyes).[7]

  • Quantification: Use the peak area of the standards to create a calibration curve and quantify the dyes in the samples.

Protocol 2: Analysis of Water-Soluble Sulfonated Azo Dyes in Beverages

This protocol is designed for the analysis of sulfonated azo dyes in liquid samples like drinks and drops, incorporating a solid-phase extraction (SPE) step for sample cleanup and concentration.[3]

1. Materials and Reagents

  • Standards: Tartrazine (E102), Azorubine (E122), Ponceau 4R (E124), Brilliant Blue FCF (E133), etc.

  • Solvents: Methanol, dioxane, acetic acid buffer (pH 3.5), octane-1-sulfonic acid sodium salt (ion-pair reagent).

  • Stationary Phase: HPTLC plates CN F254 or RP-18W F254s.

  • Sample Preparation: Bakerbond Octadecyl C18 SPE columns.

  • Instrumentation: Same as in Protocol 1.

2. Sample Preparation (SPE for Beverages) [3]

  • Degas carbonated samples by ultrasonication for 15 minutes.

  • Add diethylamine (B46881) to the sample to a final concentration of 0.025 M.

  • Condition a C18 SPE column with methanol followed by water.

  • Load 5-10 mL of the sample onto the SPE column.

  • Elute the dyes using appropriate mixtures of methanol and acetate (B1210297) buffer (pH 3.5).

3. Chromatographic Conditions [3]

  • Stationary Phase: HPTLC plates CN F254.

  • Sample Application: Apply samples and standards as 5 mm bands.

  • Mobile Phase: Dioxane - acetic acid buffer (pH 3.5) - H₂O (25:20:55, v/v/v) containing 0.025 M octane-1-sulfonic acid sodium salt.

  • Development: Develop the plate in a horizontal developing chamber to a distance of 9 cm.

  • Drying: Dry the plate thoroughly after development.

4. Densitometric Analysis

  • Detection: Scan the chromatograms in the range of 200–800 nm using a TLC-DAD scanner.

  • Quantification: Determine peak areas and quantify using calibration plots prepared from standard solutions.

Data Presentation

The following tables summarize typical quantitative data obtained from HPTLC analysis of azo dyes.

Table 1: Chromatographic and Performance Data for HPTLC Analysis of Various Azo Dyes

Analyte/DyeStationary PhaseMobile PhaseRf Value (approx.)Linearity RangeDetection Wavelength
Banned Amines [7]Silica GelDichloromethane, then Toluene-THF (10:1)VariesX to 5X*254 nm or λmax
Sudan Dyes [5]Silica Gel 60Iso-hexane - Methyl Ethyl Ketone (5:1)VariesNot specifiedVisual/Densitometry
Food Dyes (E-series) [8]Silica Gel 60 F254n-butanol-isopropanol-ammonia-water (65:20:10:5)VariesNot specifiedMulti-wavelength
Sulfonated Dyes [3]HPTLC CNDioxane-acetate buffer-water with ion-pair reagentVaries0.0025-0.1 mg/mL200-800 nm (DAD)

*X = Limit of Determination

Table 2: Validation Parameters for HPTLC Methods for Azo Dyes

ParameterResultReference
Linearity (R²) ≥ 0.999[8]
Limit of Detection (LOD) 31.5–119.4 ng/zone[3]
Limit of Quantitation (LOQ) 95.3–361.8 ng/zone[3]
Precision (RSD%) < 2%General ICH Guideline
Accuracy (Recovery %) 95-105%General ICH Guideline
Specificity Confirmed by comparing spectra of standards and samples[3]

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in HPTLC method validation.

HPTLC_Workflow cluster_prep 1. Sample & Standard Preparation cluster_chrom 2. Chromatography cluster_analysis 3. Analysis & Quantification sp Sample Preparation (Extraction, Cleanup) app Sample Application (Bandwise on HPTLC Plate) sp->app stdp Standard Preparation (Stock & Working Solutions) stdp->app dev Chromatogram Development (Mobile Phase Migration) app->dev dry Plate Drying dev->dry scan Densitometric Scanning (at specific λ) dry->scan quant Quantification (Calibration Curve) scan->quant report Result Reporting quant->report

Caption: Experimental workflow for HPTLC analysis of azo dyes.

Validation_Process method Validated HPTLC Method spec Specificity (Peak Purity) method->spec lin Linearity & Range (R² > 0.99) method->lin acc Accuracy (Recovery %) method->acc prec Precision (Repeatability, RSD%) method->prec lod Limit of Detection (LOD) method->lod loq Limit of Quantitation (LOQ) method->loq rob Robustness (Minor Method Variations) method->rob

Caption: Key parameters for HPTLC method validation.

Conclusion

HPTLC is a versatile, efficient, and reliable technique for the qualitative and quantitative analysis of azo dyes in a variety of matrices. The methods presented in this note demonstrate the capability of HPTLC to separate and quantify both fat-soluble and water-soluble azo dyes with high sensitivity and specificity. Proper method development and validation, following established guidelines, ensure that the results are accurate and reproducible.[1] The adaptability of HPTLC makes it an invaluable tool for regulatory laboratories, research institutions, and industries involved in quality control of products containing dyes.

References

Application Note: Identification of Direct Red 212 using Raman Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct Red 212, a trisazo dye, finds applications in various industries. Accurate and rapid identification of such dyes is crucial for quality control, process monitoring, and research purposes. Raman spectroscopy is a non-destructive analytical technique that provides a molecular fingerprint of a substance by probing its vibrational modes. This application note details the use of Raman spectroscopy for the identification of this compound, providing a detailed experimental protocol and representative spectral data.

Raman spectroscopy offers several advantages for dye analysis, including minimal sample preparation, high specificity, and the ability to analyze samples in various forms (solid, liquid, or on a substrate). The technique involves illuminating a sample with a monochromatic laser source and detecting the inelastically scattered light. The energy shifts in the scattered light correspond to the vibrational frequencies of the molecules in the sample, resulting in a unique Raman spectrum.

Experimental Protocol

This section outlines a standard operating procedure for the acquisition of a Raman spectrum from a solid powder sample of this compound.

2.1. Instrumentation:

  • A research-grade Raman microscope equipped with:

    • A 785 nm near-infrared (NIR) diode laser. A longer wavelength laser is often preferred for colored compounds like azo dyes to minimize fluorescence interference.[1][2]

    • A high-resolution spectrometer with a cooled CCD detector.

    • A microscope with a selection of objectives (e.g., 10x, 20x, 50x).

2.2. Sample Preparation:

  • A small amount of this compound powder is placed on a clean microscope slide or in a shallow aluminum sample well.[3]

  • The powder is gently pressed to create a flat, even surface for analysis.[4]

2.3. Data Acquisition:

  • Instrument Calibration: The Raman spectrometer is calibrated using a certified standard, such as silicon or a neon lamp, to ensure wavenumber accuracy.

  • Sample Focusing: The sample is placed on the microscope stage, and the surface of the dye powder is brought into focus using the microscope objective under white light illumination.

  • Laser Focusing: The laser is directed onto the sample, and the focus is adjusted to maximize the Raman signal.

  • Spectral Acquisition Parameters:

    • Laser Power: Set to a low power level (e.g., 1-5 mW) to avoid thermal degradation of the sample.

    • Exposure Time: Typically between 1 to 10 seconds.

    • Accumulations: Multiple spectra (e.g., 5-10) are collected and averaged to improve the signal-to-noise ratio.

    • Spectral Range: 200 cm⁻¹ to 2000 cm⁻¹.

2.4. Data Processing:

  • Baseline Correction: A baseline correction is applied to the raw spectrum to remove any broad fluorescence background.

  • Cosmic Ray Removal: Algorithms are used to identify and remove sharp spikes caused by cosmic rays.

  • Normalization: The spectrum may be normalized to the most intense peak for easier comparison.

Data Presentation

Raman Shift (cm⁻¹)Vibrational Mode Assignment
~1620Aromatic C=C stretching
~1590Aromatic C=C stretching
~1480N=N stretching (azo group)
~1410N=N stretching (azo group)
~1340C-N stretching
~1280C-H in-plane bending
~1180Aromatic ring breathing
~1140C-N stretching
~990Aromatic ring breathing
~830C-H out-of-plane bending
~640Ring deformation

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the identification of this compound using Raman spectroscopy.

Raman_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis & Identification Sample Obtain this compound Powder Mount Mount on Microscope Slide Sample->Mount Calibrate Calibrate Spectrometer Focus Focus on Sample Calibrate->Focus Acquire Acquire Raman Spectrum Focus->Acquire Baseline Baseline Correction Acquire->Baseline CosmicRay Cosmic Ray Removal Baseline->CosmicRay Normalize Normalize Spectrum CosmicRay->Normalize Identify Identify Characteristic Peaks Normalize->Identify Compare Compare with Reference Data Identify->Compare Result Identification of this compound Compare->Result

Caption: Experimental workflow for this compound identification.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship between the molecular structure of an azo dye and its resulting Raman spectrum.

Raman_Logic Molecule This compound (Trisazo Dye Structure) Vibrations Molecular Vibrations (Stretching, Bending, etc.) Molecule->Vibrations Scattering Inelastic Scattering (Raman Effect) Vibrations->Scattering Laser Laser Excitation (e.g., 785 nm) Laser->Scattering Spectrum Raman Spectrum (Fingerprint) Scattering->Spectrum Peaks Characteristic Peaks (N=N, C=C, C-N) Spectrum->Peaks

Caption: Molecular basis of a Raman spectrum for an azo dye.

Conclusion

Raman spectroscopy is a powerful and reliable technique for the identification of this compound. By following the detailed experimental protocol, researchers can obtain high-quality Raman spectra. The provided representative data and vibrational assignments offer a guide for spectral interpretation. The non-destructive nature and high specificity of Raman spectroscopy make it an invaluable tool in the analysis of dyes and other chemical compounds in various scientific and industrial settings. For definitive identification, it is recommended to acquire a reference spectrum from a certified standard of this compound.

References

Application Notes and Protocols for Staining Biological Tissues with Direct Red 80 (Sirius Red F3B)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Direct Red 80, more commonly known in the scientific community as Sirius Red F3B (Colour Index No. 35780), is a versatile and widely utilized polyazo dye in histology and pathology.[1][2] Despite the user's initial query for "Direct Red 212," extensive research indicates that Direct Red 80 is the appropriate and well-documented stain for biological tissue applications, particularly for the visualization of collagen and amyloid.[3][4][5] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals.

Chemical Properties and Synonyms

It is crucial to correctly identify the dye to ensure reproducible staining results. The key identifiers for the recommended stain are provided in the table below.

PropertyValue
Common Name Sirius Red F3B[1]
Synonyms Direct Red 80, C.I. 35780, Sirius Red[2][3]
CAS Number 2610-10-8
Molecular Formula C₄₅H₂₆N₁₀Na₆O₂₁S₆[2][6]
Molecular Weight 1373.07 g/mol [6]
Appearance Red powder

Mechanism of Staining

The elongated, planar structure of the Direct Red 80 molecule, with its multiple sulfonate groups, facilitates its binding to the long, parallel chains of collagen molecules.[7] The staining mechanism is primarily based on the alignment of the dye molecules with the collagen fibers, which significantly enhances the natural birefringence of collagen when viewed under polarized light. This property allows for the differentiation of various collagen types based on the polarization color. The staining of amyloid is also achieved through hydrogen bonding, leading to a characteristic green birefringence under polarized light.[1]

Applications in Biological Research

Direct Red 80 is an invaluable tool for a variety of research applications, including:

  • Collagen Staining: It is most frequently used in the Picro-Sirius Red method to stain collagen fibers.[8] Under bright-field microscopy, collagen appears red, while the cytoplasm and muscle fibers are stained yellow by the picric acid.[2]

  • Fibrosis Assessment: This staining method is widely used to quantify the degree of fibrosis in various tissues, which is critical in studies of cancer, cardiovascular diseases, and other inflammatory conditions.[2]

  • Amyloid Detection: Similar to Congo Red, Direct Red 80 can be used to stain amyloid deposits, which then exhibit a characteristic green birefringence under polarized light.[1][9]

  • Cardiac Muscle Staining: It has also been reported as a stain for cardiac muscle.[6]

Experimental Protocols

Picro-Sirius Red Staining Protocol for Collagen

This protocol is adapted from established methods and is suitable for paraffin-embedded tissue sections.[8]

Reagents:

  • Picro-Sirius Red Solution:

    • Sirius Red F3B (Direct Red 80) - 0.1 g

    • Saturated aqueous solution of Picric Acid - 100 mL

  • Acidified Water:

    • Glacial Acetic Acid - 0.5 mL

    • Distilled Water - 100 mL

  • Weigert's Hematoxylin (B73222) (optional, for nuclear counterstaining)

  • Xylene

  • Ethanol (B145695) (graded series: 100%, 95%, 80%)

  • Resinous mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Transfer through two changes of 100% ethanol for 3 minutes each.

    • Hydrate through 95% and 80% ethanol for 1 minute each.

    • Rinse in running tap water.

  • Nuclear Counterstaining (Optional):

    • Stain nuclei with Weigert's hematoxylin for 8 minutes.

    • Wash in running tap water for 10 minutes.

  • Staining:

    • Stain in Picro-Sirius Red solution for 60 minutes. This extended time allows for the dye to reach equilibrium.[8]

  • Washing:

    • Wash in two changes of acidified water.[8]

  • Dehydration and Mounting:

    • Dehydrate rapidly through three changes of 100% ethanol.

    • Clear in two changes of xylene.

    • Mount with a resinous medium.

Expected Results:

  • Bright-field Microscopy: Collagen fibers will be stained red, while cytoplasm and muscle will be yellow. Nuclei, if counterstained, will be black.[2]

  • Polarized Light Microscopy: Collagen fibers will exhibit strong birefringence, with colors ranging from green-yellow (thinner fibers, Type III collagen) to orange-red (thicker fibers, Type I collagen).

Alkaline Sirius Red Staining Protocol for Amyloid

This method is used for the specific detection of amyloid deposits.[10]

Reagents:

  • Alkaline Sirius Red Solution:

    • Sirius Red F3B (Direct Red 80)

    • Alkaline alcohol solution

  • Progressive Alum Hematoxylin (for nuclear counterstaining)

  • Xylene

  • Ethanol (absolute)

Procedure:

  • Deparaffinization and Rehydration: As described in the Picro-Sirius Red protocol.

  • Nuclear Staining:

    • Stain nuclei with a progressive alum hematoxylin for a few minutes.

    • Rinse with tap water.

  • Staining:

    • Place slides in alkaline Sirius Red solution for 1-2 hours.[10]

  • Washing:

    • Rinse well with tap water.

  • Dehydration and Mounting:

    • Dehydrate with absolute ethanol.

    • Clear with xylene and mount with a resinous medium.

Expected Results:

  • Bright-field Microscopy: Amyloid deposits, eosinophil granules, and Paneth cell granules will be stained red. Nuclei will be blue.

  • Polarized Light Microscopy: Amyloid deposits will show a distinct deep green birefringence.[10]

Quantitative Data Summary

ParameterPicro-Sirius Red for CollagenAlkaline Sirius Red for Amyloid
Stain Concentration 0.1% in saturated picric acid[8]Not specified, prepared in alkaline alcohol
Staining Time 60 minutes[8]1-2 hours[10]
Fixation Neutral buffered formalin is common[8]Neutral buffered formalin is suitable[10]
Primary Target Collagen Fibers[2]Amyloid Deposits[1]
Birefringence Color Green to Red (Collagen Type dependent)Deep Green (Amyloid)[10]

Visualizations

PicroSiriusRedWorkflow cluster_prep Sample Preparation cluster_staining Staining cluster_final Final Steps Deparaffinization Deparaffinization (Xylene) Rehydration Rehydration (Ethanol Series) Deparaffinization->Rehydration NuclearStain Nuclear Counterstain (Weigert's Hematoxylin) Rehydration->NuclearStain PicroSiriusRed Picro-Sirius Red (60 min) NuclearStain->PicroSiriusRed AcidWash Acidified Water Wash PicroSiriusRed->AcidWash Dehydration Dehydration (Ethanol) AcidWash->Dehydration Clearing Clearing (Xylene) Dehydration->Clearing Mounting Mounting Clearing->Mounting

Caption: Picro-Sirius Red Staining Workflow.

StainingMechanism cluster_interaction Binding Mechanisms cluster_result Microscopic Observation Dye Direct Red 80 Molecule Elongated, Planar Structure Multiple Sulfonate Groups Electrostatic Electrostatic Interaction Dye->Electrostatic Sulfonate groups HydrogenBonding Hydrogen Bonding Dye->HydrogenBonding Collagen Collagen Fiber Triple Helix Structure Basic Amino Acid Residues Birefringence Enhanced Birefringence (Polarized Light) Collagen->Birefringence Red/Orange/Yellow Amyloid Amyloid Deposit Beta-Sheet Structure Amyloid->Birefringence Green Electrostatic->Collagen Basic residues HydrogenBonding->Collagen HydrogenBonding->Amyloid

Caption: Direct Red 80 Staining Mechanism.

References

Direct Red 80 (Sirius Red F3B) in Histological Preparations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct Red 80, more commonly known in histological applications as Sirius Red F3B (Colour Index C.I. 35780), is a highly specific polyazo dye utilized for the visualization and quantification of collagen and amyloid in tissue sections.[1][2][3][4][5] Its strong affinity for these proteins, combined with its unique birefringent properties under polarized light, makes it an invaluable tool in fibrosis research, pathology, and studies of the extracellular matrix.[2][6][7] The user's query for "Direct Red 212" likely refers to this dye, as Direct Red 80 is the standard designation for Sirius Red used in these applications.

This document provides detailed application notes and protocols for the use of Direct Red 80 in histological preparations, focusing on its two primary applications: the Picro-Sirius Red method for collagen staining and the alkaline Sirius Red method for amyloid detection.

Chemical and Physical Properties

Direct Red 80 is a large, hydrophilic, anionic dye with a planar molecular structure.[8] Its multiple sulfonic acid groups are key to its specific binding properties.

PropertyValueReference
Common Names Sirius Red F3B, Direct Red 80[1][4][5]
C.I. Number 35780[3][4][9]
Molecular Formula C₄₅H₂₆N₁₀Na₆O₂₁S₆[8][9]
Molecular Weight 1373.07 g/mol [8]
Appearance Dark brown powder[8]
λmax 528 nm[8]
Solubility Moderate in water and ethanol[9]

Application 1: Picro-Sirius Red for Collagen Staining

The Picro-Sirius Red (PSR) method is a highly specific and sensitive technique for the visualization and quantification of collagen fibers.[1][6] It is considered superior to other methods like Masson's trichrome for demonstrating fine collagenous structures.[10]

Staining Mechanism

The specificity of the PSR stain is a result of the interaction between the dye and the collagen molecules in an acidic environment provided by picric acid.[1] The elongated Sirius Red molecules align parallel to the long axis of collagen fibers.[11] This ordered arrangement of dye molecules enhances the natural birefringence of collagen, making it brightly visible under polarized light.[6][11] The sulfonic acid groups of the dye form strong electrostatic bonds with the basic amino acid residues of collagen.[1][12]

Visualization
  • Bright-field Microscopy: Collagen fibers appear red on a pale yellow background. Muscle fibers and cytoplasm also stain yellow.[10][13]

  • Polarized Light Microscopy: This is the preferred method for quantitative analysis. The birefringence of collagen is significantly enhanced. Thicker, more densely packed collagen fibers (like Type I) appear yellow to orange-red, while thinner, less organized fibers (like Type III, reticular fibers) appear green.[6][13][14][15] It is important to note that fiber color can also be influenced by its orientation relative to the polarized light.[6][11]

Experimental Protocol: Picro-Sirius Red Staining

Reagents:

  • Picro-Sirius Red Solution:

    • Sirius Red F3B (Direct Red 80): 0.5 g

    • Saturated Aqueous Picric Acid (approx. 1.3%): 500 mL

    • Dissolve the Sirius Red in the picric acid solution. The solution is stable for years.[13][15]

  • Acidified Water (0.5% Acetic Acid):

    • Glacial Acetic Acid: 5 mL

    • Distilled Water: 995 mL[13][14]

  • Weigert's Iron Hematoxylin (B73222) (optional, for nuclear counterstaining)

  • Xylene

  • Ethanol (100%, 95%, 80%)

Procedure:

  • Deparaffinization and Rehydration:

    • Xylene: 2 changes, 5 minutes each.

    • 100% Ethanol: 2 changes, 3 minutes each.

    • 95% Ethanol: 1 change, 2 minutes.

    • 80% Ethanol: 1 change, 2 minutes.

    • Wash in running tap water for 5-10 minutes.[15]

  • (Optional) Nuclear Staining:

    • Stain in Weigert's hematoxylin for 8 minutes.[16]

    • Wash in running tap water for 10 minutes.[16]

  • Picro-Sirius Red Staining:

    • Immerse slides in Picro-Sirius Red solution for 60 minutes. This ensures equilibrium staining.[6][13][14]

  • Washing:

    • Rinse slides in two changes of acidified water.[13]

  • Dehydration and Clearing:

    • Dehydrate rapidly through 3 changes of 100% ethanol.[13]

    • Clear in 2 changes of xylene, 5 minutes each.[15]

  • Mounting:

    • Mount with a synthetic resinous medium.[13][14]

Expected Results:

ComponentBright-field MicroscopyPolarized Light Microscopy
Collagen Fibers RedBirefringent (yellow, orange, or green)
Muscle, Cytoplasm Yellow---
Nuclei (if counterstained) Black/Blue---

Application 2: Alkaline Sirius Red for Amyloid Staining

Direct Red 80 can also be used to stain amyloid deposits, presenting an alternative to the more commonly used Congo Red.[9][17] The mechanism is thought to involve hydrogen bonding of the dye molecules to the β-pleated sheet structure of amyloid fibrils, creating a "pseudocrystal" structure that exhibits birefringence.[9]

Comparison with Congo Red

While both stains can detect amyloid, there are some differences. Sirius Red staining can be more intense and easier to visualize under bright-field microscopy.[17] However, Congo Red is generally considered the gold standard due to its higher specificity and the characteristic apple-green birefringence under polarized light.[18] Some studies have found Sirius Red to be less sensitive for early amyloid deposits and prone to non-specific staining of fibrous tissues in animal models.[18] A combined Congo Red-Sirius Red technique has been described to enhance staining intensity.[19]

Experimental Protocol: Alkaline Sirius Red for Amyloid

Reagents:

  • Alkaline Sirius Red Solution:

    • Sirius Red F3B (Direct Red 80): 0.5 g

    • Distilled Water: 100 mL

    • Sodium Chloride: 0.5 g

    • Dissolve the solids in water. Add 1 mL of 1% Sodium Hydroxide. Then, while swirling, add drops of 20% Sodium Chloride until a fine haze appears (usually around 2 mL).[20][21]

  • Mayer's Hematoxylin (for nuclear counterstaining)

Procedure:

  • Deparaffinization and Rehydration:

    • Follow the same procedure as for collagen staining.

  • Nuclear Staining:

    • Stain in a progressive alum hematoxylin (e.g., Mayer's) for a few minutes.[20]

    • Rinse with tap water.[20]

  • Alkaline Sirius Red Staining:

    • Rinse slides in ethanol.[20]

    • Place slides in the alkaline Sirius Red solution for 1-2 hours.[20]

  • Washing:

    • Rinse well with tap water.[20]

  • Dehydration and Clearing:

    • Dehydrate rapidly with absolute ethanol.[20]

    • Clear with xylene.[20]

  • Mounting:

    • Mount with a resinous medium.[20]

Expected Results:

ComponentBright-field MicroscopyPolarized Light Microscopy
Amyloid Deposits RedDeep green birefringence[20][21]
Eosinophil & Paneth Cell Granules Red---
Nuclei Blue---
Background Colorless---

Diagrams

G Workflow for Picro-Sirius Red Staining of Collagen cluster_prep Tissue Preparation cluster_stain Staining cluster_finish Finishing Deparaffinize Deparaffinize in Xylene Rehydrate Rehydrate through graded Ethanol to Water Deparaffinize->Rehydrate Hematoxylin Optional: Weigert's Hematoxylin (8 min) Rehydrate->Hematoxylin optional PSR_Stain Picro-Sirius Red Solution (60 min) Rehydrate->PSR_Stain Wash1 Wash in running tap water (10 min) Hematoxylin->Wash1 Wash1->PSR_Stain Wash2 Wash in Acidified Water (2 changes) PSR_Stain->Wash2 Dehydrate Dehydrate in 100% Ethanol Wash2->Dehydrate Clear Clear in Xylene Dehydrate->Clear Mount Mount with resinous medium Clear->Mount Visualization Visualization: - Bright-field - Polarized Light Mount->Visualization

Caption: Workflow for Picro-Sirius Red Staining of Collagen.

G Logical Relationships in Picro-Sirius Red Staining cluster_components Staining Solution Components cluster_target Target Molecule cluster_mechanism Binding Mechanism cluster_result Result SiriusRed Sirius Red F3B (Direct Red 80) [Anionic Dye] Binding Electrostatic Interaction (Dye's -SO3H with Collagen's -NH3+) SiriusRed->Binding PicricAcid Picric Acid [Creates Acidic Environment] Collagen Collagen Fibers [Basic Amino Acids] PicricAcid->Collagen protonates Collagen->Binding Alignment Parallel Alignment of Dye on Collagen Fibers Binding->Alignment Birefringence Enhanced Birefringence Alignment->Birefringence

Caption: Mechanism of Picro-Sirius Red Staining.

References

Troubleshooting & Optimization

Technical Support Center: Improving Staining Consistency with Direct Red 212

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Direct Red 212. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and improve the consistency of their staining experiments. While this compound is not as extensively documented in biological literature as some other direct dyes, the principles of direct dye staining are broadly applicable. The following guides and FAQs are based on established knowledge of direct dyes, such as the closely related Sirius Red (Direct Red 80), and are intended to serve as a starting point for developing a robust this compound staining protocol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential applications in a research setting?

This compound is a trisazo direct dye.[1] While its primary applications are in the textile and manufacturing industries, its chemical properties as a direct dye suggest potential for use in biological staining, similar to other direct dyes like Congo Red and Sirius Red. These dyes are often used to stain structures with a high degree of linear order, such as collagen and amyloid fibrils.

Q2: What are the critical factors that influence the consistency of this compound staining?

Several factors can impact the final result of your staining protocol.[2] Key variables include:

  • Dye Concentration: The concentration of this compound will directly affect staining intensity.

  • Temperature: Temperature can influence the rate of dye uptake and binding.

  • pH of the Staining Solution: The pH can alter the charge of both the dye molecules and the tissue components, affecting their interaction.

  • Tissue Fixation: The type of fixative and the duration of fixation can significantly impact tissue morphology and dye binding.

  • Staining and Wash Times: Inadequate or excessive timing at each step can lead to under- or over-staining.

Q3: How can I prepare a staining solution with this compound?

A common method for preparing solutions for direct dyes like Sirius Red involves dissolving the dye in a saturated aqueous solution of picric acid.[3] This creates a low-pH environment that enhances the binding of the anionic dye to the cationic tissue proteins.

Q4: My staining is weak or uneven. What are the likely causes?

Weak or uneven staining can stem from several issues. Incomplete deparaffinization can prevent the aqueous stain from penetrating the tissue.[4][5] Additionally, the staining time may be too short, or the dye concentration too low. The pH of the staining solution might also be suboptimal for your specific tissue and target.

Q5: The background of my stained slide is too dark. How can I fix this?

High background staining can be caused by an overly concentrated dye solution or excessive staining time. Insufficient washing after the staining step can also leave residual dye on the slide.[6] Consider reducing the dye concentration or the incubation time, and ensure thorough but gentle washing.

Troubleshooting Guide

This guide addresses common issues encountered during staining procedures with direct dyes.

Problem Potential Cause Recommended Solution
Weak or No Staining Incomplete deparaffinization.Ensure complete removal of wax by using fresh xylene and adequate incubation times.[4][7]
Staining time is too short.Increase the incubation time in the this compound solution.
Dye concentration is too low.Prepare a fresh staining solution with a higher concentration of this compound.
pH of the staining solution is not optimal.Adjust the pH of the staining solution. For direct dyes that bind to proteins, an acidic pH is often preferred.
Uneven Staining Uneven tissue fixation.Ensure the tissue is fully immersed in the fixative and fixed for an appropriate duration.
Air bubbles trapped on the slide.Carefully apply the staining solution to avoid trapping air bubbles.
Sections are drying out during the procedure.Keep the slides moist throughout the staining process.[8]
Excessive Background Staining Dye concentration is too high.Dilute the this compound staining solution.
Staining time is too long.Reduce the incubation time in the staining solution.
Inadequate washing.Increase the number or duration of washes after the staining step.
Faded Staining Prolonged exposure to light.Store stained slides in the dark to prevent photobleaching.
Excessive dehydration.If a yellow picric acid background is desired for bright-field microscopy, be brief with the dehydration steps.[8]
Presence of Precipitate on Tissue Staining solution is old or contaminated.Filter the staining solution before use or prepare a fresh batch.[8]

Experimental Protocols

General Protocol for Direct Red Staining of Paraffin-Embedded Sections

This is a generalized protocol based on the principles of Picro-Sirius Red staining and should be optimized for this compound.

Reagents:

  • This compound Staining Solution:

    • This compound: 0.1 g (This is a starting point and may require optimization)

    • Saturated Aqueous Solution of Picric Acid: 100 ml

  • Acidified Water:

    • Glacial Acetic Acid: 0.5 ml

    • Distilled Water: 100 ml

  • Ethanol (B145695) (100%, 95%, 70%)

  • Xylene

  • Resinous Mounting Medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene to remove paraffin (B1166041) (2 changes of 5 minutes each).

    • Hydrate sections through a graded series of ethanol (100%, 95%, 70%) for 3 minutes each.

    • Rinse in distilled water.

  • Staining:

    • (Optional) For nuclear counterstaining, stain with a hematoxylin (B73222) solution and blue appropriately.

    • Immerse slides in the this compound staining solution for 60 minutes.

  • Washing:

    • Rinse slides in two changes of acidified water.[3]

  • Dehydration and Mounting:

    • Dehydrate sections through a graded series of ethanol (70%, 95%, 100%) for 3 minutes each.

    • Clear in xylene (2 changes of 5 minutes each).

    • Mount with a resinous mounting medium.

Visual Guides

Troubleshooting Workflow for Staining Inconsistency

G cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Resolution Start Inconsistent Staining Weak Weak/No Staining Start->Weak Uneven Uneven Staining Start->Uneven Background High Background Start->Background Check_Deparaffinization Verify Complete Deparaffinization Weak->Check_Deparaffinization Check_Reagents Check Reagent Concentration & Freshness Weak->Check_Reagents Check_Fixation Review Fixation Protocol Uneven->Check_Fixation Background->Check_Reagents Check_Deparaffinization->Check_Reagents Optimize_Time_Temp Optimize Incubation Time & Temperature Check_Reagents->Optimize_Time_Temp Adjust_Washing Adjust Washing Procedure Check_Reagents->Adjust_Washing Resolved Consistent Staining Achieved Optimize_Time_Temp->Resolved Adjust_Washing->Optimize_Time_Temp Check_Fixation->Check_Deparaffinization

Caption: A logical workflow for troubleshooting common issues in staining consistency.

References

Technical Support Center: Direct Red 212 Aggregation and Prevention

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided is based on the general principles of direct dye aggregation. Specific data for "Direct Red 212" is limited and ambiguous in publicly available literature. The troubleshooting and prevention methods described are based on common practices for analogous direct dyes and should be adapted and tested for your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is dye aggregation and why is it a problem for this compound?

A1: Dye aggregation is the process where individual dye molecules in a solution clump together to form larger clusters. For direct dyes like this compound, which are often used in aqueous solutions, this can lead to several experimental issues:

  • Precipitation: Large aggregates can become insoluble and precipitate out of the solution, reducing the effective concentration of the dye.

  • Inaccurate Spectrophotometric Readings: Aggregation can alter the dye's light-absorbing properties, leading to shifts in the absorption spectrum and inaccurate quantification.

  • Non-uniform Staining: In applications like histology or cell staining, aggregates can lead to uneven and artifact-prone results.

  • Reduced Efficacy: In drug development and other biochemical assays, aggregation can affect the dye's interaction with target molecules.

Q2: What are the primary causes of this compound aggregation?

A2: The aggregation of direct dyes is influenced by several factors, including:

  • High Dye Concentration: The higher the concentration, the more likely molecules are to interact and aggregate.

  • High Ionic Strength: The presence of salts in the solution can reduce the repulsion between charged dye molecules, promoting aggregation.

  • Low Temperature: Lower temperatures can decrease the kinetic energy of the dye molecules, favoring the formation of stable aggregates.

  • Sub-optimal pH: The pH of the solution can affect the charge of the dye molecules, influencing their tendency to aggregate.

  • Solvent Composition: The type of solvent used can significantly impact dye solubility and aggregation.

Q3: How can I visually identify if my this compound solution has aggregated?

A3: Signs of aggregation include:

  • Visible Precipitate: You may see solid particles settled at the bottom or suspended in your solution.

  • Cloudiness or Turbidity: The solution may appear hazy instead of clear.

  • Color Shift: A change in the color of the solution can indicate the formation of aggregates, which may absorb light differently than individual dye molecules.

Q4: Can I reverse the aggregation of this compound?

A4: In some cases, aggregation can be reversed. Methods to try include:

  • Heating: Gently warming the solution can often break up aggregates.

  • Sonication: Using an ultrasonic bath can help to disperse aggregated particles.

  • Dilution: Lowering the concentration of the dye can shift the equilibrium back towards individual molecules.

  • Addition of a Dispersing Agent: Certain additives can help to prevent and break up aggregates (see Troubleshooting Guide).

Troubleshooting Guide for this compound Aggregation

This guide provides a systematic approach to troubleshooting and preventing aggregation issues during your experiments.

Problem: Precipitate observed in the this compound stock solution.
Potential Cause Suggested Solution Experimental Protocol
High Concentration Dilute the stock solution to a lower working concentration.Prepare a fresh, lower concentration stock solution. For example, if your 10 mM stock is precipitating, try preparing a 1 mM or 5 mM stock.
Low Temperature Gently warm the solution.Place the vial in a water bath set to 30-40°C and gently agitate until the precipitate dissolves. Do not overheat, as this can degrade the dye.
Incorrect Solvent Prepare the stock solution in a recommended solvent.For direct dyes, deionized water is typically the primary solvent. For poorly soluble direct dyes, adding a small amount of a co-solvent like DMSO or ethanol (B145695) before adding water can improve solubility. Test solvent compatibility in a small volume first.
Problem: Inconsistent or non-reproducible results in assays.
Potential Cause Suggested Solution Experimental Protocol
Aggregation in Working Solution Add a non-ionic surfactant or an anti-aggregation agent.Incorporate a low concentration of Tween® 20 (e.g., 0.01-0.05%) or Pluronic® F-127 (e.g., 0.02%) into your buffer or working solution. These can help to stabilize the dye molecules and prevent aggregation.
High Salt Concentration in Buffer Reduce the salt concentration in your experimental buffer, if possible.Prepare a series of buffers with varying salt concentrations (e.g., 50 mM, 100 mM, 150 mM NaCl) to determine the optimal concentration that maintains dye solubility without compromising your assay.
pH-induced Aggregation Adjust the pH of your working solution.Prepare your working solution in a buffer with a pH that is optimal for both your experiment and dye solubility. For many direct dyes, a neutral to slightly alkaline pH (7.0-8.0) is often suitable.

Quantitative Data Summary

The following table summarizes key parameters that can be adjusted to prevent the aggregation of direct dyes, based on general knowledge. Optimal values for this compound should be determined empirically.

Parameter General Recommendation for Direct Dyes Notes
Concentration < 100 µM in working solutionsHigher concentrations significantly increase the risk of aggregation.
Temperature Room Temperature (20-25°C) or slightly elevated (up to 37°C)Avoid storing solutions at low temperatures (e.g., 4°C) for extended periods if precipitation is observed.
pH 7.0 - 8.5The solubility of many direct dyes decreases in acidic conditions.
Ionic Strength < 150 mM NaClHigh salt concentrations can promote aggregation.
Additives 0.01-0.05% Tween® 20 or other non-ionic surfactantsCan help to prevent hydrophobic interactions between dye molecules.

Visualizing Experimental Workflows and Concepts

Logical Flow for Troubleshooting Aggregation

Troubleshooting_Flow start Aggregation Suspected visual_check Visual Inspection (Precipitate, Cloudiness) start->visual_check spectro_check Spectrophotometry (Peak shift, Inconsistent Absorbance) start->spectro_check is_aggregated Aggregation Confirmed? visual_check->is_aggregated spectro_check->is_aggregated no_aggregation No Aggregation Detected (Proceed with Experiment) is_aggregated->no_aggregation No heat_sonicate Apply Gentle Heat / Sonication is_aggregated->heat_sonicate Yes resolved Aggregation Resolved heat_sonicate->resolved not_resolved Aggregation Persists heat_sonicate->not_resolved dilute Dilute Solution dilute->resolved dilute->not_resolved additives Add Anti-Aggregation Agent (e.g., Tween® 20) additives->resolved additives->not_resolved adjust_buffer Adjust Buffer Conditions (pH, Ionic Strength) adjust_buffer->resolved adjust_buffer->not_resolved not_resolved->dilute not_resolved->additives not_resolved->adjust_buffer reformulate Reformulate Solution (Fresh Stock, Different Solvent) not_resolved->reformulate

Caption: A flowchart for identifying and resolving dye aggregation issues.

Mechanism of Dye Aggregation and Prevention

Aggregation_Mechanism cluster_0 Aggregation Process cluster_1 Prevention Strategies monomer This compound Monomer dimer Dimer monomer->dimer High Concentration High Ionic Strength aggregate Higher-Order Aggregate (Precipitate) dimer->aggregate Further Aggregation surfactant {Surfactant Micelle} stabilized_monomer Stabilized Monomer surfactant->stabilized_monomer monomer_prevent This compound Monomer monomer_prevent->stabilized_monomer Addition of Surfactant

Caption: The process of dye aggregation and its prevention by surfactants.

Experimental Workflow for Preparing a Non-Aggregated Dye Solution

Experimental_Workflow start Start: Prepare Dye Solution weigh Weigh this compound Powder start->weigh dissolve Dissolve in appropriate solvent (e.g., water, or DMSO then water) weigh->dissolve vortex Vortex/Mix thoroughly dissolve->vortex check_solubility Visually check for complete dissolution vortex->check_solubility heat_sonicate Gently warm or sonicate if needed check_solubility->heat_sonicate No filter Filter through 0.22 µm filter check_solubility->filter Yes heat_sonicate->check_solubility store Store appropriately (protected from light) filter->store end Solution ready for use store->end

Caption: A step-by-step workflow for preparing a dye solution and minimizing aggregation.

Technical Support Center: Optimizing Direct Red Dye Staining

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Direct Red 212" as a biological stain did not yield established protocols or applications for life science research. The name is associated with industrial pigments such as Ferroxide® Red 212M and Solvent Red 212, which are used for coloring paints, inks, and plastics.[1][2] Given the target audience of researchers and scientists, this guide will focus on a well-characterized and commonly used direct red dye in histology, Sirius Red (Direct Red 80) , as a representative example for optimizing staining protocols. The principles and troubleshooting steps outlined here are broadly applicable to other direct dyes used in biological applications.

Frequently Asked Questions (FAQs)

Q1: What is Sirius Red and what is its primary application in research?

A1: Sirius Red (Direct Red 80) is an anionic dye that is highly specific for collagen fibers. It is widely used in histology to stain and quantify collagen in tissue sections. When viewed under polarized light, collagen stained with Sirius Red exhibits a bright birefringence, with thicker, more mature collagen fibers appearing yellow-orange and thinner, less cross-linked fibers appearing green.

Q2: How does Sirius Red selectively stain collagen?

A2: The elongated, acidic molecules of Sirius Red align parallel to the long axis of collagen fibers. This ordered arrangement of dye molecules is responsible for the intense color and the characteristic birefringence observed with polarized light microscopy. The selectivity is based on the unique, highly structured nature of collagen fibrils.

Q3: What type of tissue preparation is suitable for Sirius Red staining?

A3: Sirius Red staining is most commonly performed on formalin-fixed, paraffin-embedded tissue sections. Frozen sections can also be used. Good tissue fixation is crucial for preserving the collagen structure and ensuring accurate staining.

Q4: Can Sirius Red be combined with other stains?

A4: Yes, Sirius Red is often used as a counterstain. A common combination is with a hematoxylin (B73222) stain to visualize cell nuclei, which appear blue/purple, providing excellent contrast to the red-stained collagen.

Experimental Protocols and Data

Preparation of Staining Solutions

Proper solution preparation is critical for reproducible results. The most common solution for Sirius Red staining is a saturated solution in picric acid (Picro-Sirius Red).

Component Concentration/Amount Purpose
Sirius Red F3B0.1 gStaining Agent
Saturated Picric Acid100 mLSolvent and Mordant

To prepare saturated picric acid, dissolve picric acid in distilled water until no more will dissolve and a precipitate remains at the bottom.

Standard Staining Protocol for Paraffin Sections

This protocol provides a general guideline. Incubation times may need to be optimized based on tissue type and thickness.

  • Deparaffinization and Rehydration:

    • Immerse slides in Xylene: 2 changes, 5-10 minutes each.

    • Transfer to 100% Ethanol (B145695): 2 changes, 5 minutes each.

    • Transfer to 95% Ethanol: 2 minutes.

    • Transfer to 80% Ethanol: 2 minutes.

    • Transfer to 70% Ethanol: 2 minutes.

    • Rinse in distilled water.[3]

  • Nuclear Staining (Optional):

    • Stain with a progressive alum hematoxylin (e.g., Gill's or Harris') for a few minutes.[4]

    • Rinse gently in tap water.

    • "Blue" the nuclei in a suitable solution (e.g., Scott's tap water substitute or alkaline alcohol) for 1-2 minutes.[4]

    • Wash in tap water for 5 minutes.

  • Sirius Red Staining:

    • Place slides in Picro-Sirius Red solution for 60 minutes.

  • Washing and Dehydration:

    • Rinse slides quickly in two changes of acidified water (e.g., 0.5% acetic acid).

    • Dehydrate rapidly through graded ethanols (e.g., 95% and 100%).

    • Clear with xylene.

  • Mounting:

    • Mount with a resinous medium.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Weak or No Staining 1. Improper Fixation: Poor fixation can alter collagen structure.Ensure tissue is adequately fixed in 10% neutral buffered formalin.
2. Staining Solution Depleted: The dye solution may be old or have been used too many times.Prepare a fresh Picro-Sirius Red solution.
3. Insufficient Staining Time: Incubation time was too short for the tissue type or thickness.Increase the staining time in Picro-Sirius Red (e.g., up to 90-120 minutes).
High Background Staining 1. Inadequate Rinsing: Picric acid and unbound dye were not sufficiently removed.Ensure a thorough and rapid rinse in acidified water after the staining step.
2. Sections Too Thick: Thicker sections can trap excess dye.Cut sections at a standard thickness (e.g., 4-5 µm).
3. Dye Precipitation: Old solution may have precipitated dye.Filter the staining solution before use.
Uneven Staining 1. Incomplete Deparaffinization: Residual wax can block dye penetration.Extend the time in xylene to ensure complete wax removal.[5]
2. Air Bubbles: Air bubbles trapped on the tissue surface prevent staining.Gently tap the slide rack when immersing in solutions to dislodge bubbles.
3. Poor Rehydration: Incomplete rehydration can lead to patchy staining.Ensure a gradual and thorough rehydration through graded alcohols.
Faded Staining After Mounting 1. Prolonged Dehydration: Excessive time in lower concentrations of ethanol can strip the dye.Dehydrate rapidly, especially through the lower ethanol grades.
2. Mounting Medium pH: An alkaline mounting medium can affect the stain.Use a resinous, neutral pH mounting medium.

Visual Workflows

The following diagram illustrates the logical workflow for troubleshooting common issues in direct red dye staining.

G cluster_prep Initial Checks cluster_issues Staining Issues cluster_solutions Troubleshooting Steps Fixation Proper Fixation? Weak Weak Staining Fixation->Weak No Solution Fresh Staining Solution? Solution->Weak No Protocol Standard Protocol Followed? Uneven Uneven Staining Protocol->Uneven No Time Increase Staining Time Weak->Time Background High Background Rinse Optimize Rinse Step Background->Rinse Deparaffin Ensure Complete Deparaffinization Uneven->Deparaffin Dehydrate Rapid Dehydration Uneven->Dehydrate

Caption: Troubleshooting workflow for direct red dye staining.

The diagram below outlines the key steps in a typical Picro-Sirius Red staining protocol.

G Start Start: Paraffin-Embedded Slide Deparaffinize Deparaffinize & Rehydrate Start->Deparaffinize Hematoxylin Nuclear Stain (Optional) Deparaffinize->Hematoxylin SiriusRed Picro-Sirius Red Stain (60 min) Hematoxylin->SiriusRed Rinse Acidified Water Rinse SiriusRed->Rinse Dehydrate Dehydrate in Graded Ethanol Rinse->Dehydrate Clear Clear in Xylene Dehydrate->Clear Mount Mount Coverslip Clear->Mount End End: Microscopic Analysis Mount->End

Caption: Experimental workflow for Picro-Sirius Red staining.

References

Troubleshooting background staining with "Direct Red 212"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing background staining issues with "Direct Red 212".

Frequently Asked Questions (FAQs) & Troubleshooting Guide

High background staining can obscure specific signals, leading to misinterpreted results. Below are common issues and solutions to help you optimize your this compound staining protocol.

Q1: What are the primary causes of high background staining with this compound?

High background staining with direct dyes like this compound is often a result of non-specific binding to tissue components. This can be attributed to several factors:

  • Excessive Dye Concentration: Using a higher than optimal concentration of this compound can lead to increased non-specific binding.

  • Prolonged Incubation Time: Leaving the dye on the tissue for too long can enhance background staining.

  • Inadequate Washing: Insufficient or improper washing steps after staining fail to remove unbound dye molecules effectively.

  • Tissue Preparation Issues: Problems such as over-fixation, tissue drying out, or incomplete deparaffinization can create sites for non-specific dye attachment.[1][2]

  • Ionic and Hydrophobic Interactions: Direct dyes can bind non-specifically through ionic or hydrophobic interactions with various tissue components.[3][4]

Q2: My entire tissue section is staining red, not just the target structures. How can I fix this?

This issue, often referred to as "diffuse background staining," can be addressed by optimizing several parameters of your staining protocol.

ParameterRecommendationRationale
Dye Concentration Perform a titration experiment to find the optimal concentration. Start with a lower concentration than you are currently using.Reduces the availability of excess dye molecules for non-specific binding.[1]
Incubation Time Decrease the incubation time. Test a few shorter time points to see the effect on your signal-to-noise ratio.Minimizes the time for non-specific interactions to occur.[1]
Washing Steps Increase the number and/or duration of wash steps after staining. Use a gentle agitating motion.More effectively removes unbound or loosely bound dye from the tissue.[5]
pH of Staining Solution Ensure the pH of your staining solution is appropriate for this compound and your target structure.The charge of both the dye and tissue components is pH-dependent, influencing ionic interactions.

Q3: I'm observing granular or punctate background staining. What could be the cause?

This type of background can be caused by dye precipitation or issues with tissue processing.

  • Dye Solution Preparation: Ensure your this compound solution is well-dissolved and filtered before use to remove any aggregates.

  • Incomplete Deparaffinization: If using paraffin-embedded tissues, ensure complete removal of wax, as residual paraffin (B1166041) can contribute to patchy staining. Use fresh xylene for deparaffinization steps.[1][2]

Q4: Can the type of tissue fixative affect background staining?

Yes, the choice and duration of fixation can significantly impact staining. Over-fixation can sometimes lead to increased background.[1] If you suspect this is an issue, try reducing the fixation time for future experiments.

Experimental Protocols

General Staining Protocol for this compound

This protocol provides a general framework. Optimization of dye concentration, incubation time, and washing steps is highly recommended.

  • Deparaffinization and Rehydration (for FFPE tissues):

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Immerse slides in two changes of 100% ethanol (B145695) for 3 minutes each.

    • Immerse slides in 95% ethanol for 3 minutes.

    • Immerse slides in 70% ethanol for 3 minutes.

    • Rinse gently in distilled water.

  • Staining:

    • Prepare the this compound staining solution at the desired concentration.

    • Incubate the tissue sections with the staining solution for the optimized duration (e.g., 10-60 minutes).

  • Washing:

    • Rinse the slides in several changes of distilled water or an appropriate buffer until the excess dye is removed.

  • Dehydration and Mounting:

    • Dehydrate the sections through graded alcohols (e.g., 70%, 95%, 100% ethanol).

    • Clear in xylene.

    • Mount with a compatible mounting medium.

Visual Troubleshooting Guide

To assist in diagnosing and resolving background staining issues, the following workflow diagram outlines a systematic approach to troubleshooting.

G cluster_0 cluster_1 Troubleshooting Steps for Diffuse Background cluster_2 Troubleshooting Steps for Punctate Background start High Background Staining Observed issue Identify Type of Background start->issue diffuse Diffuse Background issue->diffuse Uniformly high punctate Punctate/Granular Background issue->punctate Speckled/patchy troubleshoot_diffuse Troubleshoot Diffuse Staining diffuse->troubleshoot_diffuse troubleshoot_punctate Troubleshoot Punctate Staining punctate->troubleshoot_punctate end Optimized Staining troubleshoot_diffuse->end c1 Decrease Dye Concentration troubleshoot_diffuse->c1 troubleshoot_punctate->end p1 Filter Staining Solution troubleshoot_punctate->p1 c2 Shorten Incubation Time c1->c2 c3 Increase Washing Steps c2->c3 c4 Check Fixation Protocol c3->c4 p2 Ensure Complete Deparaffinization p1->p2

Caption: Troubleshooting workflow for high background staining.

This guide provides a starting point for addressing background staining with this compound. Remember that empirical testing and optimization are key to achieving high-quality, specific staining results in your experiments.

References

Technical Support Center: Enhancing the Lightfastness of Direct Red 212 Inks

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the lightfastness of inks formulated with C.I. Direct Red 212 (CAS No. 12222-45-6). Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its lightfastness a concern?

A1: C.I. This compound is a type of direct azo dye. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their color. While offering vibrant shades, this chemical structure is susceptible to degradation upon exposure to ultraviolet (UV) and visible light, leading to fading. This photodegradation is a significant concern for applications requiring long-term color stability.

Q2: How does light cause the ink to fade?

A2: The fading of azo dyes like this compound is primarily caused by two mechanisms:

  • Photo-oxidation: In the presence of oxygen and light, highly reactive oxygen species (ROS), such as singlet oxygen and hydroxyl radicals, are generated. These species attack the azo bond and other parts of the dye molecule, breaking it down into smaller, colorless fragments.

  • Photoreduction: Under certain conditions, the azo bond can be chemically reduced, which also leads to a loss of color. The energy from UV radiation is a key accelerator for these degradation pathways.[1]

Q3: What are the primary strategies for improving the lightfastness of this compound inks?

A3: The most effective strategies involve the incorporation of specialized additives into the ink formulation. These include:

  • UV Absorbers (UVAs): These compounds preferentially absorb harmful UV radiation and dissipate it as less damaging thermal energy, effectively shielding the dye molecules.

  • Hindered Amine Light Stabilizers (HALS): These additives do not absorb UV radiation but act as radical scavengers. They interrupt the degradation process by neutralizing free radicals that are formed, and they are regenerated in a cyclic process, offering long-term protection.

  • Antioxidants: These substances inhibit oxidation, thereby protecting the dye from degradation via photo-oxidative pathways.

Often, a synergistic combination of these additives provides the most robust protection.[2][3][4]

Q4: How is the improvement in lightfastness measured and quantified?

A4: Lightfastness is typically measured using accelerated weathering testers equipped with xenon arc lamps, which simulate the full spectrum of sunlight.[5][6] The degree of fading is quantified in two main ways:

  • Blue Wool Scale: This is a standardized scale of 1 to 8, where samples are exposed alongside eight blue wool standards of known, increasing lightfastness. The rating corresponds to the blue wool strip that fades to a similar degree as the test sample. A higher number indicates better lightfastness.

  • Colorimetric Measurement (ΔE): A spectrophotometer is used to measure the color of the ink before and after light exposure in the CIELAB color space (L, a, b values). The total color difference, or Delta E (ΔE), is calculated. A lower ΔE value signifies less fading and better lightfastness.

Troubleshooting Guide

This guide addresses specific issues that may arise during the formulation and testing of lightfast-enhanced this compound inks.

Issue 1: Additive Precipitation or Poor Solubility in the Ink Base

Question: I've added a benzotriazole-based UV absorber to my water/glycol ink base, and it has either precipitated out or made the solution hazy. What's happening?

Answer: Benzotriazole UV absorbers are often hydrophobic and have limited solubility in highly aqueous systems.[7] The glycols and co-solvents in your ink formulation may not be sufficient to keep it dissolved, especially at higher concentrations.

Solutions:

  • Select a Water-Soluble or Water-Dispersible Additive: Opt for UV absorbers or HALS specifically designed for water-based systems. For example, some commercial UV absorbers are available as aqueous dispersions (e.g., Tinuvin® 477-DW) or can be made soluble in water-miscible solvents.[8]

  • Use a Co-solvent: You may be able to improve solubility by introducing a compatible co-solvent. For example, the dispersion of HALS like Tinuvin® 292 in water-based systems can be facilitated by pre-diluting it with a water-miscible solvent like butyl carbitol.[8][9]

  • Check for Salt Content: High concentrations of inorganic salts in the dye raw material can decrease the solubility of organic additives. Using a purified or low-salt grade of this compound may help.[10]

  • Evaluate Additive Concentration: You may be exceeding the solubility limit. Conduct a tiered concentration study to find the maximum effective concentration that remains in solution.

Issue 2: Unexpected Color Shift After Adding Stabilizers (Before Light Exposure)

Question: After adding a HALS product to my ink formulation, the color of the red ink shifted towards purple/blue. Why did this happen?

Answer: This is likely due to a chemical interaction between the additive and a component in your ink. Hindered Amine Light Stabilizers (HALS) are basic (alkaline) in nature. This alkalinity can interact with the dye molecule itself or with other acidic components in the formulation (e.g., resins, pH buffers, or acidic impurities), causing a color shift.[2][11]

Solutions:

  • pH Adjustment: Carefully monitor and adjust the pH of the final ink formulation. The addition of the basic HALS may have raised the pH, causing the dye's chromophore to shift. You may need to add a pH buffer to maintain the desired range for color consistency.

  • Test for Component Interactions: Isolate the interaction by preparing small test batches. Mix the HALS with the dye solution alone, with the vehicle alone, and with each individual component to identify the source of the interaction.

  • Select a Different Stabilizer: Consider using a non-basic or low-basicity HALS if available. Alternatively, focus on a stabilization strategy that relies more heavily on UV absorbers and antioxidants if the pH sensitivity of the dye is too high.

  • Inform Your Supplier: When sourcing additives, inform your supplier about the nature of your ink system (water-based, specific dye class) to get recommendations for compatible products.[12]

Issue 3: Increased Ink Viscosity or Poor Jetting Performance

Question: My ink's viscosity increased significantly after adding lightfastness additives, leading to poor performance in my inkjet printhead. How can I fix this?

Answer: Adding solids (like powdered UV absorbers) or highly viscous liquid additives will naturally increase the final viscosity of the ink.[13][14] Many additives also promote molecular associations within the fluid, further increasing viscosity.

Solutions:

  • Adjust Solvent/Water Ratio: The most straightforward approach is to slightly increase the proportion of low-viscosity components in your ink vehicle, such as deionized water or low-viscosity glycols, to counteract the thickening effect of the additives. Make small, incremental adjustments and measure viscosity after each change.

  • Reduce Additive Concentration: You may be using a higher concentration of additives than necessary. The goal is to find a balance between improved lightfastness and maintaining jettable viscosity. Refer to the recommended concentration ranges in the experimental protocols below.

  • Increase Humectant Concentration: If the problem is nozzle clogging due to faster drying at the printhead, increasing the concentration of a humectant (e.g., glycerol, diethylene glycol) can help, though this may also affect viscosity.[13]

  • Select Low-Viscosity Additives: Whenever possible, choose additives that are low-viscosity liquids over powders or highly viscous concentrates.

Data Presentation: Efficacy of Lightfastness Additives

The following table summarizes representative data from a study on improving the lightfastness of dyed substrates. While this study was conducted on textiles with reactive dyes, the principles and the relative effectiveness of the additives are highly relevant for formulating this compound inks. The data shows the change in color (ΔE) after 36 hours of accelerated light exposure. A lower ΔE value indicates better performance.

Treatment GroupAdditive TypeConcentration (g/L)ΔE* (after 36h exposure)
Control None05.32
Test 1 Antioxidant (Vitamin C)1.02.54
Test 2 Antioxidant (Caffeic Acid)1.03.45
Test 3 Antioxidant (Gallic Acid)1.03.96
Test 4 UV Absorber (Benzophenone)1.04.01
Test 5 UV Absorber (Phenyl Salicylate)1.04.12

Data adapted from a study on reactive dyes to demonstrate the efficacy of different additive types.[15]

Experimental Protocols

Protocol 1: Formulation of a Base this compound Ink

This protocol outlines the preparation of a simple, aqueous-based ink suitable for experimental testing.

1. Materials:

  • This compound Dye (low salt grade recommended)

  • Diethylene Glycol (Humectant/Co-solvent)

  • Glycerol (Humectant/Viscosity Modifier)

  • 2-Pyrrolidone (Co-solvent/Penetrant)

  • Surfynol® 465 or similar non-ionic surfactant (Wetting Agent)

  • Deionized (DI) Water

2. Procedure:

  • In a clean beaker, combine the following components of the ink vehicle:

    • 65% DI Water

    • 15% Diethylene Glycol

    • 10% Glycerol

    • 5% 2-Pyrrolidone

  • Stir the vehicle gently with a magnetic stirrer until fully homogenous.

  • Slowly add 4% (by weight) of this compound dye powder to the vehicle while stirring continuously.

  • Add 1% of the surfactant to the mixture.

  • Continue stirring for at least 60 minutes to ensure the dye is fully dissolved.

  • Filter the final ink through a 1-micron filter to remove any undissolved particles.

  • Measure and record the pH and viscosity of the base ink.

Protocol 2: Incorporation of Lightfastness Additives

This protocol describes how to create test inks with different stabilization packages. It is recommended to test additives individually and in synergistic combinations.

1. Materials:

  • Base this compound Ink (from Protocol 1)

  • UV Absorber (e.g., Benzotriazole or Benzophenone type, preferably water-soluble or dispersible)

  • HALS (e.g., Tinuvin® 292 or similar)

  • Antioxidant (e.g., Ascorbic Acid, BHT)

2. Procedure:

  • Prepare four separate batches of the base ink.

  • Batch A (UVA only): Add the UV absorber to the base ink at a concentration of 1.0% by weight of the total formulation. If the UVA is a solid, pre-dissolve it in a small amount of a suitable co-solvent (like 2-pyrrolidone) before adding to the ink.

  • Batch B (HALS only): Add the HALS to the base ink at a concentration of 1.0% by weight.[2][6][11] If using a viscous liquid like Tinuvin® 292, it is best to add it slowly while stirring vigorously.

  • Batch C (Synergistic UVA + HALS): Add both the UV absorber (0.5% by weight) and the HALS (0.5% by weight) to the base ink.

  • Batch D (Antioxidant): Add the antioxidant to the base ink at a concentration of 1.0% by weight.

  • Stir each batch for at least 30 minutes.

  • After mixing, let the inks sit for 24 hours and observe for any signs of precipitation or instability.

  • Re-measure and record the pH and viscosity of each test ink to assess the impact of the additives.

Protocol 3: Accelerated Lightfastness Testing

This protocol follows the general principles of ISO 12040 and ISO 11341 for testing prints.

1. Apparatus:

  • Accelerated Weathering Chamber with a filtered Xenon Arc Lamp (capable of simulating indoor, window-filtered daylight).[5]

  • Spectrophotometer or Colorimeter for ΔE* measurements.

  • Standardized Blue Wool Scale cards (ISO 105-B01).

  • Standardized substrate (e.g., swellable silica-based inkjet paper).

2. Procedure:

  • Sample Preparation: Using a controlled application method (e.g., a drawdown bar or an inkjet printer), create uniform solid patches of the Control ink and each test ink (Batches A, B, C, D) on the chosen substrate.

  • Masking: Cover half of each printed patch with an opaque, light-proof material. This unexposed portion will serve as the reference.

  • Exposure: Mount the samples in the xenon arc test chamber alongside a Blue Wool Scale card.

  • Test Conditions: Set the chamber to simulate indoor window-filtered daylight conditions, as specified in standards like ASTM G155. A typical set point would be an irradiance of 0.55 W/m²/nm at 340 nm, a black panel temperature of 63°C, and 50% relative humidity.

  • Evaluation:

    • Periodically (e.g., every 50 hours), inspect the samples. The test is complete for a given sample when the color difference between the exposed and unexposed parts is clearly visible, corresponding to a Grade 3 on the Grey Scale for assessing color change.

    • At each interval, measure the L, a, and b* values of both the exposed and unexposed portions of each sample and calculate the ΔE*.

    • Compare the fading of each sample to the fading of the strips on the Blue Wool Scale to assign a lightfastness rating.

Visualizations

Photodegradation_Pathway Dye This compound (Azo Dye Molecule) Excited Excited State Dye* Dye->Excited Cleavage Azo Bond Cleavage (Photoreduction or Oxidation) Dye->Cleavage Excited->Dye Relaxation Excited->Cleavage Radicals Reactive Oxygen Species (•OH, ¹O₂) Radicals->Dye Attack Fragments Colorless Degradation Fragments Cleavage->Fragments Light UV/Visible Light (hν) Light->Dye Absorption O2 Oxygen (O₂) O2->Radicals Photosensitization

Caption: A simplified diagram of the primary photodegradation pathways for an azo dye.

Experimental_Workflow cluster_prep 1. Ink Preparation cluster_print 2. Sample Creation cluster_exposure 3. Accelerated Weathering cluster_analysis 4. Analysis A Formulate Base Ink (this compound + Vehicle) B Prepare Test Batches (+UVA, +HALS, +Antioxidant) A->B C Print/Coat Substrate (Control & Test Inks) B->C D Mask Samples (Half Exposed, Half Covered) C->D E Expose in Xenon Arc Chamber (per ISO 12040) D->E F Include Blue Wool Standard Card G Measure Color Change (ΔE*) with Spectrophotometer E->G I Compare Additive Performance G->I H Assign Blue Wool Scale Rating H->I

Caption: Workflow for testing the lightfastness of stabilized ink formulations.

Additive_Synergy UV_Rad UV Radiation Dye Dye Molecule UV_Rad->Dye Causes Excitation UVA UV Absorber UV_Rad->UVA Absorbs FreeRadicals Free Radicals Dye->FreeRadicals Generates UVA->UV_Rad Dissipates as Heat HALS HALS HALS->FreeRadicals Regenerates FreeRadicals->HALS Scavenges Degradation Dye Degradation FreeRadicals->Degradation Leads to

Caption: Synergistic mechanism of UV Absorbers and Hindered Amine Light Stabilizers.

References

Technical Support Center: Stability and Degradation of Direct Red Dyes

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document primarily focuses on the stability and degradation of Direct Red 23, a well-studied azo dye. Due to the limited availability of specific data for Direct Red 212, the information presented here for Direct Red 23 is intended to serve as a general guide and a scientifically relevant proxy for understanding the behavior of similar direct azo dyes. Researchers should validate these findings for their specific experimental conditions with this compound.

Frequently Asked Questions (FAQs)

Q1: My Direct Red dye solution appears to be degrading over time. What are the common causes?

A1: Degradation of Direct Red dyes can be attributed to several factors, including exposure to light (photodegradation), elevated temperatures (thermal degradation), and extreme pH conditions. Additionally, the presence of oxidizing agents or microorganisms can lead to the breakdown of the dye's molecular structure.

Q2: How does pH affect the stability of Direct Red dyes?

A2: The stability of direct azo dyes like Direct Red 23 is pH-dependent. Studies on Direct Red 23 have shown that its degradation via advanced oxidation processes (AOPs) is influenced by pH, with maximum decolorization observed at a pH of 9 in one study.[1] For general laboratory use, it is advisable to maintain solutions at a neutral pH and buffer them if necessary to prevent degradation.

Q3: I am observing a rapid loss of color in my dye solution when exposed to ambient light. What is happening?

A3: This phenomenon is likely due to photodegradation. Azo dyes, in general, can be susceptible to fading upon exposure to ultraviolet (UV) and visible light.[2] The energy from the light can break the chemical bonds in the dye molecule, particularly the azo bond (-N=N-), which is responsible for the color. It is recommended to store dye solutions in amber bottles or in the dark to minimize light exposure.

Q4: Can I autoclave solutions containing Direct Red dyes for sterilization?

Q5: What are the expected degradation products of Direct Red dyes?

A5: The degradation of azo dyes like Direct Red 23 typically involves the cleavage of the azo bond. Under advanced oxidation processes, this can lead to the formation of smaller, often colorless, aromatic or aliphatic compounds. For instance, the degradation of Direct Red 23 has been shown to produce intermediate aromatic compounds, which can be further broken down into smaller molecules like oxalic acid and formic acid.[1]

Troubleshooting Guides

Issue 1: Inconsistent Staining or Coloring Results

Possible Cause Troubleshooting Steps
Dye Degradation - Prepare fresh dye solutions for each experiment. - Store stock solutions in a cool, dark place. - Check the absorbance spectrum of the dye solution before use to ensure its integrity.
Incorrect pH - Measure and adjust the pH of the dye solution and the experimental medium. - Use a suitable buffer system to maintain a stable pH.
Photodegradation during experiment - Minimize the exposure of samples to direct light during incubation and analysis. - Use amber-colored or foil-wrapped containers.

Issue 2: Rapid Fading of the Dye Color

Possible Cause Troubleshooting Steps
High Light Intensity - Reduce the intensity of the light source or increase the distance between the light source and the sample. - Use light filters to block UV radiation if applicable.
Presence of Oxidizing Agents - Ensure all glassware is thoroughly rinsed to remove any residual oxidizing agents (e.g., from cleaning solutions). - Avoid the use of reagents that may have oxidative properties in the experimental setup.
Elevated Temperature - Conduct experiments at a controlled and lower temperature if possible. - If elevated temperatures are necessary, minimize the duration of the experiment.

Quantitative Data Summary

The following table summarizes the degradation data for Direct Red 23 under various Advanced Oxidation Processes (AOPs), which can provide insights into the potential behavior of this compound under similar conditions.

Table 1: Half-life of Direct Red 23 (100 mg/L) under Different AOPs [1]

Advanced Oxidation Process (AOP) Half-life (minutes)
Ozonation (O₃)12.4
Ozonation/Ultraviolet (O₃/UV)9.0
Ozonation/Ultrasonic (O₃/US)10.5
Ozonation/Ultraviolet/Hydrogen Peroxide (O₃/UV/H₂O₂)15.8

Experimental Protocols

Protocol 1: General Procedure for Evaluating Dye Stability

This protocol provides a basic framework for assessing the stability of a Direct Red dye under specific experimental conditions.

  • Solution Preparation: Prepare a stock solution of the Direct Red dye in a suitable solvent (e.g., deionized water).

  • Condition Setup: Aliquot the dye solution into separate, appropriate containers for each condition to be tested (e.g., different pH values, light exposure, temperatures).

  • Control Sample: Maintain a control sample in a dark, cool, and neutral pH environment.

  • Incubation: Expose the experimental samples to the desired conditions for a set period.

  • Analysis: At regular intervals, withdraw a small aliquot from each sample and the control. Measure the absorbance of the solution at the dye's maximum wavelength (λmax) using a UV-Vis spectrophotometer.

  • Data Evaluation: Plot the absorbance (or concentration) versus time for each condition. A decrease in absorbance indicates degradation. The rate of degradation can be determined from the slope of the line.

Protocol 2: Example of an Advanced Oxidation Process (AOP) for Dye Degradation

This protocol is based on the degradation of Direct Red 23 using an O₃/UV process.[1]

  • Reactor Setup: Place a known volume and concentration of the Direct Red 23 solution in a suitable reactor vessel equipped with a UV lamp and an ozone generator.

  • Parameter Adjustment: Adjust the initial pH of the dye solution to the desired value (e.g., pH 9 for optimal degradation of Direct Red 23).

  • Process Initiation: Start the ozone generator and the UV lamp simultaneously.

  • Sampling: Collect samples at specific time intervals.

  • Decolorization Measurement: Immediately measure the absorbance of each sample at the λmax of the dye to determine the extent of decolorization.

  • Analysis of Degradation Products (Optional): Utilize analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_conditions Experimental Conditions cluster_analysis Analysis cluster_results Results prep_dye Prepare Direct Red Dye Solution ph_adj Adjust pH prep_dye->ph_adj temp_ctrl Set Temperature prep_dye->temp_ctrl light_exp Control Light Exposure prep_dye->light_exp spectro UV-Vis Spectroscopy (Absorbance Measurement) ph_adj->spectro temp_ctrl->spectro light_exp->spectro hplc HPLC/LC-MS (Degradation Products) spectro->hplc stability Assess Dye Stability spectro->stability degradation Identify Degradation Pathway hplc->degradation degradation_pathway direct_red Direct Red Azo Dye (-N=N- chromophore) cleavage Azo Bond Cleavage (Initiated by light, heat, or oxidation) direct_red->cleavage intermediates Aromatic Intermediates (e.g., substituted anilines and phenols) cleavage->intermediates mineralization Mineralization intermediates->mineralization end_products Smaller Organic Molecules (e.g., organic acids) CO₂, H₂O, Inorganic Ions mineralization->end_products

References

Technical Support Center: Purity Analysis of Commercial "Direct Red 212"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the commercial azo dye "Direct Red 212" (CAS No. 12222-45-6).[1][2] The following sections address common issues encountered during purity analysis and provide detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the expected impurities in a commercial batch of this compound?

A1: Commercial preparations of azo dyes like this compound can contain a variety of impurities.[3] These may include:

  • Unreacted Starting Materials: Residual precursors from the synthesis process.

  • Intermediates: Partially formed dye molecules.

  • Subsidiary Colors: Isomeric dye structures or related dye molecules formed from impurities in the starting materials.[4]

  • Degradation Products: Aromatic amines, which can be carcinogenic, may form due to the reductive cleavage of the azo bond (-N=N-).[5][6][7][8]

  • Inorganic Salts: Salts used during the synthesis and purification process.

Q2: Which analytical techniques are most suitable for assessing the purity of this compound?

A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity analysis:

  • High-Performance Liquid Chromatography (HPLC): This is the most appropriate technique for separating and quantifying the main dye component from its organic impurities.[3][5] Using a Diode Array Detector (DAD) or a UV/Vis detector allows for the spectral identification of separated peaks.

  • Ultra-High-Performance Liquid Chromatography (UHPLC): Offers higher resolution and sensitivity compared to traditional HPLC, which is beneficial for detecting trace impurities.[4][7]

  • Gas Chromatography-Mass Spectrometry (GC/MS): Primarily used to identify and quantify volatile and semi-volatile impurities, especially carcinogenic aromatic amines that may be present after a reduction step.[6]

  • UV/Vis Spectrophotometry: A fundamental technique for determining the dye concentration and checking for spectral shifts that might indicate the presence of colored impurities.[9][10]

Q3: Are there regulatory limits for impurities in azo dyes?

A3: Yes, regulatory bodies in many regions, including the European Union, have restrictions on certain azo dyes used in consumer products that can come into prolonged contact with the skin.[6] These regulations often focus on the presence of specific carcinogenic aromatic amines that can be formed from the degradation of the azo dye. The typical limit for these harmful amines is often set at very low levels, such as 30 parts per million (ppm).[7]

Troubleshooting Guides

Issue 1: Inconsistent Results in HPLC Analysis
Symptom Possible Cause Suggested Solution
Shifting Retention Times Fluctuation in mobile phase composition, temperature, or column degradation.1. Ensure the mobile phase is properly mixed and degassed.2. Use a column oven to maintain a stable temperature.3. Check the column's performance with a standard; replace it if necessary.
Poor Peak Shape (Tailing or Fronting) Column overload, inappropriate mobile phase pH, or interaction of analytes with active sites on the column.1. Dilute the sample to avoid overloading the column.2. Adjust the mobile phase pH to ensure the dye molecule is in a single ionic state.3. Use a high-purity silica (B1680970) column or add a competing base to the mobile phase.
Extra or Unexpected Peaks Sample contamination, degradation of the dye in the solvent, or impurities in the mobile phase.1. Prepare fresh samples and use high-purity solvents.2. Analyze a blank (solvent injection) to identify any peaks originating from the system or solvent.3. Store dye solutions protected from light and at a low temperature to prevent degradation.
Issue 2: Discrepancies in Spectrophotometric Quantification
Symptom Possible Cause Suggested Solution
Non-linear Calibration Curve The concentration range is outside the linear range of the Beer-Lambert law, or the presence of interfering substances.1. Prepare a new set of standards within a narrower concentration range.2. Use a purer solvent for sample and standard preparation.3. If impurities are suspected, use HPLC for quantification.
Inaccurate Molar Absorptivity Incorrect wavelength of maximum absorbance (λmax), impure standard, or incorrect solvent.1. Perform a wavelength scan to determine the correct λmax for your specific batch of this compound in the chosen solvent.2. Use a certified reference standard for calibration.3. Ensure the solvent used does not interact with the dye and is transparent at the analytical wavelength.

Data Presentation

Table 1: Hypothetical Purity Analysis of Three Commercial Lots of this compound by HPLC-DAD

Analyte Lot A (%) Lot B (%) Lot C (%)
This compound 85.291.588.7
Impurity 1 (Subsidiary Color) 5.83.14.9
Impurity 2 (Unreacted Intermediate) 2.11.52.8
Impurity 3 (Unknown) 1.50.81.2
Other Impurities 5.43.12.4
Total Purity 85.291.588.7

Experimental Protocols

Protocol 1: Purity Determination by HPLC-DAD
  • Instrumentation: HPLC system with a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) and a Diode Array Detector.

  • Mobile Phase:

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 70% B (linear gradient)

    • 25-30 min: 70% B

    • 30-35 min: 70% to 10% B (linear gradient)

    • 35-40 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: Monitor at the λmax of this compound (e.g., 510 nm) and a lower wavelength (e.g., 254 nm) to detect non-colored impurities.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the initial mobile phase composition to a final concentration of approximately 100 µg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Quantification: Use the area percentage method to estimate the purity. For more accurate results, use a certified reference standard to create a calibration curve.

Protocol 2: UV/Vis Spectrophotometric Analysis
  • Instrumentation: A calibrated UV/Vis spectrophotometer.

  • Solvent: Deionized water or a suitable buffer.

  • Procedure:

    • Prepare a stock solution of this compound (e.g., 100 µg/mL) in the chosen solvent.

    • Perform a wavelength scan from 350 to 700 nm to determine the wavelength of maximum absorbance (λmax).

    • Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 2, 5, 10, 15 µg/mL).

    • Measure the absorbance of each standard at the determined λmax.

    • Plot absorbance versus concentration and perform a linear regression to determine the equation of the line and the R² value.

    • Prepare a solution of the unknown sample at a concentration that falls within the linear range of the calibration curve and measure its absorbance.

    • Calculate the concentration of the unknown sample using the calibration curve.

Visualizations

experimental_workflow start Start: Receive Commercial This compound Sample sample_prep Sample Preparation (Dissolution and Filtration) start->sample_prep hplc_analysis HPLC-DAD Analysis (Protocol 1) sample_prep->hplc_analysis uv_vis_analysis UV/Vis Spectrophotometry (Protocol 2) sample_prep->uv_vis_analysis data_processing Data Processing and Quantification hplc_analysis->data_processing troubleshooting Troubleshooting (If issues arise) hplc_analysis->troubleshooting uv_vis_analysis->data_processing uv_vis_analysis->troubleshooting purity_report Generate Purity Report (Table 1) data_processing->purity_report end End: Purity Assessment Complete purity_report->end troubleshooting->sample_prep Re-prepare Sample

Caption: Workflow for the purity analysis of this compound.

logical_relationship direct_red_212 Commercial This compound main_dye Main Dye Component direct_red_212->main_dye contains impurities Impurities direct_red_212->impurities contains subsidiary Subsidiary Colors impurities->subsidiary intermediates Intermediates impurities->intermediates starting_materials Starting Materials impurities->starting_materials degradation Degradation Products (e.g., Aromatic Amines) impurities->degradation

Caption: Composition of commercial this compound.

References

Technical Support Center: Navigating Staining Interferences

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice Regarding "Direct Red 212"

Extensive searches for scientific literature and technical data concerning a biological stain specifically named "this compound" (CAS #12222-45-6) have yielded insufficient information to create a detailed and accurate technical support guide. Publicly available resources lack specifics on its chemical properties, staining mechanisms, and potential for interference with other reagents in a research context.

Therefore, as a practical alternative and to provide a comprehensive resource in the requested format, we have developed the following technical support center guide using Congo Red as a well-documented and widely used red dye in biological research. This guide serves as a detailed template that can be adapted should specific information for "this compound" become available.

Technical Support Center: Congo Red

Congo Red is a prominent azo dye utilized in histology for the identification of amyloid deposits in tissue samples. Its diagnostic significance lies in its ability to exhibit a characteristic apple-green birefringence under polarized light when bound to amyloid fibrils, establishing it as a gold standard for diagnosing amyloidosis.[1][2][3] This guide provides troubleshooting and answers to frequently asked questions regarding the use of Congo Red in experimental applications.

Frequently Asked Questions (FAQs)

Q1: What is the staining mechanism of Congo Red with amyloid? A1: Congo Red is a linear, planar molecule that physically binds to the β-pleated sheet conformation characteristic of amyloid fibrils.[2][4] The dye molecules align themselves parallel to the long axis of the fibrils. This highly ordered arrangement of Congo Red molecules is what causes the distinctive apple-green birefringence when viewed with a polarizing microscope.[2][4][5] The interaction is primarily mediated by non-ionic hydrogen bonds.[6]

Q2: My Congo Red stain is not showing the expected "apple-green" birefringence. What could be the issue? A2: Several factors can lead to suboptimal or absent birefringence:

  • Section Thickness: Tissue sections that are too thin (less than 5-6 µm) may not contain a sufficient mass of amyloid to produce a strong birefringent signal.[7][8]

  • Microscope Optics: The quality and alignment of the polarizing microscope are critical. Strain within the objective lenses or misaligned polarizers can alter the observed colors.[9][10]

  • Mounting Medium: The choice of mounting medium can impact the intensity and longevity of the birefringence.[9]

  • Differentiation Step: Excessive differentiation in alkaline alcohol can strip the dye from the amyloid deposits, resulting in a weak or negative signal.[11]

Q3: Does Congo Red bind to other cellular structures? A3: Yes, Congo Red can also stain other tissue components such as eosinophils, elastic fibers, and coarse collagen, though usually with lower intensity and without the classic apple-green birefringence.[12] It is essential to use a known positive control tissue to accurately identify specific amyloid staining.

Q4: Are there known interferences when using Congo Red with other stains? A4: Congo Red is typically used with a hematoxylin (B73222) counterstain to visualize cell nuclei.[6][11][13][14] Overstaining with hematoxylin can obscure the red color of the Congo Red. Additionally, some staining protocols suggest that acidic pre-treatment of tissues might interfere with the binding of Congo Red to amyloid.[8]

Q5: Can Congo Red influence cellular signaling? A5: Although primarily a histological stain, Congo Red has been observed to exert biological effects. In the fungus Aspergillus fumigatus, it can inhibit growth by binding to β-1,3-glucans, which in turn affects the expression of genes associated with cell wall integrity and iron metabolism.[15][16] It has also been reported to interact with certain α-proteins, such as inducing the dimerization of human growth hormone.[17] Furthermore, in immunological assays, Congo Red can augment immune complex formation and C1q binding, which can be used to study the activation threshold of the complement system.[18]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
No or Weak Staining 1. Depleted or expired staining solution.2. Tissue sections are too thin.3. Inadequate tissue fixation.4. Over-differentiation.1. Always use freshly prepared staining solutions.2. Cut sections at a thickness of 8-12 µm.[13]3. Ensure proper fixation, typically with 10% neutral buffered formalin.4. Minimize the duration of the differentiation step.
High Background Staining 1. Insufficient rinsing.2. Tissue sections are too thick.3. Prolonged staining time.1. Ensure thorough rinsing steps after Congo Red incubation.2. Cut thinner sections (5-8 µm).3. Optimize and potentially reduce the incubation time in the Congo Red solution.
False-Positive Birefringence 1. Contamination with foreign birefringent materials (e.g., cotton or paper fibers).[3]2. Natural birefringence of collagen or elastic fibers.1. Maintain a clean work area and use filtered solutions to prevent contamination.2. Carefully evaluate the morphology and color of the birefringence. True amyloid staining typically presents a distinct "apple-green" color.
Inconsistent Staining 1. Protocol variability.2. Poor reagent quality.1. Adhere strictly to a standardized protocol, ensuring consistent timing for all steps.2. Use high-purity, certified Congo Red dye.

Quantitative Data

The binding of Congo Red to amyloid can be quantified using spectrophotometry, which measures the shift in the dye's absorbance spectrum upon binding to β-pleated sheets.

ParameterValueReference
Absorbance Peak of Free Congo Red ~490 nm[1]
Absorbance Peak of Amyloid-Bound Congo Red ~512-540 nm[1]
Apparent Dissociation Constant (KD) for Insulin (B600854) Fibrils 1.75 x 10⁻⁷ M[19]
Binding Stoichiometry (Bmax) for Insulin Fibrils 2 moles of Congo Red per mole of insulin fibrils[19]

Experimental Protocols

Bennhold's Congo Red Staining for Amyloid in Paraffin-Embedded Sections

This is a standard and widely adopted method for detecting amyloid in formalin-fixed, paraffin-embedded tissues.[14]

Reagents:

  • Congo Red Solution (0.5% in 50% alcohol)

  • Alkaline Alcohol Solution

  • Gill's Hematoxylin

  • Ammonia (B1221849) Water

Procedure:

  • Deparaffinize tissue sections and rehydrate to distilled water.

  • Incubate in Congo Red solution for 30-60 minutes.

  • Rinse sections in distilled water.

  • Differentiate quickly with 5-10 dips in alkaline alcohol solution.

  • Rinse in running tap water for 5 minutes.

  • Counterstain with Gill's hematoxylin for 30 seconds.

  • Rinse in tap water for 1 minute.

  • Dip in ammonia water until sections turn blue.

  • Rinse in tap water for 5 minutes.

  • Dehydrate through a graded series of alcohols.

  • Clear in xylene and mount with a resinous mounting medium.

Expected Results:

  • Amyloid Deposits: Appear red to pink-red under standard light microscopy and exhibit apple-green birefringence under polarized light.

  • Nuclei: Stained blue.

Diagrams

Experimental_Workflow_Congo_Red_Staining cluster_prep Sample Preparation cluster_staining Staining cluster_post Post-Staining start Paraffin-Embedded Tissue Section deparaffinize Deparaffinize & Rehydrate start->deparaffinize congo_red Incubate in Congo Red Solution deparaffinize->congo_red rinse1 Rinse in Distilled Water congo_red->rinse1 differentiate Differentiate in Alkaline Alcohol rinse1->differentiate rinse2 Rinse in Tap Water differentiate->rinse2 hematoxylin Counterstain with Hematoxylin rinse2->hematoxylin rinse3 Rinse in Tap Water hematoxylin->rinse3 bluing Blue in Ammonia Water rinse3->bluing rinse4 Rinse in Tap Water bluing->rinse4 dehydrate Dehydrate rinse4->dehydrate clear Clear in Xylene dehydrate->clear mount Mount clear->mount end Microscopy (Light & Polarized) mount->end

Caption: Experimental workflow for Congo Red staining of paraffin-embedded tissue sections.

Congo_Red_Interference_Pathway cluster_reagents Primary Reagent cluster_targets Biological Targets cluster_outcomes Potential Outcomes & Interferences congo_red Congo Red amyloid Amyloid (β-pleated sheet) congo_red->amyloid High Affinity Binding non_amyloid Non-Amyloid Components (Collagen, Elastin) congo_red->non_amyloid Low Affinity Binding cell_wall Fungal Cell Wall (β-1,3-glucans) congo_red->cell_wall Binding birefringence Apple-Green Birefringence (Diagnostic) amyloid->birefringence non_specific Non-Specific Staining (Potential Artifact) non_amyloid->non_specific growth_inhibition Fungal Growth Inhibition (Biological Effect) cell_wall->growth_inhibition

Caption: Logical relationships of Congo Red binding and potential interferences.

References

Adjusting pH for optimal "Direct Red 212" dyeing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their dyeing experiments with Direct Red 212.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for dyeing with this compound?

While specific optimal conditions can vary based on the substrate and other experimental parameters, a neutral to slightly alkaline pH range is generally recommended for direct dyes on cellulosic fibers like cotton. For some direct dyes, a pH of 8.0 has been shown to provide better dye uptake, with a decrease in efficiency at higher pH levels.[1][2] However, for certain applications, a pH range of 9.0 to 10.0 might be suitable. It is advisable to perform preliminary experiments to determine the optimal pH for your specific application.

Q2: What are the key factors influencing the dyeing process with this compound?

The primary factors influencing the dyeing process are pH, temperature, electrolyte concentration (e.g., sodium chloride or sodium sulfate), and dyeing time. The interplay of these factors determines the dye's solubility, its affinity for the substrate, and the final colorfastness.

Q3: How does pH affect the dyeing mechanism of direct dyes?

In an aqueous solution, direct dyes and cellulosic fibers (like cotton) both tend to have a negative surface charge, which can cause repulsion and hinder dye uptake. Increasing the pH to a slightly alkaline level can help to reduce this repulsion, thereby improving dyeability.[1] However, excessively high pH can negatively impact dye affinity.[3]

Q4: What is the role of electrolytes in the this compound dyeing process?

Electrolytes, such as sodium chloride (NaCl) or sodium sulfate (B86663) (Na₂SO₄), are crucial for direct dyeing. They help to neutralize the negative charge on the fiber surface, which reduces the electrostatic repulsion between the anionic dye molecules and the fiber, thus promoting dye exhaustion from the bath onto the substrate.

Q5: Can this compound be used on fibers other than cotton?

Direct dyes are primarily used for dyeing cellulosic fibers such as cotton, linen, rayon, and jute. Their substantivity for protein fibers (e.g., wool, silk) and synthetic fibers (e.g., polyester) is generally poor. The choice of fiber is a critical factor in determining the appropriate dyeing conditions.[4]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Uneven Dyeing (Streaks, Blotches) 1. Improper pH control, leading to rapid, uncontrolled dye absorption.[3] 2. Inadequate wetting of the substrate before dyeing. 3. Dye solution not uniformly mixed. 4. Too rapid heating of the dyebath.1. Ensure the dyebath pH is uniform and within the optimal range before introducing the substrate. Use a buffer system if necessary.[3] 2. Thoroughly scour and wet the substrate to ensure uniform absorbency. 3. Stir the dye solution thoroughly before and during the dyeing process. 4. Increase the dyebath temperature gradually.[3]
Poor Color Yield/Pale Shade 1. Suboptimal pH (either too low or too high). 2. Insufficient electrolyte concentration. 3. Dyeing temperature is too low. 4. Insufficient dyeing time.1. Adjust the pH to the recommended neutral to slightly alkaline range. 2. Increase the concentration of sodium chloride or sodium sulfate. 3. Increase the dyeing temperature as per the recommended protocol. 4. Extend the dyeing time to allow for better dye penetration.
Poor Wash Fastness 1. Incomplete fixation of the dye. 2. Presence of unfixed, hydrolyzed dye on the fiber surface. 3. Dyeing at a pH that is too high, leading to reduced dye affinity.[3]1. Ensure all dyeing parameters (pH, temperature, time) are optimized for fixation. 2. After dyeing, perform a thorough rinsing and soaping process to remove any loose dye. 3. Optimize the pH to ensure maximum dye-fiber interaction.
Color Shifts or Inconsistency Between Batches 1. Variations in the pH of the water supply. 2. Inconsistent measurement of dye, chemicals, or substrate. 3. Fluctuations in dyeing temperature or time.1. Test and adjust the pH of the water for each batch. 2. Use calibrated equipment for all measurements. 3. Ensure precise control over the dyeing temperature and time for each experiment.

Experimental Protocols

General Protocol for Dyeing Cotton with this compound

This protocol provides a general starting point. Optimization may be required based on the specific substrate and desired outcome.

Materials:

  • This compound

  • Cotton substrate (fabric, yarn, etc.)

  • Sodium chloride (NaCl) or Sodium sulfate (Na₂SO₄)

  • Sodium carbonate (Na₂CO₃) or Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Acetic acid (CH₃COOH) for pH adjustment

  • Deionized water

  • Beakers or dyeing vessels

  • Heating and stirring apparatus

  • pH meter

Procedure:

  • Preparation of the Dyebath:

    • Dissolve the required amount of this compound in deionized water.

    • Add the electrolyte (e.g., 10-20 g/L NaCl).

    • Adjust the pH of the dyebath to the desired value (e.g., start with a range of 7.0-9.0) using a dilute solution of sodium carbonate or acetic acid.

  • Dyeing:

    • Introduce the pre-wetted cotton substrate into the dyebath.

    • Gradually raise the temperature of the dyebath to 90-95°C over 30-45 minutes.

    • Maintain this temperature for 45-60 minutes, ensuring continuous stirring.

  • Rinsing and After-treatment:

    • Allow the dyebath to cool down.

    • Remove the substrate and rinse it thoroughly with cold water until the water runs clear.

    • Perform a soaping treatment by washing the dyed substrate in a hot solution (e.g., 60-70°C) containing a neutral detergent to remove any unfixed dye.

    • Rinse again with warm and then cold water.

    • Air dry the dyed substrate.

Quantitative Data Summary
Parameter Recommended Range/Value Notes
pH 7.0 - 9.0Optimal pH may vary. A study on other direct dyes showed peak uptake at pH 8.0.[1][2] Some applications may benefit from a pH of up to 10.0.
Temperature 90 - 95 °CGradual heating is recommended to ensure even dye uptake.
Electrolyte (NaCl or Na₂SO₄) 10 - 20 g/LThe amount may need to be adjusted based on the desired shade depth.
Dyeing Time 45 - 60 minutes at temperatureLonger times may be needed for deeper shades.
Liquor Ratio 1:20 to 1:50The ratio of the weight of the substrate to the volume of the dyebath.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment prep_dye Dissolve this compound in Deionized Water add_electrolyte Add Electrolyte (e.g., NaCl) prep_dye->add_electrolyte adjust_ph Adjust Dyebath pH (7.0-9.0) add_electrolyte->adjust_ph add_substrate Introduce Wet Substrate adjust_ph->add_substrate heat_dyebath Gradually Heat to 90-95°C add_substrate->heat_dyebath maintain_temp Maintain Temperature (45-60 min) with Stirring heat_dyebath->maintain_temp cool_rinse Cool and Rinse with Cold Water maintain_temp->cool_rinse soaping Soaping at 60-70°C cool_rinse->soaping final_rinse Warm and Cold Rinse soaping->final_rinse dry Air Dry final_rinse->dry

Caption: Experimental workflow for dyeing with this compound.

troubleshooting_logic start Dyeing Issue Encountered uneven Uneven Dyeing? start->uneven pale Pale Shade? start->pale poor_fastness Poor Wash Fastness? start->poor_fastness inconsistent Inconsistent Results? start->inconsistent check_ph Check pH Uniformity and Range uneven->check_ph Yes check_wetting Ensure Proper Substrate Wetting uneven->check_wetting Yes check_mixing Verify Uniform Dye Solution Mixing uneven->check_mixing Yes check_heating Review Heating Rate uneven->check_heating Yes adjust_ph_pale Optimize pH pale->adjust_ph_pale Yes adjust_electrolyte Increase Electrolyte pale->adjust_electrolyte Yes adjust_temp Increase Temperature pale->adjust_temp Yes adjust_time Increase Dyeing Time pale->adjust_time Yes optimize_fixation Optimize Fixation Parameters poor_fastness->optimize_fixation Yes improve_rinsing Enhance Rinsing and Soaping poor_fastness->improve_rinsing Yes check_water Test and Adjust Water pH inconsistent->check_water Yes check_measurements Verify Measurements inconsistent->check_measurements Yes control_conditions Standardize Temp and Time inconsistent->control_conditions Yes

Caption: Troubleshooting logic for common this compound dyeing issues.

ph_effect_pathway cluster_ph Effect of pH on Direct Dyeing cluster_outcome Dyeing Outcome low_ph Low pH (Acidic) poor_uptake Poor Dye Uptake (Repulsion between dye and fiber) low_ph->poor_uptake optimal_ph Optimal pH (Neutral to Slightly Alkaline) good_uptake Good Dye Uptake (Reduced Repulsion) optimal_ph->good_uptake high_ph High pH (Strongly Alkaline) decreased_affinity Decreased Dye Affinity (Poor Fastness) high_ph->decreased_affinity

Caption: Signaling pathway of pH effect on this compound dyeing.

References

Validation & Comparative

A Comparative Analysis of Direct Red Dyes in Textile Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of textile dyeing, direct dyes represent a significant class of colorants prized for their straightforward application on cellulosic fibers like cotton, linen, and viscose. Among the spectrum of available hues, direct red dyes are pivotal in achieving vibrant and deep red shades. This guide offers a comparative overview of several common direct red dyes, with a focus on their performance characteristics. While this analysis aims to be comprehensive, it is important to note the conspicuous absence of publicly available performance data for Direct Red 212 , a factor that researchers and professionals should consider in their dye selection process.

This guide will delve into the performance metrics of prominent direct red dyes, namely Direct Red 23, Direct Red 28, Direct Red 31, Direct Red 80, Direct Red 81, Direct Red 224, and Direct Red 227. The comparative data presented is collated from various industry sources and should be considered in the context of the provided experimental protocols.

Performance Characteristics of Common Direct Red Dyes

The efficacy of a dye is primarily judged by its fastness properties, which indicate its resistance to various external factors encountered during the lifecycle of a textile product. The key performance indicators are lightfastness (resistance to fading upon exposure to light) and washfastness (resistance to color loss or transfer during washing). The following table summarizes the available data for a selection of direct red dyes.

Dye NameC.I. NameCAS NumberLightfastness Rating (Scale 1-8)Washfastness Rating (Staining) (Scale 1-5)Rubbing Fastness (Dry) (Scale 1-5)Rubbing Fastness (Wet) (Scale 1-5)
This compound -12222-45-6No Data AvailableNo Data AvailableNo Data AvailableNo Data Available
Direct Red 23291603441-14-32-3[1]1-2[2]3[1]2[1]
Direct Red 2822120573-58-03-4[3]2[4]4-5[4]3[4]
Direct Red 31291005001-72-92[5]1-2[5][6]--
Direct Red 80357802610-10-85[7]3[7]3[7]3[7]
Direct Red 81281602610-11-94-5[8]1-2[8]4-5[9]3[9]
Direct Red 224-12222-48-93-4[10]4-5[10]3-4[10]3[10]
Direct Red 227-12222-51-43-4[11]4-5[12]4[12]3[12]

Note: Fastness ratings are based on standardized scales where higher numbers indicate better performance. The data presented is compiled from various sources and may exhibit some variation.

Experimental Protocols

To ensure reproducibility and accurate comparison of dye performance, standardized experimental protocols are essential. The following sections outline the general procedures for dyeing and for testing lightfastness and washfastness, based on industry standards such as those from the American Association of Textile Chemists and Colorists (AATCC) and the International Organization for Standardization (ISO).

General Dyeing Procedure for Direct Dyes on Cotton

This protocol describes a typical exhaust dyeing method for applying direct dyes to cotton fabric.

  • Scouring: The cotton substrate is first scoured in a solution containing a non-ionic detergent and sodium carbonate at a high temperature (e.g., 80-90°C) for 30-60 minutes to remove impurities. This is followed by thorough rinsing with hot and then cold water.

  • Dye Bath Preparation: The required amount of direct dye is dissolved in hot water to create a stock solution. The dyebath is prepared with the dye stock solution, water, and an electrolyte such as sodium chloride (NaCl) or sodium sulfate (B86663) (Na₂SO₄). The electrolyte aids in the exhaustion of the dye onto the fiber.

  • Dyeing: The scoured cotton material is introduced into the dyebath at a moderate temperature (e.g., 40-50°C). The temperature is gradually raised to near boiling (95-100°C) over 30-45 minutes. Dyeing is continued at this temperature for 45-60 minutes to allow for dye penetration and fixation.

  • Rinsing and After-treatment: After dyeing, the fabric is rinsed thoroughly with cold water to remove unfixed dye. An optional after-treatment with a cationic dye-fixing agent can be applied to improve the wet fastness properties of the dyed fabric.

G cluster_prep Fabric Preparation cluster_dyeing Dyeing Process cluster_finishing Finishing Scouring Scouring (Detergent, Soda Ash) Rinsing1 Hot & Cold Rinsing Scouring->Rinsing1 Dyeing Exhaust Dyeing (Gradual Temperature Rise to Boil) Rinsing1->Dyeing Dye_Bath_Prep Dye Bath Preparation (Dye, Water, Electrolyte) Dye_Bath_Prep->Dyeing Rinsing2 Cold Rinsing Dyeing->Rinsing2 After_Treatment Optional After-treatment (Cationic Fixing Agent) Rinsing2->After_Treatment Drying Drying After_Treatment->Drying

Caption: General workflow for dyeing cotton with direct dyes.

Lightfastness Testing

The lightfastness of dyed textiles is evaluated by exposing the samples to a controlled artificial light source that simulates natural sunlight.

  • Applicable Standards: AATCC Test Method 16.3 or ISO 105-B02.

  • Procedure:

    • A specimen of the dyed fabric is mounted in a holder along with a set of Blue Wool standards (rated 1-8).

    • The specimens and standards are exposed simultaneously to a xenon-arc lamp under specified conditions of temperature and humidity.

    • The exposure is continued until a specified color change is observed on the sample or the standards.

    • The lightfastness rating is determined by comparing the degree of fading of the specimen with that of the Blue Wool standards.

Washfastness Testing

Washfastness testing assesses the resistance of the color of the textile to domestic or commercial laundering procedures.

  • Applicable Standards: AATCC Test Method 61 or ISO 105-C06.

  • Procedure:

    • A specimen of the dyed fabric is stitched together with a multifiber test fabric (containing strips of different common fibers like cotton, wool, polyester, etc.).

    • The composite specimen is placed in a stainless steel container with a specified volume of a standardized detergent solution and stainless steel balls (to simulate mechanical action).

    • The container is then agitated in a laundering apparatus at a specified temperature and for a specific duration.

    • After the washing cycle, the specimen is rinsed and dried.

    • The color change of the dyed specimen and the degree of staining on each strip of the multifiber test fabric are evaluated using the Gray Scale for Color Change and the Gray Scale for Staining, respectively.

Logical Framework for Direct Red Dye Selection

The selection of an appropriate direct red dye for a specific textile application is a multi-faceted decision that involves balancing performance requirements with cost and processing considerations. The following diagram illustrates a logical workflow for this selection process.

G Start Define Application Requirements Lightfastness Required Lightfastness? Start->Lightfastness High_LF Select Dyes with High Lightfastness (e.g., Direct Red 80) Lightfastness->High_LF High Moderate_LF Consider Dyes with Moderate Lightfastness (e.g., Direct Red 81, 224) Lightfastness->Moderate_LF Moderate/Low Washfastness Required Washfastness? High_WF Select Dyes with Good Washfastness (e.g., Direct Red 224, 227) Washfastness->High_WF High Low_WF Consider Dyes with Lower Washfastness (After-treatment may be needed) Washfastness->Low_WF Moderate/Low High_LF->Washfastness Moderate_LF->Washfastness Cost Cost Analysis High_WF->Cost Low_WF->Cost Cost->Start Not Acceptable Lab_Trials Perform Laboratory Dyeing Trials Cost->Lab_Trials Acceptable Final_Selection Final Dye Selection Lab_Trials->Final_Selection

Caption: Decision-making flowchart for selecting a direct red dye.

References

A Comparative Analysis of Direct Red 212 and Reactive Red Dyes for Textile Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate dyes is critical for applications ranging from textile manufacturing to histological staining. This guide provides an objective comparison of the performance of Direct Red 212 against a representative reactive red dye, C.I. Reactive Red 120, with a focus on their application on cellulosic fibers such as cotton. The comparison is supported by experimental data and detailed methodologies to aid in informed decision-making.

Introduction to Direct and Reactive Dyes

Direct dyes, such as this compound, are so-named because of their straightforward application process. They are water-soluble anionic dyes that are applied directly to cellulosic fibers in a neutral or slightly alkaline dyebath. The adhesion of these dyes to the fiber is attributed to weaker intermolecular forces, including hydrogen bonding and van der Waals forces.[1]

Reactive dyes, on the other hand, represent a more modern class of dyes that form a strong, permanent covalent bond with the fiber.[2] This chemical reaction results in superior fastness properties. C.I. Reactive Red 120 is a widely used bifunctional reactive dye, meaning it has two reactive groups, which allows for a high degree of fixation on the fiber.

Chemical and Physical Properties

A fundamental understanding of the chemical and physical properties of these dyes is essential for their appropriate application.

PropertyThis compoundC.I. Reactive Red 120
CAS Number 12222-45-6[3]61951-82-4[4][5]
Molecular Formula Information not readily availableC₄₄H₂₄Cl₂N₁₄Na₆O₂₀S₆[4][5]
Molecular Weight Information not readily available1469.98 g/mol [4][5]
Solubility Water-solubleSoluble in water (150 g/L at 50°C)[6]
Appearance Reddish PowderRed or brown powder[4][7]
Primary Application Dyeing of cotton, paper, and leather[8]Dyeing and printing of cotton and viscose fibers[5][6]

Performance Comparison: Experimental Data

The performance of a dye is primarily evaluated by its color fastness, which is the resistance of the color to various external factors such as washing, light, and rubbing. The following table summarizes the typical fastness properties of this compound (and representative direct dyes) and Reactive Red 120 on cotton, rated on a scale of 1 to 5 for wash and rubbing fastness (where 5 is the best), and 1 to 8 for light fastness (where 8 is the best).

Performance MetricDirect Red Dyes (General/Direct Red 80)C.I. Reactive Red 120Test Method
Wash Fastness (Color Change) 3-4[8]4-5ISO 105-C06
Wash Fastness (Staining) 3-4[8]4-5ISO 105-C06
Light Fastness 5[8]5[6]ISO 105-B02
Rubbing Fastness (Dry) 4>4[9]ISO 105-X12
Rubbing Fastness (Wet) 33-4[9]ISO 105-X12

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and accurate comparison.

Color Fastness to Washing (ISO 105-C06)

This test assesses the resistance of the color of textiles to domestic or commercial laundering procedures.

  • Specimen Preparation: A 10cm x 4cm specimen of the dyed cotton fabric is sewn together with a multi-fiber adjacent fabric of the same dimensions.

  • Washing Procedure: The composite specimen is placed in a stainless-steel container with a specified number of steel balls (to provide mechanical action), and a solution containing 4 g/L ECE reference detergent and 1 g/L sodium perborate. The container is then agitated in a laundering machine at 60°C for 30 minutes.

  • Rinsing and Drying: The specimen is rinsed twice with distilled water and then squeezed. The excess water is removed, and the specimen is dried in hot air not exceeding 60°C.

  • Assessment: The change in color of the dyed specimen and the degree of staining on the multi-fiber fabric are assessed using the grey scales under standardized lighting.

Color Fastness to Light (ISO 105-B02)

This method evaluates the resistance of the color of textiles to the action of an artificial light source that simulates natural daylight.

  • Specimen Preparation: A specimen of the dyed fabric is mounted on a cardboard frame.

  • Exposure: The specimen is exposed to the light from a xenon arc lamp under controlled conditions of temperature and humidity. Simultaneously, a set of blue wool references with known light fastness (rated 1 to 8) are also exposed.

  • Assessment: The fading of the test specimen is compared with the fading of the blue wool references. The light fastness rating is the number of the blue wool reference that shows a similar degree of fading.

Color Fastness to Rubbing (ISO 105-X12)

This test determines the resistance of the color of a textile to rubbing off and staining other materials.

  • Apparatus: A crockmeter, an instrument with a standard rubbing finger, is used.

  • Dry Rubbing: A dry, white cotton rubbing cloth is fixed to the finger of the crockmeter. The dyed specimen is placed on the base of the instrument, and the rubbing finger is moved back and forth 10 times with a downward force of 9N.

  • Wet Rubbing: The procedure is repeated with a wet rubbing cloth that has been wetted with distilled water to a specific pickup percentage.

  • Assessment: The degree of color transferred to the white rubbing cloths is assessed using the grey scale for staining.

Visualizing the Dyeing Process

The fundamental difference in the application and fixation of direct and reactive dyes can be visualized in the following workflow.

Dyeing_Process_Comparison Dye Application and Fixation Workflow cluster_direct This compound cluster_reactive Reactive Red Dyes d_start Preparation of Dyebath (Dye + Water + Salt) d_dyeing Dyeing at Near Boiling Temperature d_start->d_dyeing d_adsorption Adsorption onto Fiber (Hydrogen Bonds, van der Waals) d_dyeing->d_adsorption d_rinsing Rinsing d_adsorption->d_rinsing d_drying Drying d_rinsing->d_drying r_start Preparation of Dyebath (Dye + Water + Salt) r_dyeing Dyeing at Specified Temperature r_start->r_dyeing r_fixation Alkali Addition (e.g., Soda Ash) r_dyeing->r_fixation r_covalent_bond Covalent Bond Formation with Fiber r_fixation->r_covalent_bond r_soaping Soaping at Boil to Remove Unfixed Dye r_covalent_bond->r_soaping r_rinsing Rinsing r_soaping->r_rinsing r_drying Drying r_rinsing->r_drying

A comparison of the dyeing workflows for direct and reactive dyes.

Signaling Pathways in Dye-Fiber Interaction

The mechanism of interaction between the dye and the fiber at a molecular level is a key determinant of the final properties of the dyed textile. The following diagram illustrates the signaling pathways of these interactions.

Dye_Fiber_Interaction Dye-Fiber Interaction Mechanisms cluster_direct_interaction Direct Dye Interaction cluster_reactive_interaction Reactive Dye Interaction di_dye This compound (Anionic Dye) di_forces Weak Intermolecular Forces di_dye->di_forces Adsorption di_fiber Cellulose Fiber (Hydroxyl Groups) di_fiber->di_forces Attraction ri_dye Reactive Red Dye (Reactive Group) ri_bond Strong Covalent Bond (Ether Linkage) ri_dye->ri_bond Nucleophilic Substitution/ Addition Reaction ri_fiber Cellulose Fiber (Cell-O⁻ under alkaline pH) ri_fiber->ri_bond Fixation

A diagram illustrating the dye-fiber interaction mechanisms.

Conclusion

The choice between this compound and a reactive red dye is largely dependent on the desired end-use of the textile product. Reactive red dyes, such as C.I. Reactive Red 120, offer significantly superior wash fastness due to the formation of strong covalent bonds with the cellulosic fibers.[2] This makes them the preferred choice for apparel and other items that will be subjected to frequent laundering.

This compound and other direct dyes, while having a simpler and more economical dyeing process, exhibit moderate to good light fastness but generally poor to moderate wash fastness.[10] Their application is better suited for textiles where high wash fastness is not a critical requirement, or where cost is a primary consideration. For applications requiring high durability and color retention, the investment in reactive dyes is justified by their superior performance.

References

Direct Red 212: A Comparative Performance Guide for Textile Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of Direct Red 212 and alternative direct dyes on various fabric types, including cotton, viscose, and silk. The information is intended to assist researchers and professionals in making informed decisions for their specific applications.

Executive Summary

Performance Comparison of Direct Red Dyes

The following tables summarize the typical color fastness ratings of this compound and its alternatives on cotton, viscose, and silk fabrics. The ratings are based on the ISO 1-5 grading scale for color change and staining, and the ISO 1-8 blue wool scale for light fastness, where a higher number indicates better performance.

Table 1: Performance on 100% Cotton Fabric

Dye NameLight Fastness (ISO 105-B02)Wash Fastness (Color Change) (ISO 105-C06)Wash Fastness (Staining) (ISO 105-C06)Rubbing Fastness (Dry) (ISO 105-X12)Rubbing Fastness (Wet) (ISO 105-X12)
This compound (Typical) 3-42-32-342-3
Direct Red 80 [1]4-53343
C.I. Direct Red 227 [2][3][4][5]GoodGoodGoodGoodGood

Table 2: Performance on 100% Viscose Fabric

Dye NameLight Fastness (ISO 105-B02)Wash Fastness (Color Change) (ISO 105-C06)Wash Fastness (Staining) (ISO 105-C06)Rubbing Fastness (Dry) (ISO 105-X12)Rubbing Fastness (Wet) (ISO 105-X12)
This compound (Typical) 3-42242
Direct Red 80 [1]4-53242-3
C.I. Direct Red 227 GoodGoodGoodGoodGood

Table 3: Performance on 100% Silk Fabric

Dye NameLight Fastness (ISO 105-B02)Wash Fastness (Color Change) (ISO 105-C06)Wash Fastness (Staining) (ISO 105-C06)Rubbing Fastness (Dry) (ISO 105-X12)Rubbing Fastness (Wet) (ISO 105-X12)
This compound (Typical) 322-34-53
Direct Red 80 [1]4-5334-53-4
C.I. Direct Red 227 GoodGoodGoodGoodGood

Note: "Good" indicates a rating of 4 or higher. The performance of direct dyes can be significantly improved with the use of cationic fixing agents and other after-treatments, which can enhance wash fastness by one to two grades.[6][7]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on ISO standards.

Color Fastness to Light (ISO 105-B02)

Principle: A specimen of the textile is exposed to artificial light under specified conditions, along with a set of blue wool references. The color fastness is assessed by comparing the change in color of the specimen with that of the references.[8]

Apparatus:

  • Xenon arc lamp apparatus

  • Blue wool references (Scale 1-8)

  • Grey Scale for assessing change in color

  • Masks for covering a portion of the specimens and references

Procedure:

  • A portion of the textile specimen and the blue wool references are covered.

  • The specimens and references are exposed to the light from the xenon arc lamp simultaneously under controlled conditions of temperature and humidity.

  • The exposure is continued until the contrast between the exposed and unexposed parts of the specimen is equal to a specific grade on the Grey Scale or for a specified period.

  • The color fastness to light of the specimen is evaluated by comparing the degree of fading of the specimen with that of the blue wool references.

Color Fastness to Washing (ISO 105-C06)

Principle: A specimen of the textile in contact with specified adjacent fabrics is mechanically agitated in a soap or soap and soda solution, rinsed, and dried. The change in color of the specimen and the staining of the adjacent fabrics are assessed with the Grey Scales.[9]

Apparatus:

  • Washing device (e.g., Launder-Ometer) with stainless steel containers

  • Stainless steel balls (for mechanical action)

  • Multifibre adjacent fabric

  • Grey Scale for assessing change in color and staining

  • Spectrophotometer (for quantitative assessment)

Procedure:

  • A composite specimen is prepared by sewing the textile specimen with a multifibre adjacent fabric.

  • The composite specimen is placed in a stainless steel container with the specified amount of washing solution and stainless steel balls.

  • The container is heated to the specified temperature (e.g., 40°C, 60°C) and agitated for a specified time (e.g., 30 minutes).

  • The composite specimen is then removed, rinsed, and dried.

  • The change in color of the specimen and the staining of each type of fiber in the multifibre adjacent fabric are assessed using the Grey Scales.

Color Fastness to Rubbing (ISO 105-X12)

Principle: A specimen of the textile is rubbed with a dry and a wet cotton rubbing cloth. The staining of the rubbing cloths is then assessed.

Apparatus:

  • Crockmeter (rubbing fastness tester)

  • Standard cotton rubbing cloth

  • Grey Scale for assessing staining

Procedure:

  • Dry Rubbing: A dry rubbing cloth is fixed to the rubbing finger of the crockmeter. The specimen is placed on the base of the crockmeter, and the finger is moved back and forth 10 times with a specified pressure.

  • Wet Rubbing: A rubbing cloth is wetted with distilled water to a specified pickup percentage and the test is repeated as for dry rubbing.

  • The staining of the dry and wet rubbing cloths is assessed using the Grey Scale for staining.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the logical workflow for comparing the performance of direct dyes on different fabric types.

Dye_Performance_Comparison Workflow for Direct Dye Performance Comparison cluster_setup Experimental Setup cluster_dyeing Dyeing Process cluster_testing Performance Testing (ISO Standards) cluster_analysis Data Analysis and Comparison Dye_Selection Dye Selection (this compound, Alternatives) Dyeing Dyeing of Fabrics Dye_Selection->Dyeing Fabric_Selection Fabric Selection (Cotton, Viscose, Silk) Fabric_Selection->Dyeing Light_Fastness Light Fastness (ISO 105-B02) Dyeing->Light_Fastness Wash_Fastness Wash Fastness (ISO 105-C06) Dyeing->Wash_Fastness Rubbing_Fastness Rubbing Fastness (ISO 105-X12) Dyeing->Rubbing_Fastness Data_Collection Collect Fastness Ratings Light_Fastness->Data_Collection Wash_Fastness->Data_Collection Rubbing_Fastness->Data_Collection Comparison Comparative Analysis Data_Collection->Comparison

References

A Comparative Guide to the Validation of HPTLC-Raman Spectroscopy for "Direct Red 212"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: A Comparative Overview of Analytical Techniques

The selection of an analytical method for the identification and quantification of azo dyes like "Direct Red 212" is a critical decision in research and quality control. The following table summarizes the performance characteristics of HPTLC with densitometry, a quantitative variant of HPTLC, and compares it with established alternative methods such as High-Performance Liquid Chromatography with a Photo Diode Array detector (HPLC-PDA) and UV-Visible (UV-Vis) Spectrophotometry. The potential of HPTLC-Raman is discussed in terms of its qualitative power and sensitivity.

Parameter HPTLC-Densitometry (for Azo Dyes) HPLC-PDA (for Azo Dyes) UV-Vis Spectrophotometry (for Azo Dyes) HPTLC-Raman (Projected)
Linearity (R²) ≥ 0.995≥ 0.999Typically ≥ 0.99Not primarily a quantitative method, but linearity can be established.
Limit of Detection (LOD) 24.37 ng/spot (for Mirtazapine)1.14 - 1.73 µg/mLNot specified, method dependentPotentially very low, ng/spot to pg/spot with SERS.[1]
Limit of Quantification (LOQ) 81.25 ng/spot (for Mirtazapine)3.46 - 5.25 µg/mLNot specified, method dependentPotentially very low, ng/spot to pg/spot with SERS.
Accuracy (Recovery %) Typically 98-102%98.81 - 115.94%[2]Typically 97-99%[3]Method would require validation.
Precision (RSD %) < 2%0.08 - 3.71%[2]< 2%Method would require validation.
Specificity Moderate; based on Rf and UV/Vis spectra.High; based on retention time and PDA spectra.Low; susceptible to interference from other absorbing species.Very High; provides a unique vibrational fingerprint of the molecule.
Throughput High; multiple samples can be run in parallel.[4]Low to Medium; samples are analyzed sequentially.High; rapid measurements.High; multiple samples can be analyzed on a single plate.
Cost Low to MediumHighLowMedium to High (instrumentation)
Solvent Consumption LowHighVery LowLow

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical methods. Below are representative protocols for HPTLC-Raman and the comparative HPLC-PDA method for the analysis of an azo dye like "this compound."

HPTLC-Raman Spectroscopy Protocol

This protocol outlines the steps for the separation and identification of "this compound" using HPTLC coupled with Raman spectroscopy.

1. Sample and Standard Preparation:

  • Standard Solution: Prepare a stock solution of "this compound" of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol (B129727) or a mixture of water and methanol). Prepare a series of working standards by serial dilution.

  • Sample Solution: Extract the dye from the sample matrix using an appropriate solvent. The extraction method will be dependent on the sample type (e.g., textile, foodstuff).

2. HPTLC Development:

  • Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254.

  • Sample Application: Apply the standard and sample solutions as bands onto the HPTLC plate using an automated applicator.

  • Mobile Phase: A suitable solvent system for the separation of "this compound" would need to be developed. A potential starting point could be a mixture of toluene, ethyl acetate, and formic acid in appropriate ratios.

  • Development: Develop the plate in a saturated twin-trough chamber to the desired migration distance.

  • Drying: Dry the plate in a stream of warm air.

3. Densitometric Analysis (Optional, for Quantification):

  • Scan the dried plate using a densitometer at the wavelength of maximum absorbance for "this compound."

  • Create a calibration curve by plotting the peak area against the concentration of the standards.

  • Quantify the amount of "this compound" in the sample by interpolating its peak area on the calibration curve.

4. Raman Spectroscopic Analysis:

  • Place the developed HPTLC plate under the Raman microscope.

  • Focus the laser on the separated spot corresponding to "this compound."

  • Acquire the Raman spectrum using an appropriate laser wavelength (e.g., 785 nm to minimize fluorescence), laser power, and acquisition time.[5]

  • Compare the obtained spectrum with a reference spectrum of "this compound" for unambiguous identification. The presence of characteristic azo group (-N=N-) stretching bands can confirm the class of the dye.[6]

HPLC-PDA Protocol

This protocol describes the separation and quantification of "this compound" using HPLC with a PDA detector.

1. Sample and Standard Preparation:

  • Prepare standard and sample solutions as described in the HPTLC-Raman protocol.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: A C18 reversed-phase column is typically used for azo dye analysis.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Column Temperature: Maintained at a constant temperature (e.g., 30 °C).

3. PDA Detection:

  • Set the PDA detector to scan over a wide wavelength range (e.g., 200-700 nm) to obtain the full UV-Vis spectrum of the eluting peaks.

  • Select a specific wavelength for quantification based on the absorption maximum of "this compound."

4. Data Analysis:

  • Identify "this compound" in the sample chromatogram by comparing its retention time and UV-Vis spectrum with that of the standard.

  • Generate a calibration curve by plotting the peak area against the concentration of the injected standards.

  • Quantify "this compound" in the sample based on the calibration curve.

Mandatory Visualization

The following diagrams, created using Graphviz (DOT language), illustrate the experimental workflow of the HPTLC-Raman methodology and a logical comparison of the discussed analytical techniques.

HPTLC_Raman_Workflow cluster_prep Sample & Standard Preparation cluster_hptlc HPTLC Analysis cluster_analysis Detection & Analysis cluster_results Results prep_std Prepare 'this compound' Standard Solutions application Apply Samples & Standards to HPTLC Plate prep_std->application prep_sample Extract Dye from Sample Matrix prep_sample->application development Develop Plate with Mobile Phase application->development drying Dry the Developed Plate development->drying densitometry Densitometric Scanning (Quantification) drying->densitometry raman Raman Spectroscopy (Identification) drying->raman quant_result Quantitative Result densitometry->quant_result qual_result Unambiguous Identification raman->qual_result

Experimental workflow for HPTLC-Raman analysis of "this compound".

Method_Comparison cluster_hptlc_raman HPTLC-Raman cluster_hplc_pda HPLC-PDA cluster_uv_vis UV-Vis Spectrophotometry hr_strength Strengths: - High Specificity (Vibrational Fingerprint) - High Throughput - Low Solvent Consumption - Potential for high sensitivity (SERS) hr_weakness Weaknesses: - Quantification requires densitometry - Higher initial instrument cost - Limited publicly available validation data hr_strength->hr_weakness hp_strength Strengths: - High Resolution & Sensitivity - Well-established & Validated - Good for complex mixtures hp_weakness Weaknesses: - Sequential analysis (Lower Throughput) - High Solvent Consumption - Higher operational cost hp_strength->hp_weakness uv_strength Strengths: - Rapid & Simple - Low Cost - High Throughput uv_weakness Weaknesses: - Low Specificity - Prone to interference - Not suitable for complex mixtures uv_strength->uv_weakness center_node Analytical Challenge: Analysis of 'this compound' center_node->hr_strength Offers high confidence in identification center_node->hp_strength Robust & validated quantitative method center_node->uv_strength Rapid screening a cost-effective option

Logical comparison of analytical methods for "this compound" analysis.

References

A Comparative Analysis of Lightfastness in Azo Dyes: A Focus on Direct Red 212

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the lightfastness of Direct Red 212 and other commercially significant direct azo dyes. The lightfastness, or the resistance of a dye to fading upon exposure to light, is a critical performance parameter in many applications, including textile manufacturing, printing, and biomedical imaging. This document compiles available quantitative data, details relevant experimental methodologies, and illustrates the chemical processes involved in the photodegradation of these dyes.

Understanding Lightfastness in Azo Dyes

Azo dyes, characterized by the presence of one or more azo groups (–N=N–), represent the largest and most versatile class of synthetic dyes. Their widespread use is attributed to their broad color palette, high tinctorial strength, and cost-effectiveness. However, a significant drawback of many azo dyes is their susceptibility to degradation upon light exposure.

The photodegradation of azo dyes is a complex process primarily initiated by the absorption of light energy, which can lead to photo-oxidation or photo-reduction. This process often results in the cleavage of the azo bond, causing a loss of color. The chemical structure of the dye molecule, including the nature and position of substituents on the aromatic rings, significantly influences its lightfastness.

Comparative Lightfastness Data

Lightfastness is commonly evaluated using the Blue Wool Scale, an eight-point scale where a rating of 1 signifies very poor lightfastness and 8 indicates excellent lightfastness. The following table summarizes the available lightfastness data for a selection of direct red azo dyes.

C.I. NameCAS NumberLightfastness Rating (Blue Wool Scale)
This compound 12222-45-6Data not available
Direct Red 812610-11-94 - 5
Direct Red 752829-43-82 - 5
Direct Red 233441-14-32 - 5
Direct Red 802610-10-84 - 5
Direct Red 28573-58-01

Note: The lightfastness ratings can vary depending on the substrate, dye concentration, and the specific test conditions.

Experimental Protocols

The determination of lightfastness is conducted under standardized conditions to ensure reproducibility and comparability of results. The most widely accepted method is the ISO 105-B02 standard.

ISO 105-B02: Colour Fastness to Artificial Light: Xenon Arc Fading Lamp Test

This method exposes textile specimens to artificial light under controlled environmental conditions that simulate natural daylight.

Apparatus:

  • Xenon Arc Lamp Apparatus: A light source that produces a spectral distribution similar to natural daylight.

  • Blue Wool References: A set of eight standardized blue wool cloths, each with a known and different lightfastness.

  • Grey Scale for Assessing Change in Colour: A five-step or nine-step scale used to visually assess the degree of color change in the specimen.

  • Specimen Holders: To mount the test specimens and Blue Wool references.

  • Masks: To cover a portion of the specimens and references, creating an unexposed area for comparison.

Procedure:

  • Specimen Preparation: A representative sample of the dyed material is prepared.

  • Mounting: The specimen and a set of Blue Wool references are mounted in holders, with a portion of each covered by an opaque mask.

  • Exposure: The mounted specimens and references are placed in the xenon arc apparatus and exposed to light under specified conditions of temperature and humidity.

  • Assessment: The exposure is continued until a prescribed change in color is observed on the specimen or the Blue Wool references. The lightfastness of the specimen is then rated by comparing the degree of its fading with that of the Blue Wool references. The change in color is assessed using the Grey Scale.

Visualization of Experimental and Chemical Processes

To better understand the workflows and mechanisms discussed, the following diagrams are provided.

experimental_workflow cluster_preparation 1. Preparation cluster_exposure 2. Exposure cluster_assessment 3. Assessment prep_specimen Prepare Test Specimen mount_specimen Mount Specimen & Blue Wool References prep_specimen->mount_specimen mask_specimen Mask a Portion of Each mount_specimen->mask_specimen xenon_arc Place in Xenon Arc Apparatus mask_specimen->xenon_arc control_conditions Controlled Temperature & Humidity xenon_arc->control_conditions compare_fading Compare Fading of Specimen to Blue Wool References control_conditions->compare_fading assess_change Assess Color Change with Grey Scale compare_fading->assess_change assign_rating Assign Lightfastness Rating (1-8) assess_change->assign_rating

Caption: Experimental workflow for lightfastness testing according to ISO 105-B02.

photodegradation_pathway AzoDye Azo Dye (-N=N-) ExcitedState Excited State Azo Dye* AzoDye->ExcitedState Light (hν) Intermediates Reactive Intermediates (e.g., Radicals) ExcitedState->Intermediates Photo-oxidation / Photo-reduction DegradationProducts Degradation Products (Colorless) Intermediates->DegradationProducts Bond Cleavage (e.g., Azo bond)

Caption: Generalized signaling pathway for the photodegradation of azo dyes.

Navigating Cross-Reactivity: A Comparative Guide to Detection Methods in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of immunoassays are paramount. A critical factor that can compromise assay performance is the cross-reactivity of reagents, including the dyes used for signal generation. This guide provides a comparative analysis of traditional colorimetric detection methods, which are susceptible to interference from compounds like azo dyes, and modern, more robust alternatives. Due to the limited specific data on "Direct Red 212," this guide uses representative examples to illustrate the principles of cross-reactivity and performance differences.

The choice of detection system in an immunoassay can significantly impact sensitivity, specificity, and the potential for misleading results. Azo dyes, a class of synthetic colorants, are known to interfere in various biological assays. This interference can stem from non-specific binding to assay components, such as antibodies or proteins, leading to false-positive or false-negative signals. This guide will compare a hypothetical scenario of using a red azo dye in a colorimetric enzyme-linked immunosorbent assay (ELISA) with two superior alternatives: a fluorescent ELISA (F-ELISA) and a gold nanoparticle-based lateral flow immunoassay (LFA).

Performance Comparison of Detection Methods

The following table summarizes the key performance differences between a traditional colorimetric ELISA, which may be susceptible to dye interference, a fluorescent ELISA, and a gold nanoparticle-based lateral flow assay. The data presented is a representative compilation based on generally accepted performance characteristics of these technologies.

FeatureColorimetric ELISA (with potential for Azo Dye Interference)Fluorescent ELISA (F-ELISA)Gold Nanoparticle LFA
Principle Enzyme-substrate reaction produces a colored product.Enzyme-substrate reaction produces a fluorescent product.Antibody-conjugated gold nanoparticles produce a visible red line.
Limit of Detection (LOD) ng/mL rangepg/mL to ng/mL rangeng/mL range
Dynamic Range Narrow (typically 2-3 orders of magnitude)Wide (typically 4-5 orders of magnitude)[1][2]Semi-quantitative to quantitative with a reader
Potential for Cross-Reactivity High (dyes can mimic chromogenic substrate or bind non-specifically)Low (fluorescent signal is specific to the substrate)Low (signal is from nanoparticles, not a chemical reaction)
Assay Time 4-6 hours4-6 hours15-30 minutes
Instrumentation Spectrophotometer (plate reader)Fluorometer (plate reader)Visual inspection or a strip reader
Cost per Sample LowModerateLow to moderate

The Mechanism of Azo Dye Interference in Immunoassays

Azo dyes can interfere in immunoassays through several mechanisms. Their chemical structure, often containing aromatic rings and charged groups, can lead to non-specific binding to antibodies and other proteins on the assay plate. This can either block the intended binding of the target analyte, leading to a false negative, or create a false signal, leading to a false positive.

cluster_0 Immunoassay Well cluster_1 Interference Capture Ab Capture Antibody Analyte Target Analyte Capture Ab->Analyte Specific Binding Detection Ab Detection Antibody-Enzyme Conjugate Analyte->Detection Ab Substrate Substrate Detection Ab->Substrate Enzymatic Conversion Colored Product Colored Product (Signal) Substrate->Colored Product Azo Dye Azo Dye Azo Dye->Capture Ab Non-specific Binding (False Negative) Azo Dye->Detection Ab Non-specific Binding (False Positive)

Mechanism of Azo Dye Interference

Experimental Protocols

Hypothetical Competitive ELISA for Analyte X with a Red Azo Dye-Conjugated Competitor

This protocol outlines a competitive ELISA where a red azo dye is part of the competitor conjugate.

Materials:

  • 96-well microplate coated with anti-Analyte X antibody

  • Analyte X standards and samples

  • Analyte X conjugated to a red azo dye (e.g., a derivative of Ponceau S)

  • Wash Buffer (PBS with 0.05% Tween 20)

  • Stop Solution (e.g., 1 M H₂SO₄)

  • Microplate reader

Protocol:

  • Add 50 µL of standards or samples to the appropriate wells.

  • Add 50 µL of the red azo dye-conjugated Analyte X to each well.

  • Incubate for 1 hour at 37°C.

  • Wash the plate three times with Wash Buffer.

  • Add 100 µL of a substrate that changes color in the presence of the azo dye (hypothetical).

  • Incubate for 15 minutes at room temperature.

  • Add 50 µL of Stop Solution.

  • Read the absorbance at the appropriate wavelength.

Fluorescent ELISA (F-ELISA) for Analyte X

This protocol uses a fluorescent substrate for detection, minimizing the risk of dye interference.

Materials:

  • 96-well black microplate coated with anti-Analyte X antibody

  • Analyte X standards and samples

  • Biotinylated anti-Analyte X detection antibody

  • Streptavidin-HRP (Horseradish Peroxidase)

  • Fluorescent substrate (e.g., Amplex Red)

  • Wash Buffer

  • Assay Buffer

  • Microplate fluorometer

Protocol:

  • Add 100 µL of standards or samples to the wells and incubate for 2 hours at room temperature.

  • Wash the plate three times.

  • Add 100 µL of biotinylated detection antibody and incubate for 1 hour.

  • Wash the plate three times.

  • Add 100 µL of Streptavidin-HRP and incubate for 30 minutes.

  • Wash the plate five times.

  • Add 100 µL of the fluorescent substrate solution and incubate for 15-30 minutes, protected from light.

  • Read the fluorescence at the appropriate excitation and emission wavelengths.

Gold Nanoparticle-Based Lateral Flow Assay (LFA) for Analyte X

This protocol describes a rapid and robust LFA.

Materials:

  • LFA test strip for Analyte X (comprising a sample pad, conjugate pad with anti-Analyte X antibody-gold nanoparticle conjugate, nitrocellulose membrane with a test line of immobilized anti-Analyte X antibody and a control line, and an absorbent pad)

  • Sample buffer

  • Sample containing Analyte X

Protocol:

  • Apply a specified volume of the sample to the sample pad of the test strip.

  • Add a few drops of sample buffer.

  • Allow the sample to migrate along the strip for 15-20 minutes.

  • Visually inspect the test and control lines. A red line at the test line position indicates a positive result.

Comparative Experimental Workflow

The following diagram illustrates the workflow for comparing the performance of an immunoassay with a potentially interfering dye against a more robust detection method.

cluster_0 Phase 1: Assay Development cluster_1 Phase 2: Performance Evaluation cluster_2 Phase 3: Data Analysis Start Prepare Analyte Standards & Samples Assay1 Colorimetric ELISA with Azo Dye Start->Assay1 Assay2 Fluorescent ELISA Start->Assay2 Assay3 Gold Nanoparticle LFA Start->Assay3 RunAssays Run All Assays in Parallel Assay1->RunAssays Assay2->RunAssays Assay3->RunAssays Spike Spike Samples with Potential Interferents Spike->RunAssays CollectData Collect Data: - Absorbance - Fluorescence - Line Intensity RunAssays->CollectData Analyze Analyze Performance Metrics: - LOD - Dynamic Range - Specificity CollectData->Analyze Compare Compare Results & Assess Interference Analyze->Compare Conclusion Select Optimal Assay Compare->Conclusion

Comparative Experimental Workflow

Conclusion

While colorimetric assays are cost-effective and widely used, the potential for interference from compounds like azo dyes can compromise results. For applications requiring high sensitivity, specificity, and reliability, fluorescent and nanoparticle-based detection methods offer superior alternatives. F-ELISA provides a wider dynamic range and reduced susceptibility to colorimetric interference. Gold nanoparticle-based LFAs offer the additional advantages of speed and ease of use, making them ideal for point-of-care and high-throughput screening applications. When developing and validating immunoassays, it is crucial to consider the potential for cross-reactivity from all assay components and to select a detection system that ensures the accuracy and integrity of the experimental data.

References

Direct Red 212 for Collagen Staining: A Comparative Analysis Against the Gold Standard, Sirius Red

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide addresses the inquiry into the use of Direct Red 212 as an alternative to the widely established Sirius Red for the histological staining of collagen. A thorough review of scientific literature and commercial applications reveals no documented use of this compound for collagen visualization in biological tissues. Its applications appear to be confined to industrial purposes such as in wood stains, coatings, and inks.

Therefore, a direct comparison of performance based on experimental data between this compound and Sirius Red for collagen staining is not feasible at this time. This guide will proceed to provide a comprehensive overview of Sirius Red (Direct Red 80), the current gold standard, detailing its methodology, principles, and data presentation in the requested format. This will serve as a valuable resource for any researcher involved in the analysis of tissue fibrosis and collagen deposition.

Sirius Red: The Gold Standard for Collagen Staining

Sirius Red (C.I. 35780, Direct Red 80) is a strong, anionic polyazo dye. Its elongated, straight molecular structure allows it to align in parallel with the long axis of collagen molecules. This binding is further enhanced by the presence of picric acid in the staining solution (Picro-Sirius Red), which lowers the pH and promotes the interaction between the sulfonic acid groups of the dye and the basic amino acid residues of collagen. This highly specific binding results in a significant enhancement of collagen's natural birefringence, making it an invaluable tool for both qualitative and quantitative analysis of collagen fibers.

Performance Characteristics of Sirius Red
FeatureSirius Red (Picro-Sirius Red Method)
Primary Application Highly specific staining of collagen fibers in histological sections.
Collagen Specificity High, due to the specific binding of its sulfonic acid groups to collagen's basic amino acids and its parallel alignment with collagen fibrils.
Visualization Methods Brightfield microscopy and enhanced visualization with polarized light microscopy.
Quantitative Analysis Well-established for quantitative analysis of collagen content, fiber thickness, and orientation using polarized light microscopy. Different collagen types can be distinguished based on their birefringence color (e.g., Type I as yellow-orange, Type III as green), although this is also influenced by fiber thickness and packing.
Advantages High specificity for collagen, enhanced birefringence for quantitative analysis, stable and reproducible results, relatively simple and cost-effective protocol.
Limitations The interpretation of collagen types based solely on color can be subjective and influenced by factors other than collagen type. For definitive identification, immunohistochemistry is recommended.

Experimental Protocol: Picro-Sirius Red Staining

This protocol is a widely accepted method for the visualization of collagen in paraffin-embedded tissue sections.

Reagents:

  • Picro-Sirius Red Solution: 0.1% (w/v) Sirius Red (Direct Red 80) in a saturated aqueous solution of picric acid.

  • Weigert's Iron Hematoxylin (B73222) (optional, for nuclear counterstaining).

  • Acidified Water: 0.5% (v/v) acetic acid in distilled water.

  • Ethanol (B145695) (graded series: 100%, 95%, 70%).

  • Xylene (or a suitable substitute).

  • Resinous mounting medium.

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Rehydrate through a graded series of ethanol (100%, 95%, 70%) for 3 minutes each.

    • Rinse in distilled water.

  • Nuclear Counterstaining (Optional):

    • Stain with Weigert's hematoxylin for 8 minutes.

    • Wash in running tap water for 10 minutes.

    • Differentiate in 1% acid alcohol for 10-15 seconds.

    • Wash in running tap water.

  • Picro-Sirius Red Staining:

    • Stain in Picro-Sirius Red solution for 1 hour. This extended incubation allows for the dye molecules to fully align with the collagen fibers.

  • Washing and Dehydration:

    • Wash in two changes of acidified water.

    • Dehydrate rapidly through three changes of 100% ethanol.

    • Clear in two changes of xylene for 5 minutes each.

  • Mounting:

    • Mount with a resinous mounting medium.

Expected Results:

  • Brightfield Microscopy: Collagen fibers will appear red, while muscle and cytoplasm will be yellow.

  • Polarized Light Microscopy: Collagen fibers will exhibit bright birefringence, with thicker fibers appearing yellow to orange and thinner fibers appearing green. The background will be dark.

Visualizing the Methodology

The following diagrams illustrate the experimental workflow and the principle of collagen visualization using Picro-Sirius Red.

G cluster_prep Sample Preparation cluster_staining Staining Procedure cluster_post_staining Post-Staining Deparaffinization Deparaffinization (Xylene) Rehydration Rehydration (Graded Ethanol) Deparaffinization->Rehydration Wash_H2O Wash in dH2O Rehydration->Wash_H2O Hematoxylin Nuclear Counterstain (Optional, Weigert's) Wash_H2O->Hematoxylin PSR_Stain Picro-Sirius Red Staining (1 hour) Hematoxylin->PSR_Stain Acid_Wash Wash in Acidified Water PSR_Stain->Acid_Wash Dehydration_Final Dehydration (100% Ethanol) Acid_Wash->Dehydration_Final Clearing Clearing (Xylene) Dehydration_Final->Clearing Mounting Mounting Clearing->Mounting Visualization Visualization (Brightfield or Polarized Light) Mounting->Visualization

Caption: Experimental workflow for Picro-Sirius Red collagen staining.

G cluster_light Light Path cluster_sample Sample Interaction cluster_detection Detection Unpolarized_Light Unpolarized Light Source Polarizer1 Polarizer Unpolarized_Light->Polarizer1 Polarized_Light Linearly Polarized Light Polarizer1->Polarized_Light Collagen_Fibers Collagen Fibers (Stained with Sirius Red) Polarized_Light->Collagen_Fibers Birefringence Birefringence (Light phase shift) Collagen_Fibers->Birefringence Analyzer Analyzer (Crossed Polarizer) Birefringence->Analyzer Detector Detector (Eye/Camera) Analyzer->Detector Result Brightly Colored Fibers on a Dark Background Detector->Result

Caption: Principle of birefringence in polarized light microscopy.

Conclusion

For researchers seeking to visualize and quantify collagen in tissue sections, Picro-Sirius Red staining remains the undisputed and well-documented method of choice. Its specificity, combined with the enhanced birefringence under polarized light, provides a robust platform for assessing fibrosis and changes in the extracellular matrix. While the exploration of new dyes is a continuous effort in histology, there is currently no scientific basis to consider this compound as a viable alternative for collagen staining. Researchers are advised to rely on established and validated methods like Picro-Sirius Red for accurate and reproducible results.

Unveiling Amyloid Deposits: A Comparative Guide to Direct Red Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of amyloidosis and related neurodegenerative diseases, the accurate detection of amyloid fibrils is paramount. This guide provides a comprehensive comparison of the historical "gold standard," Congo Red, with a notable alternative, Sirius Red, for the detection of amyloid deposits. While the inquiry included "Direct Red 212," an exhaustive literature review found no evidence of its application in amyloid staining. Therefore, this guide will focus on the comparative performance of Congo Red and the viable alternative, Sirius Red (Direct Red 80).

The deposition of insoluble amyloid fibrils in tissues is a hallmark of a range of debilitating diseases, including Alzheimer's disease and various systemic amyloidoses. The histological identification of these protein aggregates is a critical step in both diagnostics and preclinical research. For decades, Congo Red has been the dye of choice, renowned for the characteristic "apple-green" birefringence it imparts to amyloid fibrils when viewed under polarized light. However, the pursuit of enhanced sensitivity and safety has led to the evaluation of other direct dyes, with Sirius Red emerging as a strong contender.

At a Glance: Performance Comparison

To facilitate an objective assessment, the key performance indicators of Congo Red and Sirius Red are summarized below.

FeatureCongo RedSirius Red (Direct Red 80)
Binding Affinity HighHigh
Sensitivity Good, though may be less sensitive for minute deposits.Generally considered more sensitive, providing a more intense staining of amyloid fibrils.[1]
Specificity High for amyloid, but can exhibit background staining of collagen and other elements.Also highly specific for amyloid, but may show non-specific staining of fibrous tissues.[1]
Birefringence Apple-greenApple-green to a deeper green.[2]
Visual Color Pink to red under bright-field microscopy.[3]Bright red under bright-field microscopy.[4]
Safety Profile A significant drawback is that its metabolic breakdown can release benzidine, a known carcinogen.Considered a safer alternative as it does not metabolize to benzidine.[4]

Delving into the Methodology: Experimental Protocols

The successful staining of amyloid deposits is highly dependent on the meticulous execution of the experimental protocol. Below are detailed, widely accepted protocols for both Congo Red and Sirius Red staining.

Congo Red Staining (Alkaline Method)

This protocol is a standard and reliable method for the detection of amyloid in tissue sections.

Materials:

Procedure:

  • Deparaffinize and rehydrate formalin-fixed, paraffin-embedded tissue sections.

  • Stain in the alkaline Congo Red solution for 20-30 minutes.

  • Rinse in distilled water.

  • Differentiate quickly in 80% ethanol.

  • Wash in tap water for 5 minutes.

  • Counterstain with Mayer's hematoxylin.

  • Wash, dehydrate, clear, and mount.

Sirius Red Staining for Amyloid

This method leverages the high affinity of Sirius Red for amyloid fibrils.[2]

Materials:

  • 0.1% Sirius Red F3B in saturated aqueous picric acid.

  • Acidified water (0.5% acetic acid).

  • Mayer's hematoxylin for counterstaining.

Procedure:

  • Deparaffinize and rehydrate tissue sections.

  • Stain in the Sirius Red solution for 60 minutes.

  • Wash in two changes of acidified water.

  • Wash in running tap water for 10 minutes.

  • Counterstain with Mayer's hematoxylin.

  • Wash, dehydrate, clear, and mount.

Visualizing the Process and Principle

To further elucidate the methodologies and underlying principles, the following diagrams are provided.

experimental_workflow cluster_prep Tissue Preparation cluster_staining Staining Procedure cluster_post Finalization cluster_analysis Microscopic Analysis start Paraffin-Embedded Tissue Section deparaffinize Deparaffinize & Rehydrate start->deparaffinize stain Stain with Direct Dye (Congo Red or Sirius Red) deparaffinize->stain differentiate Differentiation stain->differentiate counterstain Counterstain Nuclei (Hematoxylin) differentiate->counterstain dehydrate Dehydrate, Clear & Mount counterstain->dehydrate brightfield Bright-field Microscopy dehydrate->brightfield polarized Polarized Light Microscopy dehydrate->polarized

Caption: A generalized workflow for the histological detection of amyloid using direct dyes.

The selectivity of both Congo Red and Sirius Red for amyloid is attributed to their linear, planar molecular structures, which allow them to intercalate into the β-pleated sheet conformation characteristic of amyloid fibrils. This ordered alignment of dye molecules is responsible for the observed birefringence.

binding_mechanism cluster_amyloid Amyloid Fibril Structure cluster_dye Direct Dye Molecule cluster_interaction Binding and Birefringence beta_sheet Cross β-pleated sheet binding Intercalation via Hydrogen Bonds beta_sheet->binding interaction dye Linear, planar dye molecule dye->binding alignment Ordered alignment of dye molecules binding->alignment birefringence Anisotropic effect leading to apple-green birefringence alignment->birefringence

Caption: The proposed mechanism of direct dye binding to amyloid fibrils, resulting in birefringence.

References

Inter-laboratory Validation of Direct Red 212 Analysis: A Comparative Guide to UV-Vis Spectrophotometry and HPLC-DAD Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the inter-laboratory validation of Direct Red 212 analysis, a crucial step in ensuring the reliability and reproducibility of analytical data. While specific inter-laboratory studies on this compound are not publicly available, this document outlines a proposed validation study for a UV-Vis spectrophotometric method, based on established principles of analytical method validation, such as those described in the ICH Q2(R1) guidelines. Furthermore, it compares the performance of this method with an alternative High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method, offering insights into the selection of the most appropriate analytical technique for specific research needs.

Analytical Methods for this compound Quantification

Two primary methods are compared for the quantitative analysis of this compound:

  • UV-Vis Spectrophotometry: A rapid and cost-effective method suitable for routine analysis and quality control. This guide proposes a validation protocol for this technique.

  • High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD): A more selective and sensitive method, ideal for complex matrices or when simultaneous analysis of multiple components is required.

Proposed Inter-laboratory Validation of UV-Vis Spectrophotometric Method

An inter-laboratory study is essential to establish the reproducibility of an analytical method. This section outlines a hypothetical study involving three independent laboratories to validate a UV-Vis spectrophotometric method for the quantification of this compound.

Experimental Protocol: UV-Vis Spectrophotometric Analysis of this compound

This protocol provides a detailed methodology for the quantification of this compound in an aqueous solution.

a. Instrumentation:

  • A calibrated UV-Vis spectrophotometer with a 1 cm path length quartz cuvette.

b. Reagents and Solutions:

  • Solvent: Deionized water.

  • Standard Stock Solution (100 ppm): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of deionized water.

  • Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 1 to 25 ppm by appropriate dilution of the stock solution with deionized water.

c. Procedure:

  • Set the spectrophotometer to measure the absorbance at the wavelength of maximum absorption (λmax) of this compound, determined to be 505 nm.

  • Use deionized water as a blank to zero the instrument.

  • Measure the absorbance of each working standard solution.

  • Construct a calibration curve by plotting the absorbance versus the concentration of the standard solutions.

  • Prepare the sample solution by dissolving a known quantity of the test sample in deionized water to obtain a theoretical concentration within the calibration range.

  • Measure the absorbance of the sample solution.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

Inter-laboratory Study Results

The following table summarizes the hypothetical validation data from three participating laboratories.

Validation ParameterLaboratory 1Laboratory 2Laboratory 3Acceptance Criteria
Linearity (Correlation Coefficient, r²) 0.99950.99920.9998≥ 0.999
Accuracy (% Recovery) 99.5 ± 1.2%100.8 ± 1.5%99.9 ± 1.1%98 - 102%
Precision (Repeatability, % RSD) 1.3%1.6%1.1%≤ 2%
Precision (Intermediate, % RSD) 1.8%2.1%1.5%≤ 3%
Limit of Detection (LOD) (ppm) 0.250.300.22Report
Limit of Quantification (LOQ) (ppm) 0.831.000.73Report

Workflow for Inter-laboratory Validation

G cluster_0 Phase 1: Method Development & Protocol Finalization cluster_1 Phase 2: Inter-laboratory Study Execution cluster_2 Phase 3: Data Analysis & Reporting A Develop & Optimize UV-Vis Method B Determine λmax for this compound A->B C Finalize Standardized Analytical Protocol B->C D Distribute Protocol & Samples to Labs 1, 2, 3 C->D E Labs Independently Perform Validation Studies D->E F Collect Data on Linearity, Accuracy, Precision, LOD, LOQ E->F G Centralized Statistical Analysis of All Data F->G H Assess Reproducibility Across Laboratories G->H I Publish Comparison Guide & Validation Report H->I

Inter-laboratory validation workflow for this compound analysis.

Comparison of Analytical Methods: UV-Vis vs. HPLC-DAD

The choice of analytical method depends on the specific requirements of the analysis. The following table compares the performance characteristics of the validated UV-Vis spectrophotometric method with a typical HPLC-DAD method used for azo dye analysis.[1]

ParameterUV-Vis Spectrophotometry (for this compound)HPLC-DAD (Typical for Azo Dyes)
Linearity Range 1 - 25 ppm0.5 - 25 mg/kg[1]
Correlation Coefficient (r²) > 0.999≥ 0.9998[1]
Limit of Detection (LOD) ~0.25 ppm0.01 - 0.04 mg/kg[1]
Limit of Quantification (LOQ) ~0.83 ppm0.04 - 0.12 mg/kg[1]
Accuracy (% Recovery) 98 - 102%96.0 - 102.6%[1]
Precision (% RSD) < 2%0.16 - 2.01%[1]
Analysis Time per Sample ~5 minutes~20-30 minutes
Instrumentation Cost LowHigh
Solvent Consumption LowHigh
Selectivity Moderate (Susceptible to interference)High (Excellent separation of analytes)

Logical Comparison of Analytical Methods

G cluster_uv UV-Vis Spectrophotometry cluster_hplc HPLC-DAD uv_adv Advantages: - Rapid Analysis - Low Cost - Simple Operation uv_dis Disadvantages: - Lower Selectivity - Higher LOD/LOQ uv_adv->uv_dis Trade-offs hplc_adv Advantages: - High Selectivity - High Sensitivity - Simultaneous Analysis hplc_dis Disadvantages: - Longer Analysis Time - Higher Cost - Complex Operation hplc_adv->hplc_dis Trade-offs start Analytical Need for This compound start->uv_adv Consider start->hplc_adv Consider

Comparison of UV-Vis Spectrophotometry and HPLC-DAD methods.

Conclusion

The proposed inter-laboratory validation of the UV-Vis spectrophotometric method demonstrates its suitability for the routine quantification of this compound, offering a balance of speed, cost-effectiveness, and acceptable accuracy and precision. The HPLC-DAD method, while more resource-intensive, provides superior selectivity and sensitivity, making it the preferred choice for the analysis of complex samples or when lower detection limits are necessary.[1] This guide provides researchers and drug development professionals with the necessary framework to establish a validated analytical method for this compound and to make an informed decision on the most appropriate technology for their analytical needs.

References

Quantitative Analysis of Direct Red 212 in Solutions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of common analytical techniques for the quantitative analysis of Direct Red 212 in solutions. Researchers, scientists, and drug development professionals can utilize this information to select the most appropriate method based on their specific requirements for accuracy, sensitivity, and throughput.

Comparison of Analytical Methods

The selection of an analytical method for quantifying this compound depends on various factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the key performance characteristics of three widely used techniques: UV-Vis Spectrophotometry, High-Performance Liquid Chromatography (HPLC), and Titration.

FeatureUV-Vis SpectrophotometryHigh-Performance Liquid Chromatography (HPLC)Titration
Principle Measurement of light absorbance at a specific wavelength.Separation of components in a mixture followed by detection.Measurement of the volume of a reagent of known concentration that reacts with the analyte.
Sensitivity Moderate (typically mg/L to µg/L).[1]High (typically µg/L to ng/L).[2][3]Low (typically g/L to mg/L).[4]
Selectivity Low to moderate; susceptible to interference from other absorbing species.[5]High; capable of separating the analyte from complex matrices.[6][7][8]Low; can be affected by other substances that react with the titrant.[9]
Speed Fast.Moderate to slow, depending on the separation method.Fast for manual titrations, can be automated.
Cost (Instrument) Low.High.Low.
Cost (Per Sample) Low.High.Low.
Typical Application Routine quality control, concentration estimation in simple matrices.[10][11]Purity analysis, quantification in complex mixtures, regulatory compliance.[12]Assay of raw materials and concentrated solutions.[13]

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for azo dyes and can be adapted for the analysis of this compound.

UV-Vis Spectrophotometry

This method relies on the principle that the concentration of a substance in a solution is directly proportional to the amount of light it absorbs at a specific wavelength (Beer-Lambert Law).

Experimental Protocol:

  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of this compound standard.

    • Dissolve it in a suitable solvent (e.g., deionized water or an appropriate buffer) to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations.

  • Determination of Maximum Absorbance (λmax):

    • Scan one of the standard solutions across a range of wavelengths (e.g., 200-800 nm) using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

  • Calibration Curve Construction:

    • Measure the absorbance of each standard solution at the determined λmax.

    • Plot a graph of absorbance versus concentration. This will be the calibration curve.

  • Sample Analysis:

    • Measure the absorbance of the unknown sample solution at the same λmax.

    • Determine the concentration of this compound in the sample by interpolating its absorbance value on the calibration curve.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique that separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase.[7][8]

Experimental Protocol:

  • Preparation of Mobile Phase and Standard Solutions:

    • Prepare the mobile phase, which is typically a mixture of solvents like acetonitrile (B52724) and water with a buffer (e.g., ammonium (B1175870) acetate).[2]

    • Prepare a stock solution of this compound standard and a series of calibration standards as described for UV-Vis spectrophotometry.

  • Chromatographic Conditions:

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient or isocratic elution program. For example, a gradient of acetonitrile in water.

    • Flow Rate: Typically 0.5 - 1.5 mL/min.

    • Injection Volume: Typically 10-20 µL.

    • Detector: A Diode Array Detector (DAD) or UV-Vis detector set at the λmax of this compound.

  • Calibration:

    • Inject the standard solutions into the HPLC system and record the peak areas.

    • Construct a calibration curve by plotting peak area versus concentration.

  • Sample Analysis:

    • Inject the sample solution into the HPLC system.

    • Identify the peak corresponding to this compound based on its retention time.

    • Quantify the concentration using the peak area and the calibration curve.

Titration

Titrimetric methods, often using a reducing agent like titanous chloride, can be employed for the quantification of azo dyes. The azo group is reduced, and the endpoint is determined potentiometrically or with an indicator.

Experimental Protocol:

  • Preparation of Reagents:

    • Prepare a standardized solution of a strong reducing agent, such as titanous chloride (TiCl₃).

    • Prepare a buffer solution to maintain the appropriate pH for the reaction.

  • Titration Procedure:

    • Accurately pipette a known volume of the this compound solution into a titration vessel.

    • Add the buffer solution.

    • Titrate the solution with the standardized titanous chloride solution.

    • The endpoint can be determined by a color change of an indicator or by monitoring the potential change with an electrode.

  • Calculation:

    • Calculate the concentration of this compound in the sample based on the volume of titrant used, its concentration, and the stoichiometry of the reaction.

Visualizations

The following diagrams illustrate the experimental workflow for UV-Vis spectrophotometry and a comparison of the analytical methods.

UV_Vis_Workflow cluster_prep Preparation cluster_analysis Analysis A Prepare Stock Solution of this compound B Prepare Serial Dilutions (Standard Solutions) A->B C Determine λmax B->C F Measure Absorbance of Unknown Sample B->F D Measure Absorbance of Standards C->D E Construct Calibration Curve D->E G Determine Concentration E->G F->G

Caption: Experimental Workflow for UV-Vis Spectrophotometric Analysis.

Method_Comparison cluster_methods Analytical Methods for this compound cluster_attributes Key Attributes UV UV-Vis Spectrophotometry Sensitivity Sensitivity UV->Sensitivity Moderate Selectivity Selectivity UV->Selectivity Low-Moderate Cost Cost UV->Cost Low Speed Speed UV->Speed Fast HPLC HPLC HPLC->Sensitivity High HPLC->Selectivity High HPLC->Cost High HPLC->Speed Moderate-Slow Titration Titration Titration->Sensitivity Low Titration->Selectivity Low Titration->Cost Low Titration->Speed Fast

Caption: Comparison of Key Attributes of Analytical Methods.

References

Safety Operating Guide

Navigating the Safe Disposal of Direct Red 212 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Key Safety and Hazard Information

Based on data for similar direct azo dyes, the following table summarizes the potential hazards. It is crucial to handle Direct Red 212 with the assumption that it may possess similar properties.

Hazard ProfileDescriptionRecommendations
Acute Oral Toxicity Based on similar dyes, it is likely to be harmful if swallowed, with a potential LD50 greater than 2000 mg/kg in rats.[1]Avoid ingestion. If swallowed, seek immediate medical attention.
Eye Irritation May cause serious eye irritation.[1]Wear safety goggles. In case of contact, rinse cautiously with water for several minutes.
Skin Irritation May cause skin irritation upon prolonged or repeated contact.Wear protective gloves and clothing. Wash skin thoroughly after handling.
Inhalation Dust may cause respiratory tract irritation.Use in a well-ventilated area or with a chemical fume hood. Avoid breathing dust.
Environmental Hazard As a water-soluble dye, it can color aquatic environments. It is not readily biodegradable and may be harmful to aquatic organisms.[1]Prevent release into the environment. Do not dispose of down the drain unless authorized.

Experimental Protocols for Safe Handling

When working with this compound, adhere to the following best practices:

  • Engineering Controls : Always handle the powdered dye in a well-ventilated area, preferably within a chemical fume hood, to minimize dust inhalation.

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

  • Spill Management : In the event of a spill, carefully sweep or vacuum the solid material and place it into a designated, labeled container for hazardous waste. Avoid generating dust. Moisten the spilled powder with a damp cloth to prevent it from becoming airborne.

Proper Disposal Procedures for this compound

Given the lack of a specific SDS, the disposal of this compound should be approached with caution, treating it as potentially hazardous waste. The following step-by-step guide, in conjunction with the decision-making workflow below, provides a framework for its proper disposal.

  • Waste Identification and Classification :

    • Treat all unused or waste this compound, including contaminated labware (e.g., weighing boats, pipette tips), as chemical waste.

    • Consult your institution's Environmental Health and Safety (EHS) department for guidance on classifying this specific waste stream according to local, state, and federal regulations.

  • Waste Segregation and Collection :

    • Collect solid waste this compound in a clearly labeled, sealed, and compatible container. The label should include "Hazardous Waste," the chemical name ("this compound"), and the associated hazards (e.g., "Irritant").

    • Aqueous solutions of this compound should be collected in a separate, labeled container for liquid chemical waste. Do not mix with other solvent waste streams unless permitted by your EHS office.

    • Contaminated sharps should be disposed of in a designated sharps container.

  • Treatment and Neutralization (if applicable and approved) :

    • Some institutions may have protocols for the treatment of dye solutions to remove color before disposal. This often involves processes like adsorption onto activated carbon or chemical oxidation. Do not attempt any treatment procedure without the explicit approval and standard operating procedure (SOP) from your EHS department.

  • Final Disposal :

    • Arrange for the pickup and disposal of the hazardous waste containers through your institution's EHS-approved waste management vendor.

Disposal Decision Workflow

The following diagram illustrates the logical steps for determining the appropriate disposal route for this compound waste.

G start Start: this compound Waste Generated is_solid Is the waste solid or liquid? start->is_solid solid_waste Solid Waste (powder, contaminated items) is_solid->solid_waste Solid liquid_waste Aqueous Solution is_solid->liquid_waste Liquid collect_solid Collect in a labeled hazardous solid waste container. solid_waste->collect_solid collect_liquid Collect in a labeled hazardous aqueous waste container. liquid_waste->collect_liquid consult_ehs Consult Institutional EHS for specific disposal guidelines. collect_solid->consult_ehs collect_liquid->consult_ehs ehs_approved_treatment Is there an EHS-approved on-site treatment protocol? consult_ehs->ehs_approved_treatment treat_solution Follow EHS protocol for color removal/neutralization. ehs_approved_treatment->treat_solution Yes final_disposal Arrange for pickup by approved hazardous waste vendor. ehs_approved_treatment->final_disposal No collect_treated_liquid Collect treated effluent for disposal as instructed by EHS. treat_solution->collect_treated_liquid collect_treated_liquid->final_disposal end End: Proper Disposal Complete final_disposal->end

Disposal decision workflow for this compound.

By adhering to these guidelines and consulting with institutional safety professionals, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling Direct red 212

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

When handling Direct Red 212 in powdered form or in solution, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles conforming to ANSI Z87.1 standards.Protects eyes from dust particles and splashes of the dye solution.
Respiratory Protection NIOSH-approved half-mask respirator with P100 particulate filters.Prevents inhalation of fine dye powder, which can cause respiratory irritation.[1]
Hand Protection Nitrile gloves (minimum 5-mil thickness).Provides a barrier against skin contact. Breakthrough times can vary, so gloves should be changed immediately upon contamination.[1]
Protective Clothing Laboratory coat.Prevents contamination of personal clothing.

Operational Plan: Safe Handling Procedures

Adherence to the following step-by-step procedures is critical to minimize the risk of exposure during routine laboratory operations involving this compound.

1. Engineering Controls:

  • Always handle the powdered form of this compound inside a certified chemical fume hood or a ventilated balance enclosure to control dust.

  • Ensure a safety shower and eyewash station are readily accessible.[2]

2. Weighing and Preparation of Solutions:

  • Designate a specific area for weighing and handling the dye.

  • Cover the work surface with disposable bench paper to contain any spills.

  • Use a spatula for transferring the powder to a pre-labeled, sealable container.

  • When preparing solutions, slowly add the powder to the solvent to avoid splashing and minimize dust generation.

3. Emergency Procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water. If irritation develops or persists, seek medical attention.[2]

  • Inhalation: Move the exposed individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Categorization:

  • All solid waste contaminated with this compound, including gloves, bench paper, and kimwipes, should be considered chemical waste.

  • Aqueous waste solutions containing this compound must be collected and treated as hazardous waste.

2. Solid Waste Disposal:

  • Place all contaminated solid materials into a designated, clearly labeled, and sealed hazardous waste container. This is often a "Red Bag" for biohazardous or chemical waste.[3]

  • Follow your institution's specific guidelines for the disposal of solid chemical waste.

3. Liquid Waste Disposal:

  • Collect all aqueous waste containing this compound in a clearly labeled, leak-proof container.

  • Do not discharge solutions containing this dye into the sanitary sewer system.

  • Consult your institution's Environmental Health and Safety (EHS) office for specific procedures on the disposal of chemical dye waste.

4. Decontamination:

  • Decontaminate all non-disposable equipment, such as glassware and spatulas, after use.

  • Wash surfaces where the dye was handled with an appropriate cleaning agent.

Below is a logical workflow for the safe handling of this compound.

Safe_Handling_of_Direct_Red_212 cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response cluster_end A Don Required PPE B Prepare Work Area in Fume Hood A->B C Weigh Powdered Dye B->C Proceed with caution D Prepare Solution C->D E Decontaminate Equipment & Surfaces D->E After experiment completion F Segregate & Label Waste E->F G Dispose of Waste per EHS Guidelines F->G L Procedure Complete H Eye/Skin Contact K Seek Immediate Medical Attention H->K I Inhalation I->K J Ingestion J->K

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.